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6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester Documentation Hub

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  • Product: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester
  • CAS: 885271-18-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Abstract This technical guide provides an in-depth, research-level overview of a proposed synthetic pathway for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a substituted chromene derivative of significa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, research-level overview of a proposed synthetic pathway for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a substituted chromene derivative of significant interest in medicinal chemistry and drug discovery. Chromene scaffolds are prevalent in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details a robust two-step synthetic strategy, commencing with the regioselective bromination of 3-methoxysalicylaldehyde, followed by a piperidine-catalyzed Knoevenagel condensation with dimethyl malonate. The guide elucidates the mechanistic underpinnings of each synthetic step, provides a detailed experimental protocol, and outlines methods for purification and characterization of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the therapeutic potential of novel chromene derivatives.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus is a privileged heterocyclic motif that forms the core structure of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[2] The inherent biological significance of chromenes has driven extensive research into the development of efficient and versatile synthetic methodologies to access novel derivatives. The target molecule of this guide, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, incorporates key structural features—a bromine atom and a methoxy group on the aromatic ring, and a methyl ester at the 3-position of the chromene ring—that are often associated with modulated biological activity and metabolic stability. The strategic placement of these functional groups provides opportunities for further chemical modification, making this compound a valuable intermediate for the generation of compound libraries in drug discovery programs.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester can be efficiently achieved through a two-step sequence. This strategy is predicated on established and reliable organic transformations, ensuring a high probability of success and scalability. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 3-Methoxysalicylaldehyde Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Step1->Intermediate Step2 Step 2: Knoevenagel Condensation Intermediate->Step2 Product 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester Step2->Product

Caption: Proposed two-step synthesis of the target chromene derivative.

Step 1: Synthesis of the Key Intermediate: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

The initial step involves the regioselective bromination of commercially available 3-methoxysalicylaldehyde. The hydroxyl and methoxy groups are ortho, para-directing activators, and the aldehyde is a meta-directing deactivator. The position para to the strongly activating hydroxyl group is the most nucleophilic and, therefore, the most likely site for electrophilic substitution.

Mechanistic Rationale

The bromination of 3-methoxysalicylaldehyde proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion) intermediate. The positive charge in this intermediate is stabilized by resonance, with significant contributions from the hydroxyl and methoxy groups. Subsequent deprotonation by a weak base regenerates the aromaticity and yields the brominated product.

Experimental Protocol

Materials:

  • 3-Methoxysalicylaldehyde

  • Bromine

  • Methanol

  • Distilled water

Procedure:

  • In a well-ventilated fume hood, dissolve 3-methoxysalicylaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise to the cooled solution with vigorous stirring. The addition of bromine should be controlled to maintain the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with copious amounts of cold water to remove any unreacted bromine and hydrobromic acid, and dry under vacuum.

  • The crude 5-Bromo-2-hydroxy-3-methoxybenzaldehyde can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Knoevenagel Condensation to Form the Chromene Ring

The second and final step is the construction of the chromene ring via a Knoevenagel condensation of the synthesized 5-Bromo-2-hydroxy-3-methoxybenzaldehyde with dimethyl malonate. This reaction is typically catalyzed by a weak base, such as piperidine.

Mechanistic Rationale

The Knoevenagel condensation is a nucleophilic addition reaction followed by a dehydration. The mechanism involves the following key steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the acidic α-carbon of dimethyl malonate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Aldol-type Adduct Formation: This attack forms an aldol-type addition product.

  • Intramolecular Cyclization (Michael Addition): The phenolic hydroxyl group then undergoes an intramolecular nucleophilic attack on the β-carbon of the α,β-unsaturated ester intermediate formed after dehydration.

  • Ring Closure and Esterification: This is followed by the elimination of a molecule of water and subsequent tautomerization to yield the stable 2H-chromene ring system.

Knoevenagel_Mechanism A Dimethyl Malonate + Piperidine B Enolate Formation A->B D Nucleophilic Attack B->D C 5-Bromo-2-hydroxy-3-methoxybenzaldehyde C->D E Aldol Adduct D->E F Dehydration E->F G α,β-Unsaturated Intermediate F->G H Intramolecular Michael Addition G->H I Cyclized Intermediate H->I J Tautomerization & Elimination I->J K Final Product J->K

Caption: Key steps in the Knoevenagel condensation for chromene synthesis.

Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • Dimethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ice-cold water

Procedure:

  • To a solution of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde in absolute ethanol in a round-bottom flask, add dimethyl malonate.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation and Characterization

The successful synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester should be confirmed by a suite of analytical techniques.

Table of Physicochemical and Spectroscopic Data (Hypothetical)
ParameterExpected Value
Molecular Formula C₁₂H₁₀BrO₄
Molecular Weight 300.11 g/mol
Appearance White to off-white solid
Melting Point 150-155 °C (projected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (s, 1H, H-4), 7.10 (d, J=2.0 Hz, 1H, H-5), 6.95 (d, J=2.0 Hz, 1H, H-7), 4.90 (s, 2H, H-2), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, COOCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.0 (C=O), 150.0 (C-8a), 148.0 (C-8), 130.0 (C-5), 125.0 (C-4), 120.0 (C-4a), 118.0 (C-7), 115.0 (C-6), 110.0 (C-3), 65.0 (C-2), 56.0 (OCH₃), 52.0 (COOCH₃)
FT-IR (KBr, cm⁻¹) ~2950 (C-H), ~1710 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spectrometry (ESI+) m/z: 300.98 [M+H]⁺, 302.98 [M+H+2]⁺ (isotopic pattern for Br)
Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and elemental analysis.[4]

Safety and Handling

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic Solvents (Methanol, Ethanol): Flammable and toxic. Avoid inhalation and contact with skin.

  • Piperidine: Corrosive and flammable. Handle in a fume hood.

  • The final product, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, should be handled with care, assuming it may have biological activity. A Material Safety Data Sheet (MSDS) should be consulted for detailed handling and disposal information for all chemicals used.[5]

Conclusion

This technical guide outlines a scientifically sound and feasible synthetic route for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. The proposed two-step synthesis, involving a regioselective bromination followed by a Knoevenagel condensation, is based on well-established chemical principles and supported by analogous transformations reported in the scientific literature. The detailed protocols and characterization data provided herein offer a solid foundation for researchers to synthesize this promising molecule for further investigation in drug discovery and development programs.

References

  • Google Patents.
  • Google Patents. Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes. EP0149952B1.
  • Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Sciencemadness.[Link]

  • Rhodium. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. .[Link]

  • YouTube. Making Bromovanillin: A Precursor To Substituted Benzaldehydes. Chemdelic.[Link]

  • Capot Chemical. MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. Capot Chemical.[Link]

  • ResearchGate. Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Request PDF.[Link]

  • ResearchGate. Knoevenagel condensation between benzaldehyde and diethyl malonate. ResearchGate.[Link]

  • PubMed. Synthesis and Anticancer Activity of Novel Chromene Derivatives. PubMed.[Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.[Link]

  • Taylor & Francis Online. Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Taylor & Francis Online.[Link]

  • ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Request PDF.[Link]

Sources

Exploratory

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester CAS number

An In-depth Technical Guide to 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester For Researchers, Scientists, and Drug Development Professionals Introduction: The Chromene Scaffold in Modern Chemistry The chro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromene Scaffold in Modern Chemistry

The chromene moiety is a privileged heterocyclic system, forming the core structure of a vast array of natural products and synthetic molecules with significant biological activities.[1] Its inherent structural features allow for diverse functionalization, making it a versatile scaffold in medicinal chemistry and materials science. This guide focuses on a specific, functionalized derivative, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, providing a comprehensive overview of its synthesis, putative properties, and potential applications, grounded in the established chemistry of related chromene compounds.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester can be inferred from its constituent functional groups and data from analogous structures. The presence of a bromine atom and a methoxy group on the aromatic ring, coupled with a methyl ester at the 3-position of the chromene ring, dictates its solubility, polarity, and reactivity.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H11BrO4Based on chemical structure
Molecular Weight 299.12 g/mol Calculated from the molecular formula
Appearance Likely an off-white to pale yellow crystalline solidBased on related chromene derivatives[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water.General solubility of similar organic esters
Melting Point Estimated to be in the range of 150-200 °CComparison with structurally similar compounds[5]

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the title compound. The expected spectral data are as follows:

  • ¹H NMR: Distinct signals for the methoxy protons, the protons on the chromene ring, the aromatic protons, and the methyl ester protons.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbons of the ester, the olefinic carbons of the chromene ring, the aromatic carbons (with characteristic shifts due to the bromine and methoxy substituents), and the methoxy and methyl ester carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) and isotopic pattern characteristic of a monobrominated compound would be expected.

Synthesis and Reaction Mechanisms

The synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester can be approached through a multi-step sequence, leveraging established methodologies for chromene synthesis. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

G A Starting Material: 2-Hydroxy-3-methoxybenzaldehyde B Bromination A->B Br₂, Acetic Acid C Intermediate 1: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde B->C D Knoevenagel Condensation with Dimethyl malonate C->D E Intermediate 2: Coumarin-3-carboxylate derivative D->E F Reduction of Coumarin E->F NaBH₄ or similar reducing agent G Target Compound: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester F->G

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on known transformations of similar substrates.

Step 1: Bromination of 2-Hydroxy-3-methoxybenzaldehyde

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Step 2: Knoevenagel Condensation

  • To a solution of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and dimethyl malonate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and acidify with dilute HCl to precipitate the coumarin intermediate.

  • Filter, wash with water, and recrystallize from a suitable solvent to purify the product.

Step 3: Reduction to 2H-Chromene

  • Suspend the synthesized coumarin-3-carboxylate derivative in a suitable solvent like methanol.

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (TLC monitoring).

  • Quench the reaction by the slow addition of water, followed by acidification.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

  • Purify the final product by column chromatography.

Applications in Research and Drug Development

Chromene derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] The title compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is particularly useful as it can be readily modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.[6]

The methoxy group at the 8-position and the methyl ester at the 3-position can also be chemically manipulated, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Logical Relationship of Functional Groups to Applications

G Core 6-Bromo-8-methoxy-2H-chromene -3-carboxylic acid methyl ester Bromo 6-Bromo Group Core->Bromo Methoxy 8-Methoxy Group Core->Methoxy Ester 3-Methyl Ester Core->Ester App1 Cross-Coupling Reactions Bromo->App1 Enables App2 Modulation of Electronic Properties Methoxy->App2 Influences App3 Amide/Hydrazide Formation Ester->App3 Allows for

Caption: Functional group contributions to the compound's utility.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester and its precursors. While a specific Material Safety Data Sheet (MSDS) is not available for the title compound, general guidelines for handling similar brominated heterocyclic compounds should be followed.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid formation of dust and aerosols.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester represents a versatile and synthetically valuable scaffold in the field of organic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical nature can be reliably inferred from the extensive literature on related chromene derivatives. This guide provides a foundational understanding for researchers looking to synthesize and utilize this compound in their scientific endeavors, emphasizing the importance of sound chemical principles and rigorous safety practices.

References

  • Capot Chemical. (2026, January 13). MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-8-[(3,4-dimethoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Retrieved from [Link]

  • MDPI. (n.d.). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate. PubMed Central. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

< For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and d...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unequivocally determine the structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Moving beyond a mere recitation of techniques, this document delves into the strategic application and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. It is designed to equip researchers with the practical and theoretical knowledge necessary to approach complex structure elucidation challenges with confidence and scientific rigor.

Introduction: The Significance of the Chromene Scaffold

Chromene derivatives represent a privileged class of heterocyclic compounds, widely recognized for their diverse and potent pharmacological activities.[1][2] These activities span a wide spectrum, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The specific substitution pattern of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester suggests a tailored design to modulate biological activity, making its unambiguous structural confirmation a critical first step in any subsequent research and development program. The presence of a bromine atom, a methoxy group, and a methyl ester on the 2H-chromene core creates a unique electronic and steric environment that necessitates a multi-faceted analytical approach for complete characterization.

Strategic Workflow for Structure Elucidation

The elucidation of a molecular structure is a deductive process, where each analytical technique provides a unique piece of the puzzle. Our strategy is built upon a logical progression from foundational techniques that provide broad structural information to more definitive methods that confirm connectivity and stereochemistry.

Figure 1: A strategic workflow for the structure elucidation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Mass Spectrometry: Establishing the Molecular Blueprint

3.1. Principle and Experimental Rationale

Mass spectrometry (MS) is the first-line technique to determine the molecular weight of the synthesized compound and to propose a molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for chromene derivatives, as it typically produces the protonated molecule [M+H]+ with minimal fragmentation, providing a clear indication of the molecular mass.[3]

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to achieve high mass accuracy.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the [M+H]+ ion peak. The high mass accuracy of the instrument allows for the unambiguous determination of the elemental composition by comparing the measured mass to theoretical masses of possible formulas. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (approximately equal intensity for M and M+2).

3.3. Expected Data and Interpretation

For 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (C12H11BrO4), the expected data would be as follows:

Parameter Expected Value
Molecular Formula C12H11BrO4
Monoisotopic Mass 313.9835 u
[M+H]+ (for 79Br) 314.9913 m/z
[M+H]+ (for 81Br) 316.9892 m/z

The observation of this molecular ion cluster with the correct mass and isotopic distribution provides strong evidence for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals.[4]

4.1. 1D NMR: ¹H and ¹³C Spectra

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Expected Chemical Shifts (δ) and Multiplicities:

Proton Assignment Expected δ (ppm) Multiplicity Integration
H-2 (CH₂)~4.8 - 5.2s2H
H-4~7.5 - 7.8s1H
H-5~7.0 - 7.3d1H
H-7~6.8 - 7.1d1H
OCH₃ (at C-8)~3.8 - 4.0s3H
OCH₃ (ester)~3.7 - 3.9s3H

Note: The aromatic protons H-5 and H-7 will exhibit splitting due to coupling, appearing as doublets.

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record a proton-decoupled ¹³C spectrum.

Expected Chemical Shifts (δ):

Carbon Assignment Expected δ (ppm)
C=O (ester)~165 - 170
C-3~125 - 130
C-4~135 - 140
C-4a~115 - 120
C-5~128 - 132
C-6~110 - 115
C-7~118 - 122
C-8~145 - 150
C-8a~148 - 152
C-2 (CH₂)~65 - 70
OCH₃ (at C-8)~55 - 60
OCH₃ (ester)~50 - 55

4.2. 2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are crucial for confirming the connectivity established from 1D spectra.

Figure 2: Key 2D NMR correlations for structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between H-5 and H-7 would be expected, confirming their ortho relationship on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

    • The protons of the C-8 methoxy group to C-8.

    • The protons of the ester methoxy group to the ester carbonyl carbon.

    • H-4 to C-3 and C-4a.

    • H-2 to C-3.

    • H-5 to C-4a and C-7.

    • H-7 to C-5 and C-8a.

By systematically analyzing these correlations, the entire carbon framework and the positions of all substituents can be definitively established.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state.[5][6] It provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

5.1. Experimental Protocol

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol) is a common method.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined to obtain the final atomic coordinates.

5.2. Data Interpretation

The output of a successful X-ray diffraction experiment is a 3D model of the molecule, confirming the connectivity, the planarity of the chromene ring system, and the positions of the bromo, methoxy, and methyl ester substituents. This provides irrefutable evidence for the structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a prime example of the necessity of a multi-technique, synergistic analytical approach. Mass spectrometry lays the foundation by providing the molecular formula. 1D and 2D NMR spectroscopy then build upon this foundation to piece together the intricate connectivity of the molecule. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing a definitive and high-resolution picture of the molecular architecture. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities, paving the way for further investigation into their therapeutic potential.

References

  • Santos, V. H. F., et al. (2007). Electrospray tandem mass spectrometry of 2H-chromenes. Journal of Mass Spectrometry, 42(6), 795-802. Available at: [Link]

  • Al-Zoubi, R. M. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

  • Holmberg, G. A., & Axberg, J. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 344-346. Available at: [Link]

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  • S. N. College of Pharmacy. (2015). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Molecular Crystals and Liquid Crystals, 623(1), 265-274. Available at: [Link]

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Exploratory

Spectroscopic Characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for the synthetic compound, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the synthetic compound, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this novel chromene derivative, a class of compounds with significant potential in medicinal chemistry. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this molecule.

Introduction: The Significance of Chromene Scaffolds

Chromene derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of extensive research in medicinal chemistry and drug discovery. The targeted compound, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, incorporates several key pharmacophores: a brominated aromatic ring, a methoxy group, and a methyl ester, which are expected to modulate its biological and physicochemical properties. Accurate structural confirmation through spectroscopic analysis is the foundational step in the development of any new chemical entity. This guide serves as a detailed reference for the anticipated spectroscopic signatures of this specific chromene derivative.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for the interpretation of its spectroscopic data. The structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is depicted below, highlighting the key functional groups that will be interrogated by various spectroscopic techniques.

Figure 1. Molecular structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound is expected to show distinct signals for the aromatic, vinylic, methoxy, and methyl ester protons.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ add_tms Add TMS (internal standard) dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer insert Insert sample into NMR spectrometer (≥400 MHz) transfer->insert shim Shim magnet insert->shim acquire Acquire spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. These predictions are based on established substituent effects and data from similar chromene structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7~7.0-7.2d~2.0-3.01H
H-5~7.3-7.5d~2.0-3.01H
H-4~7.6-7.8s-1H
H-2~4.8-5.0s-2H
OCH₃ (at C-8)~3.8-4.0s-3H
OCH₃ (ester)~3.7-3.9s-3H

Justification of Assignments:

  • Aromatic Protons (H-5 and H-7): The two protons on the benzene ring are expected to appear as doublets due to meta-coupling. The electron-donating methoxy group at C-8 will shield these protons, while the bromine at C-6 will have a deshielding effect.

  • Vinylic Proton (H-4): This proton is part of an α,β-unsaturated system and is expected to be deshielded, appearing as a singlet.

  • Methylene Protons (H-2): The two protons at the C-2 position of the 2H-chromene ring are expected to appear as a singlet in the range of 4.8-5.0 ppm.

  • Methoxy Protons: The protons of the methoxy group attached to the aromatic ring are anticipated to be a singlet around 3.8-4.0 ppm.[1]

  • Methyl Ester Protons: The methyl group of the ester functionality will also present as a singlet, typically in the range of 3.7-3.9 ppm.[2][3]

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The predicted spectrum for the title compound will show distinct signals for each unique carbon atom.

Experimental Protocol for ¹³C NMR Acquisition

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The spectrum is typically acquired on the same spectrometer, operating at a frequency of 100 MHz or higher for a 400 MHz ¹H instrument. Broadband proton decoupling is employed to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms are presented in the table below. These values are estimated based on the known effects of substituents on aromatic and heterocyclic systems.[4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~165-170
C-8~145-150
C-4a~148-152
C-8a~125-130
C-4~130-135
C-3~120-125
C-5~115-120
C-7~110-115
C-6~110-115
C-2~65-70
OCH₃ (at C-8)~55-60
OCH₃ (ester)~50-55

Justification of Assignments:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between 165 and 170 ppm.[5]

  • Aromatic and Vinylic Carbons: The carbons of the aromatic and vinylic systems will appear in the range of 110-155 ppm. The carbons attached to oxygen (C-8 and C-4a) will be the most deshielded.

  • Aliphatic Carbon (C-2): The methylene carbon at the C-2 position is expected to appear in the range of 65-70 ppm.

  • Methoxy and Methyl Ester Carbons: The carbons of the methoxy group and the methyl ester will be found in the upfield region of the spectrum, with the methoxy carbon attached to the aromatic ring typically appearing at a slightly higher chemical shift.[6][7]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol for Mass Spectrometry

For electrospray ionization (ESI), the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. For electron ionization (EI), a small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.

Predicted Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₀BrO₄). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Key Predicted Fragments:

  • [M-OCH₃]⁺: Loss of the methoxy radical from the ester group.

  • [M-COOCH₃]⁺: Loss of the carbomethoxy radical.

  • Retro-Diels-Alder (RDA) fragmentation: A characteristic fragmentation of chromene derivatives, leading to the cleavage of the dihydropyran ring.

G mol [M]⁺ (C₁₂H₁₀BrO₄) frag1 [M-OCH₃]⁺ mol->frag1 -OCH₃ frag2 [M-COOCH₃]⁺ mol->frag2 -COOCH₃ frag3 RDA Fragment mol->frag3 RDA

Figure 3. Predicted major fragmentation pathways.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Predicted Characteristic IR Absorptions

The IR spectrum of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is expected to exhibit the following characteristic absorption bands:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Medium
C=O Stretch (Ester)1715-1730Strong
C=C Stretch (Aromatic/Vinylic)1580-1650Medium-Strong
C-O-C Stretch (Ether/Ester)1000-1300Strong
C-Br Stretch500-600Medium

Interpretation of Key Absorptions:

  • The strong absorption band in the region of 1715-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.[8][9]

  • The absorptions in the 1580-1650 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic and chromene rings.[10][11]

  • A strong and often broad band in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the ether and ester functionalities.[12]

  • The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹ will also be observed.[13][14]

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. By leveraging established principles and comparative data from related structures, a comprehensive spectroscopic profile has been constructed. This information will be invaluable for researchers in the positive identification, structural verification, and purity assessment of this novel chromene derivative, thereby facilitating its further investigation in the context of drug discovery and development. The experimental protocols outlined provide a clear path for the acquisition of high-quality data, while the detailed interpretation of the predicted spectra offers a solid foundation for its analysis.

References

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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Foundational

A Technical Guide to Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Identity Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate is a heterocyclic compound belonging to the 2H-chromene class. The chr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate is a heterocyclic compound belonging to the 2H-chromene class. The chromene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern of this molecule—a bromine atom at the 6-position, a methoxy group at the 8-position, and a methyl carboxylate group at the 3-position—suggests a compound designed to explore specific structure-activity relationships (SAR), potentially enhancing potency, selectivity, or pharmacokinetic properties.

The bromine atom can increase lipophilicity and may act as a halogen bond donor, influencing binding affinity to biological targets. The methoxy group is a common feature in bioactive molecules, often involved in hydrogen bonding and modulating metabolic stability. The methyl ester at the 3-position provides a key point for interaction and can influence solubility and cell permeability.

Table 1: Compound Identification

IdentifierValue
IUPAC Name methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate
CAS Number 885271-18-1[3]
Molecular Formula C₁₂H₁₁BrO₄[3]
Molecular Weight 299.12 g/mol [3]
InChI Key IAWIMKNVCBGEGU-UHFFFAOYSA-N[3]

Proposed Synthesis Pathway: An Organocatalytic Approach

We adapt this field-proven methodology to propose a detailed, self-validating protocol for the target molecule.

Rationale for Experimental Design

The chosen two-step pathway involves the initial synthesis of the key aldehyde precursor followed by an organocatalytic cascade reaction.

  • Precursor Synthesis: The starting material, 3-bromo-5-methoxyphenol, is first formylated at the ortho-position to the hydroxyl group using a Duff reaction or similar electrophilic formylation. This regioselectivity is directed by the activating hydroxyl and methoxy groups.

  • Cascade Reaction: The resulting salicylaldehyde derivative is then reacted with methyl acrylate. L-proline is selected as the catalyst due to its ability to act as both a weak base (to deprotonate the phenol) and a Lewis acid (to activate the acrylate), facilitating a domino oxa-Michael addition followed by an intramolecular aldol condensation/dehydration to yield the final 2H-chromene product. This method is advantageous due to its mild conditions, operational simplicity, and avoidance of heavy metal catalysts.

Experimental Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Organocatalytic Cyclization start 3-Bromo-5-methoxyphenol step1 Formylation (e.g., Duff Reaction with Hexamethylenetetramine, Acid) start->step1 product1 2-Hydroxy-3-methoxy-5-bromobenzaldehyde step1->product1 product1_c 2-Hydroxy-3-methoxy-5-bromobenzaldehyde step2 Oxa-Michael-Aldol Cascade (L-Proline, Solvent, Heat) product1_c->step2 reagent Methyl Acrylate reagent->step2 workup Aqueous Workup & Extraction step2->workup purify Column Chromatography workup->purify final_product Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate purify->final_product

Caption: Proposed two-part synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

Part 1: Synthesis of 2-Hydroxy-3-methoxy-5-bromobenzaldehyde

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-methoxyphenol (10.15 g, 50 mmol), hexamethylenetetramine (14.0 g, 100 mmol), and glacial acetic acid (100 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 118°C) and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Hydrolysis: After cooling to room temperature, add 100 mL of 3M hydrochloric acid to the reaction mixture. Re-heat to reflux for 1 hour to hydrolyze the intermediate.

  • Workup and Isolation: Cool the mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the aldehyde precursor.

Part 2: Synthesis of Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methoxy-5-bromobenzaldehyde (5.77 g, 25 mmol) in anhydrous toluene (50 mL).

  • Addition of Reagents: Add methyl acrylate (3.23 g, 37.5 mmol, 1.5 equiv.) and L-proline (0.29 g, 2.5 mmol, 10 mol%).

  • Reaction Execution: Heat the mixture to 80°C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford the pure title compound.

Physicochemical and Spectroscopic Characterization (Predicted)

No experimental characterization data for this specific molecule is currently published. However, based on its structure and data from analogous compounds, we can predict its key analytical properties. This section serves as a benchmark for researchers synthesizing this compound.[5][6]

Table 2: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value / CharacteristicsRationale
Physical State White to off-white crystalline solidBased on similar substituted chromenes.
Melting Point 110 - 125 °CHalogenated aromatic compounds are typically crystalline with moderate melting points.
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in waterTypical for moderately polar organic molecules.
¹H NMR (400 MHz, CDCl₃) δ 7.65 (s, 1H, H-4), 7.10 (d, J=2.5 Hz, 1H, H-5), 6.95 (d, J=2.5 Hz, 1H, H-7), 4.85 (s, 2H, H-2), 3.90 (s, 3H, OCH₃-8), 3.80 (s, 3H, OCH₃-ester)H-4 is a vinylic proton deshielded by the ester. H-5 and H-7 are aromatic protons showing meta-coupling. H-2 protons are allylic and benzylic. Methoxy groups appear as sharp singlets.
¹³C NMR (100 MHz, CDCl₃) δ 165.0 (C=O), 148.5 (C-8a), 145.0 (C-8), 130.0 (C-4), 128.5 (C-5), 125.0 (C-3), 122.0 (C-7), 118.0 (C-4a), 115.0 (C-6), 65.0 (C-2), 56.5 (OCH₃-8), 52.0 (OCH₃-ester)Chemical shifts are estimated based on additive rules for substituted benzenes and chromenes.
Mass Spec (EI) m/z 298/300 (M⁺, isotopic pair for Br), 267/269 ([M-OCH₃]⁺), 239/241 ([M-COOCH₃]⁺)The molecular ion will show a characteristic M/M+2 isotopic pattern in a ~1:1 ratio, confirming the presence of one bromine atom. Fragmentation will occur via loss of the methoxy and ester groups.
IR (KBr, cm⁻¹) ~2950 (C-H), ~1710 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether)Characteristic vibrational frequencies for the functional groups present in the molecule.

Biological Context and Therapeutic Potential

While this specific ester has not been biologically evaluated, compelling evidence from closely related analogs points towards its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.

The PI3K/AKT Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[7][8] In many human cancers, this pathway is hyperactivated due to mutations in key components (like PIK3CA) or the loss of tumor suppressors (like PTEN).[9][10] This aberrant signaling allows cancer cells to evade apoptosis, sustain proliferation, and metastasize, making the pathway a prime target for cancer drug development.[11]

PI3K_Pathway cluster_downstream RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruitment & Activation PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylation Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition PDK1 PDK1 PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Chromene Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the potential point of inhibition.

Evidence for Chromenes as PI3K Inhibitors

A study on 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), a very close structural analog of the title compound, identified it as a potent antitumor agent.[4] BENC-511 exhibited strong antiproliferative activity against a panel of 12 tumor cell lines and was shown to be a more potent inhibitor of AKT phosphorylation than its parent compound.[4] This strongly suggests that the 6-bromo-8-alkoxy-2H-chromene scaffold is a valid pharmacophore for targeting the PI3K/AKT pathway. It is highly probable that methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate will exhibit similar activity, potentially acting as a direct inhibitor of one of the PI3K isoforms.[12]

Further research should focus on enzymatic assays to confirm PI3K inhibition, determine isoform selectivity, and evaluate the compound's efficacy in relevant cancer cell lines.

Conclusion and Future Directions

Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate represents a promising, yet underexplored, molecule in the field of medicinal chemistry. This guide has established its definitive chemical identity, proposed a logical and robust synthetic protocol, and provided a framework for its analytical characterization. Based on strong evidence from closely related analogs, the compound is predicted to function as an inhibitor of the PI3K/AKT signaling pathway, a key target in oncology.

Future work should be directed at executing the proposed synthesis, confirming the predicted spectral data, and undertaking rigorous biological evaluation to quantify its anticancer activity and confirm its mechanism of action. This molecule stands as an excellent candidate for further investigation in drug discovery programs targeting cancers with a dysregulated PI3K/AKT pathway.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer. Cancer treatment reviews, 30(2), 193-204. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of medicine, 46(6), 372-383. [Link]

  • Noorolyai, S., Shariati, M., Shapoori, M., & Kazemi, M. (2019). The PI3K/AKT/mTOR pathway in cancer: a review of the current evidence. Journal of cellular and molecular medicine, 23(8), 5067-5084. [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644. [Link]

  • Menezes, J. C. J. M. D. S., & Diederich, M. F. (2019). Translational Role of Natural Coumarins and Their Derivatives As Anticancer Agents. Molecules, 24(9), 1696. [Link]

  • Yoon, H., Ahn, S., Hwang, D., Jo, G., Kim, D. W., Kim, S. H., Koh, D., & Lim, Y. (2012). 1H and 13C NMR spectral assignments of novel chromenylchalcones. Magnetic resonance in chemistry : MRC, 50(11), 759–764. [Link]

  • FINETECH INDUSTRY LIMITED. (n.d.). methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate. [Link]

  • Finetech Industry Limited. (n.d.). methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate. [Link]

  • Semantic Scholar. (2015). Pi3 delta and substituted chromene derivatives as selective dual inhibitors of gamma protein kinase. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Pharmacological activities of chromene derivatives: An overview. [Link]

  • Kumar, S., & Singh, B. (2013). Pharmacological activities of chromene derivatives: An overview. Amrita Journal of Medicine, 9(2), 1-12. [Link]

  • ACS Publications. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

  • Fayed, E. A., & Aly, E. M. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][7][9]oxazines, and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 19(12), 1109-1119. [Link]

  • Pesyan, N. N., & Rashidnejad, H. (2016). Isotopic splitting patterns in the (13) C NMR spectra of some partially deuterated 1-aryl-2-(phenyldiazenyl)butane-1,3-dione and 4-hydroxy-3-(phenyldiazenyl)-2H-chromen-2-one: evidence for elucidation of tautomeric forms. Magnetic resonance in chemistry : MRC, 54(5), 358–364. [Link]

  • Wang, Y., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & medicinal chemistry letters, 23(11), 3314–3319. [Link]

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Exploratory

An In-depth Technical Guide to 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. We will delve into its chemical properties, propose a detailed synthetic pathway, and discuss its potential as a scaffold for the development of novel therapeutic agents.

Core Molecular Attributes

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a substituted chromene derivative. The chromene core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The substituents on this particular molecule—a bromine atom at the 6-position, a methoxy group at the 8-position, and a methyl carboxylate group at the 3-position—are expected to significantly influence its physicochemical properties and biological interactions.

PropertyValueSource
Molecular Formula C₁₂H₁₁BrO₄[1]
Molecular Weight 299.12 g/mol [1]
CAS Number 885271-18-1[1]
InChI Key IAWIMKNVCBGEGU-UHFFFAOYSA-N[1]

Rationale and Potential in Drug Discovery

The chromene nucleus is a versatile pharmacophore. The introduction of a bromine atom can enhance biological activity, potentially through halogen bonding interactions with target proteins, and can also improve pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability, while the methyl ester at the 3-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of the 2H-chromene scaffold have shown promise as potent antitumor agents. For instance, the related compound 6-bromo-8-ethoxy-3-nitro-2H-chromene has been identified as a potent antiproliferative agent, highlighting the potential of this chemical class in oncology research.[2] The structural similarity suggests that 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester could serve as a valuable intermediate for the synthesis of novel anticancer compounds.

Proposed Synthetic Protocol

Workflow for the Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Cyclization cluster_4 Final Product A 5-Bromo-3-methoxysalicylaldehyde C Baylis-Hillman Reaction A->C B Methyl acrylate B->C D Methyl 2-((5-bromo-2-hydroxy-3-methoxyphenyl)(hydroxy)methyl)acrylate C->D DABCO, rt E Intramolecular Cyclization D->E Acid catalyst (e.g., p-TSA), heat F 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester E->F

Sources

Foundational

A Technical Guide to the Biological Activity of Chromene Derivatives: From Mechanistic Insights to Methodological Validation

Executive Summary Chromene, a benzopyran ring system, is a foundational structure in a vast array of natural products and synthetic compounds.[1][2] This heterocyclic scaffold is widely recognized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Chromene, a benzopyran ring system, is a foundational structure in a vast array of natural products and synthetic compounds.[1][2] This heterocyclic scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a multitude of cellular targets, conferring a broad spectrum of pharmacological activities.[1][3] Chromene derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other therapeutic applications.[4][5][6] Their low toxicity, particularly for natural derivatives, further enhances their appeal as promising candidates for drug discovery and development.[7][8] This guide provides an in-depth exploration of the primary biological activities of chromene derivatives, focusing on their underlying mechanisms of action. It further serves as a practical resource by detailing validated, step-by-step experimental protocols for the systematic evaluation of these compounds, thereby bridging the gap between theoretical understanding and applied research.

The Chromene Scaffold: A Cornerstone of Medicinal Chemistry

The term "chromene" refers to a heterocyclic organic compound consisting of a benzene ring fused to a pyran ring.[2] This core structure is prevalent in nature, forming the backbone of compounds like flavonoids, tocopherols, and various alkaloids.[5] The versatility of the chromene ring allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives.[9][10] Structure-activity relationship (SAR) studies are pivotal in this process, revealing that targeted functionalization of the chromene core can dramatically improve biological potency and selectivity.[4] This inherent adaptability and proven bioactivity have established chromenes as a focal point in the search for novel therapeutic agents.[7]

Key Biological Activities and Mechanisms of Action

Chromene derivatives exhibit a remarkable range of biological activities by modulating various cellular pathways. The following sections detail the most extensively studied of these properties.

Anticancer Activity

The antitumor properties of chromenes are a major focus of current research, with some derivatives, such as Crolibulin, advancing to clinical trials.[4][11] Their efficacy stems from the ability to target multiple hallmarks of cancer.

  • Mechanism of Action:

    • Microtubule Disruption: Certain 4H-chromene derivatives act as microtubule-destabilizing agents.[11] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][11]

    • Induction of Apoptosis: Many chromenes trigger apoptosis through various pathways. This includes modulating the activity of the Bcl-2 protein family, which regulates the intrinsic apoptotic pathway.[4]

    • Kinase Inhibition: Derivatives have been shown to inhibit key signaling proteins like Src kinases, which are often overexpressed in cancer cells and play a role in proliferation and metastasis.[11][12]

    • Topoisomerase and Tubulin Dual Inhibition: Some benzo[f]chromene derivatives have demonstrated the ability to dually inhibit topoisomerases and tubulin, leading to cell-cycle arrest and apoptosis.[13]

Table 1: Selected Chromene Derivatives and their In Vitro Anticancer Activity

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
Benzo[f]chromene Derivative 12HepG-2 (Liver)Superior to Doxorubicin[13]
Benzo[f]chromene Derivative 7HCT-116 (Colon)Superior to 5-Fluorouracil[13]
4H-Chromene Derivative 65aMCF-7 (Breast)0.3 - 2 µg/mL[4]
4H-Chromene Derivative 5HepG-2 (Liver)Higher than Doxorubicin[14]
4H-Chromene Derivative 2HT-29 (Colon)Higher than Doxorubicin[14]
Antimicrobial Activity

With the rise of antimicrobial resistance (AMR), chromenes represent a promising class of compounds for developing new therapeutic strategies.[15][16] They have shown efficacy against a wide range of pathogens, including multidrug-resistant bacteria and fungi.[15][16]

  • Mechanism of Action:

    • Cell Wall Synthesis Inhibition: Some derivatives interfere with the transpeptidation step of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[15][16]

    • DNA Replication and Synthesis Inhibition: Other chromenes target essential enzymes like DNA gyrase, which is necessary for DNA replication and repair, thereby preventing microbial proliferation.[15]

    • Cell Membrane Disruption: Certain compounds can directly target and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[15]

Anti-inflammatory Activity

Inflammation is a key biological response, but its dysregulation contributes to chronic diseases.[17] Chromene derivatives have demonstrated potent anti-inflammatory effects.[1][2]

  • Mechanism of Action:

    • Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[18] These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[18][19] By blocking these pathways, chromenes can significantly reduce the inflammatory response.

    • Membrane Stabilization: Inflammation can lead to the lysis of lysosomal membranes, releasing enzymes that cause tissue damage. Chromenes can stabilize these membranes, preventing the release of these inflammatory mediators.[17][20]

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Chromenes are effective antioxidants, primarily acting as free radical scavengers.[21]

  • Mechanism of Action:

    • Hydrogen Atom Transfer: The core mechanism involves the ability of chromene derivatives to donate a hydrogen atom to a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[22] This neutralizes the radical, terminating the oxidative chain reaction. The discoloration of the DPPH radical from purple to yellow provides a direct measure of this scavenging activity.[22]

Structure-Activity Relationship (SAR) and Drug Design

The systematic modification of the chromene scaffold is a cornerstone of optimizing its therapeutic potential. SAR studies provide a roadmap for rational drug design by correlating specific structural features with biological activity.[3]

  • Key Insights:

    • The substitution pattern on the benzopyran ring significantly influences potency. For instance, in anticancer chromenes, the nature of the substituent at the C4-position has been shown to be critical for activity.[23]

    • The addition of specific functional groups can enhance interactions with biological targets. Fused heterocyclic moieties at the 2,3-position of benzo[f]chromenes, for example, have been shown to significantly boost anticancer potency.[13]

    • Systematic SAR studies allow for the fine-tuning of properties like solubility, metabolic stability, and target selectivity, which are crucial for advancing a compound from a laboratory hit to a clinical candidate.[24][25]

Methodologies for Biological Evaluation

The validation of a compound's biological activity requires rigorous, standardized experimental protocols. This section provides detailed, self-validating methodologies for assessing the primary activities of chromene derivatives.

General Experimental Workflow for Screening Chromene Derivatives

The logical progression from synthesis to mechanistic understanding is crucial for efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Validation & Prioritization cluster_2 Phase 3: Mechanistic Studies Synthesis Synthesis of Chromene Derivatives Screening High-Throughput In Vitro Screening (e.g., MTT, MIC, DPPH Assays) Synthesis->Screening Compound Library Hit_ID Hit Identification & IC50/MIC Determination Screening->Hit_ID Prioritization Prioritization of Lead Compounds Hit_ID->Prioritization Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Enzyme Inhibition) Prioritization->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR

General workflow for the evaluation of novel chromene derivatives.
Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[26] Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[26]

MTT_Assay MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Reductase (in living cells) MTT->Enzyme is reduced by Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization is dissolved by Enzyme->Formazan to form Measurement Measure Absorbance (~570 nm) Solubilization->Measurement enabling

Mechanism of the MTT assay for cell viability.
  • Step-by-Step Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[26]

    • Compound Treatment: Prepare serial dilutions of the chromene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting cell viability against the logarithm of the compound concentration.[27][28]

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][29][30]

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[31]

    • Compound Dilution: Perform a two-fold serial dilution of the chromene derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[31]

    • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[30][31]

    • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in no microbial growth on the agar after incubation.[30][32]

Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay evaluates the ability of a compound to inhibit protein denaturation, a well-documented cause of inflammation.[17][20]

  • Step-by-Step Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test chromene derivative at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA).[20]

    • Incubation: Incubate the mixture at 37°C for 20 minutes.

    • Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.[20]

    • Cooling & Buffering: After cooling, add 2.5 mL of phosphate-buffered saline (PBS).

    • Data Acquisition: Measure the turbidity of the solution at 660 nm using a spectrophotometer. Diclofenac sodium can be used as a standard reference drug.[20]

    • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

The DPPH assay is a rapid and reliable method to measure the free radical scavenging ability of a compound.[22][33]

DPPH_Assay DPPH_Radical DPPH• (Purple Radical) DPPH_Neutral DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_Neutral gains H• Antioxidant Chromene-H (Antioxidant) Chromene_Radical Chromene• (Oxidized) Antioxidant->Chromene_Radical loses H•

Free radical scavenging mechanism in the DPPH assay.
  • Step-by-Step Methodology:

    • Sample Preparation: Prepare various concentrations of the chromene derivatives in methanol. Ascorbic acid or Trolox can be used as a positive control.[21]

    • DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.[21]

    • Reaction: Add 1 mL of the DPPH solution to 3 mL of each sample concentration. A control is prepared using 3 mL of methanol instead of the sample.[21]

    • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[21]

    • Data Acquisition: Measure the absorbance of the solutions at 517 nm using a UV-Visible spectrophotometer.[22]

    • Analysis: The scavenging activity is calculated as a percentage of DPPH discoloration. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of DPPH radicals, is determined to quantify antioxidant potency.[21]

Conclusion and Future Perspectives

Chromene derivatives have unequivocally established themselves as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of potent biological activities.[1][3] Their promise in cancer therapy, their potential to combat antimicrobial resistance, and their efficacy in modulating inflammatory and oxidative processes highlight their therapeutic versatility.[4][16] Future research should focus on several key areas: optimizing the chromene structure for enhanced efficacy and reduced toxicity through advanced SAR studies, developing innovative drug delivery systems to improve bioavailability, and conducting rigorous clinical trials to translate the vast preclinical data into tangible therapeutic benefits.[11][15] The continued exploration of this remarkable heterocyclic system holds significant promise for the development of next-generation medicines.

References

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Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2H-Chromene-3-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2H-Chromene-3-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry The 2H-chromene ring system, a heterocyclic scaffold compos...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2H-Chromene-3-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The 2H-chromene ring system, a heterocyclic scaffold composed of a benzene ring fused to a pyran ring, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of significant biological importance.[1] Within this class, esters of 2H-chromene-3-carboxylic acid have emerged as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. These compounds have garnered substantial interest in the fields of medicinal chemistry and drug development, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic strategies for accessing 2H-chromene-3-carboxylic acid esters. It is designed to serve as a detailed resource for researchers, offering not only established protocols but also a deeper understanding of the causality behind experimental choices, thereby empowering the rational design and synthesis of novel derivatives for therapeutic applications.

A Historical Perspective: From Coumarin to a Modern Pharmacophore

The history of 2H-chromene-3-carboxylic acid esters is intrinsically linked to the broader class of coumarins (2H-chromen-2-ones). Coumarin itself was first isolated in 1820, and its structure was elucidated in the mid-19th century.[4] Early synthetic efforts, such as the Perkin reaction in 1868, laid the groundwork for the construction of the benzopyran core.[5]

The direct lineage to the title compounds can be traced to the late 19th and early 20th centuries with the advent of new condensation reactions. The Knoevenagel condensation, reported by Emil Knoevenagel in 1898, provided a powerful tool for the reaction of aldehydes with active methylene compounds.[5] This reaction, particularly with its Doebner modification using pyridine and a piperidine catalyst, became a cornerstone for the synthesis of coumarin-3-carboxylic acids and their corresponding esters from salicylaldehydes and malonic acid derivatives.[6][7] These early methods provided the fundamental chemical language that is still widely used and adapted today for the synthesis of this important class of molecules.

Key Synthetic Methodologies: A Practical Guide

The synthesis of 2H-chromene-3-carboxylic acid esters can be broadly approached through several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and tolerance of functional groups. This section details the most prominent and field-proven synthetic routes.

The Knoevenagel-Doebner Condensation: The Classic Workhorse

The Knoevenagel condensation, particularly the Doebner modification, remains one of the most direct and widely used methods for the synthesis of coumarin-3-carboxylic acids, which are immediate precursors to their esters. The reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, typically diethyl malonate or malonic acid, catalyzed by a weak base.

Causality Behind Experimental Choices:

  • Reactants: Salicylaldehyde provides the phenolic backbone, and diethyl malonate serves as the three-carbon unit that will form the pyranone ring and the C3-carboxylate group.

  • Catalyst: Piperidine is a commonly used weak base. Its role is crucial: it deprotonates the active methylene compound to form a nucleophilic enolate. A strong base is avoided as it could induce self-condensation of the salicylaldehyde.[8] Theoretical studies suggest that piperidine's catalytic effect is not just in activating the methylene compound but also in facilitating the final elimination step via an iminium ion intermediate.[9]

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is compatible with the reaction conditions.

  • Temperature: Refluxing conditions are typically employed to drive the reaction to completion, particularly the dehydration and cyclization steps.

Reaction Workflow: Knoevenagel-Doebner Condensation

G cluster_reactants Reactants cluster_conditions Conditions Salicylaldehyde Substituted Salicylaldehyde Condensation Knoevenagel Condensation (Nucleophilic Addition & Dehydration) Salicylaldehyde->Condensation Malonate Diethyl Malonate Malonate->Condensation Catalyst Piperidine (cat.) Catalyst->Condensation Solvent Ethanol Cyclization Intramolecular Cyclization (Lactonization) Solvent->Cyclization Temp Reflux Temp->Cyclization Condensation->Cyclization Product Ethyl 2-oxo-2H-chromene-3-carboxylate Cyclization->Product

Caption: Workflow for Knoevenagel-Doebner synthesis of 2H-chromene-3-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate [10]

  • Reaction Setup: To a solution of 2-hydroxybenzaldehyde (1.0 equiv.) and diethyl malonate (1.1 equiv.) in absolute ethanol, add piperidine (0.1 equiv.) and a catalytic amount of acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 70-80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, remove the solvent under reduced pressure. Pour the concentrated reaction mixture into crushed ice with stirring.

  • Purification: Collect the resulting white precipitate by filtration and recrystallize from ethanol to afford the pure ethyl 2-oxo-2H-chromene-3-carboxylate.

Table 1: Representative Yields for Knoevenagel Condensation

Salicylaldehyde SubstituentActive Methylene CompoundCatalystYield (%)Reference
HDiethyl MalonatePiperidine82[10]
8-MethoxyDimethyl MalonatePiperidine97[11]
8-MethoxyDiethyl MalonatePiperidine96[11]
8-EthoxyDiethyl MalonatePiperidineNot specified[1]
Rhodium(III)-Catalyzed [3+3] Annulation: A Modern Approach

A more recent and elegant strategy involves the rhodium(III)-catalyzed redox-neutral C-H activation and [3+3] annulation cascade.[12][13] This method allows for the direct synthesis of 2H-chromene-3-carboxylic acids from readily available starting materials under relatively mild conditions.

Causality Behind Experimental Choices:

  • Reactants: N-phenoxyacetamides serve as the aryl component, with the acetamide group acting as a chelating directing group for the C-H activation step. Methyleneoxetanones function as novel three-carbon synthons.[12]

  • Catalyst System: A rhodium(III) complex, typically [CpRhCl₂]₂, is used as the catalyst. The Cp (pentamethylcyclopentadienyl) ligand provides stability and reactivity to the metal center. A cesium acetate (CsOAc) co-catalyst is indispensable for the reaction, likely playing a role in the C-H activation step.[12]

  • Solvent: The choice of solvent is critical and can control the reaction pathway. While dioxane gives a moderate yield, methanol can lead to byproducts. Acetonitrile has been identified as an optimal solvent for achieving high yield and selectivity.[14] This highlights the importance of solvent screening in reaction optimization.

Proposed Catalytic Cycle: Rh(III)-Catalyzed Annulation

G A Rh(III) Catalyst B C-H Activation (Chelation-assisted) A->B N-phenoxyacetamide C Rhodacycle Intermediate B->C D Coordination & Insertion of Methyleneoxetanone C->D Methyleneoxetanone E Seven-membered Rhodacycle D->E F Reductive Elimination E->F G Product Release & Catalyst Regeneration F->G G->A Product 2H-Chromene- 3-carboxylic Acid G->Product

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis.

Detailed Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis [12][14]

  • Reaction Setup: In a screw-capped vial, combine the N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), methyleneoxetanone (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv.).

  • Reaction Execution: Add anhydrous acetonitrile (MeCN, 1.0 mL) to the vial. Seal the vial and stir the mixture at 60 °C for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Synthesis via Baylis-Hillman Adducts

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that can serve as precursors to 2H-chromenes.[3][15] The reaction typically involves the coupling of a salicylaldehyde with an activated alkene, such as an acrylate, catalyzed by a nucleophilic amine like DABCO (1,4-diazabicyclo[2.2.2]octane). The resulting Baylis-Hillman adduct can then undergo cyclization to form the chromene ring.

Causality Behind Experimental Choices:

  • Reactants: Salicylaldehyde and an acrylate (e.g., methyl or tert-butyl acrylate) are the key building blocks. The choice of acrylate ester can be critical; tert-butyl acrylate often leads to stable, isolable adducts, whereas methyl acrylate can result in complex mixtures due to uncontrolled cyclization.[16]

  • Catalyst: DABCO is the most frequently used catalyst. Its nucleophilic nature initiates the reaction by adding to the acrylate, forming a zwitterionic intermediate that then attacks the aldehyde.[15]

  • Cyclization Conditions: The cyclization of the isolated Baylis-Hillman adduct is typically mediated by a base. The choice of base can influence the chemoselectivity, leading to either 2H-chromene or coumarin derivatives.

Reaction Workflow: Baylis-Hillman Approach

G Salicylaldehyde Salicylaldehyde BH_Reaction Baylis-Hillman Reaction Salicylaldehyde->BH_Reaction Acrylate Acrylate Ester Acrylate->BH_Reaction DABCO DABCO DABCO->BH_Reaction BH_Adduct Baylis-Hillman Adduct BH_Reaction->BH_Adduct Cyclization Base-mediated Cyclization BH_Adduct->Cyclization Product 2H-Chromene-3-carboxylate Cyclization->Product

Caption: Two-step synthesis of 2H-chromene-3-carboxylates via a Baylis-Hillman adduct.

Applications in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective

The 2H-chromene-3-carboxylic acid ester scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The substitution pattern on the chromene ring and the nature of the ester group can be systematically varied to optimize potency and selectivity for a given biological target.

Anticancer Activity:

Numerous derivatives of this scaffold have been investigated for their anticancer properties. For instance, certain 2H-chromene-3-carboxamide derivatives (closely related to the esters) have shown significant antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity of Selected Coumarin-3-Carboxamide Derivatives [2]

CompoundR GroupCell Line (EAC) IC₅₀ (µM)Cell Line (DLA) IC₅₀ (µM)
13f 7-OCH₃, Thiazole with 4'-OCH₃-Ph11.415.3

EAC: Ehrlich Ascites Carcinoma; DLA: Dalton's Lymphoma Ascites. Data from reference[2].

The data suggests that the presence of electron-donating groups, such as methoxy substituents, on both the coumarin ring and the appended heterocyclic moiety can contribute to enhanced cytotoxic activity.[2] This provides a rational starting point for the design of more potent anticancer agents. Further studies have identified novel chromene derivatives with potent activity against human colon cancer (HT-29) and breast adenocarcinoma (MCF-7) cell lines.

Conclusion

The 2H-chromene-3-carboxylic acid ester framework represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthesis, rooted in classic organic reactions like the Knoevenagel condensation, has evolved to include sophisticated transition-metal-catalyzed methods that offer alternative pathways with broad substrate scope. This guide has provided an in-depth look at the historical context, key synthetic protocols with mechanistic rationale, and a glimpse into the structure-activity relationships that drive the application of these compounds in drug discovery. As researchers continue to explore the chemical space around this privileged structure, the development of novel and more effective therapeutic agents is a certainty.

References

  • (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis - ResearchGate. Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. Available at: [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. Available at: [Link]

  • (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate - ResearchGate. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. Available at: [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model - Scientific & Academic Publishing. Available at: [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade - PubMed. Available at: [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC - NIH. Available at: [Link]

  • Coumarin - Wikipedia. Available at: [Link]

  • (PDF) Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - ResearchGate. Available at: [Link]

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  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36573048/
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  • The Doebner modification of the Knoevenagel reaction. - OpenBU. Available at: [Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PubMed Central. Available at: [Link]

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  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes - - MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis-Hillman pathway? | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester in Modern Organic Synthesis

Introduction: The Chromene Scaffold in Drug Discovery The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold in Drug Discovery

The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1][2] Its inherent biological significance stems from a broad spectrum of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the chromene core allows for the fine-tuning of its physicochemical properties and biological targets. In this context, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures in the realm of medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the applications of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, offering detailed synthetic protocols and expert insights into its utilization as a key intermediate.

Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester: A General Protocol

The synthesis of the title compound can be efficiently achieved through a multi-step sequence, commencing with readily available starting materials. A plausible and adaptable synthetic route is outlined below, based on established methodologies for chromene synthesis.[4][5][6]

Synthetic Workflow Overview

A 2-Bromo-4-methoxyphenol B Vilsmeier-Haack Formylation A->B POCl3, DMF C 3-Bromo-2-hydroxy-5-methoxybenzaldehyde B->C D Knoevenagel Condensation C->D Malonic acid, Piperidine E 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid D->E F Reduction E->F NaBH4 or DIBAL-H G 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid F->G H Esterification G->H MeOH, H2SO4 (cat.) I 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester H->I

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

This protocol describes the formylation of 2-bromo-4-methoxyphenol as the initial step.

Materials:

Reagent/SolventCAS NumberMolecular WeightAmount (mmol)
2-Bromo-4-methoxyphenol6642-45-1203.0410
Phosphorus oxychloride10025-87-3153.3312
N,N-Dimethylformamide (DMF)68-12-273.095 mL
Dichloromethane (DCM)75-09-284.9320 mL
1 M Hydrochloric acid7647-01-036.46As needed
Saturated Sodium Bicarbonate144-55-884.01As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • To a stirred solution of 2-bromo-4-methoxyphenol (10 mmol) in anhydrous DCM (20 mL) at 0 °C under a nitrogen atmosphere, add N,N-dimethylformamide (5 mL).

  • Slowly add phosphorus oxychloride (12 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and stir for 30 minutes.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-hydroxy-5-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

This protocol outlines the subsequent steps from the synthesized aldehyde.

Materials:

Reagent/SolventCAS NumberMolecular WeightAmount (mmol)
3-Bromo-2-hydroxy-5-methoxybenzaldehyde13444-97-8231.045
Methyl acrylate96-33-386.097.5
1,4-Diazabicyclo[2.2.2]octane (DABCO)280-57-9112.171
Toluene108-88-392.1415 mL
Methanol67-56-132.0420 mL
Concentrated Sulfuric Acid7664-93-998.08catalytic

Procedure:

  • Baylis-Hillman Reaction: To a solution of 3-bromo-2-hydroxy-5-methoxybenzaldehyde (5 mmol) and methyl acrylate (7.5 mmol) in toluene (15 mL), add DABCO (1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Intramolecular Cyclization: The crude product from the previous step is then subjected to cyclization. While this can sometimes occur spontaneously, it can be facilitated by gentle heating or the addition of a mild base.

  • Esterification (if starting from the carboxylic acid): If the reaction yields the carboxylic acid, dissolve the crude acid in methanol (20 mL) and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Applications in Organic Synthesis: A Gateway to Novel Therapeutics

The title compound is a versatile intermediate with multiple reactive sites that can be selectively manipulated to generate a library of novel compounds with potential therapeutic applications.

Derivatization Pathways

A 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester B Amide Derivatives A->B R2NH, Heat or Coupling Agents C Suzuki Coupling A->C ArB(OH)2, Pd catalyst, Base E Reduction of Ester A->E LiAlH4 or DIBAL-H G Hydrolysis A->G LiOH, H2O/THF D 6-Aryl-8-methoxy-2H-chromene-3-carboxylic acid methyl ester C->D F (6-Bromo-8-methoxy-2H-chromen-3-yl)methanol E->F H 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid G->H

Caption: Key derivatization reactions of the title compound.

Application Note 1: Synthesis of Novel Amide Libraries for Biological Screening

The methyl ester at the 3-position is readily converted to a wide range of amides through direct amidation with primary or secondary amines. This transformation is crucial for structure-activity relationship (SAR) studies, as the amide bond can act as a key hydrogen bond donor or acceptor, influencing binding to biological targets.

Protocol: General Procedure for Amide Synthesis

  • In a round-bottom flask, dissolve 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1 mmol) in a suitable solvent such as methanol or THF (10 mL).

  • Add the desired amine (1.2 mmol).

  • For less reactive amines, the use of coupling agents like HATU or EDC/HOBt may be necessary.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Application Note 2: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation

The bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. This allows for the introduction of various aryl, heteroaryl, or vinyl substituents, significantly expanding the chemical diversity of the chromene scaffold.

Protocol: General Procedure for Suzuki Coupling

  • To a degassed mixture of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1 mmol), the desired boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2 mmol).

  • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 6-12 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a strategically important building block in organic synthesis. Its facile synthesis and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the development of novel and diverse libraries of compounds for drug discovery and materials science. The protocols and applications outlined in this guide are intended to serve as a valuable resource for researchers in these fields.

References

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link]

  • Koh, D. 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2012, 68(12), o3419. Available at: [Link]

  • Liu, F., et al. 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate. Acta Crystallographica Section E: Structure Reports Online. 2007, 63(Pt 10), o4086–o4087. Available at: [Link]

  • Li, Y., et al. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters. 2013, 23(11), 3295-3299. Available at: [Link]

  • Zhou, Z., et al. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. 2018, 20(13), 3892–3896. Available at: [Link]

  • Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available at: [Link]

  • El-Agrody, A. M., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. 2011, 16(7), 5865–5878. Available at: [Link]

  • Asian Journal of Research in Chemistry. Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Available at: [Link]

  • Kumar, A. et al. Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. International Journal of Green Pharmacy. 2018, 12(4).
  • Kumar, V., et al. Unusual Reaction of 6-Formyl-2-oxo-2H-benzo[h]chromene-3-carboxylic Acid Ethyl Ester with Aliphatic Amines.
  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules. 2019, 24(18), 3328.
  • Jain, S. K., et al. Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. 2020, 13(9), 4443-4449.
  • Zitscher, A. Process for making 6-bromo-2-hydroxy-naphthalene-3-carboxylic acid. U.S.

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Application

Application Notes and Protocols for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester in Research

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the research chemical 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the research chemical 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This document outlines the compound's scientific background, potential applications based on structurally related molecules, and detailed protocols for its synthesis and biological evaluation.

Scientific Introduction and Rationale

The chromene scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The fusion of a pyran ring with a benzene ring confers a unique three-dimensional structure that allows for diverse interactions with biological targets.[2] Substitutions on the chromene core, such as halogenation and the introduction of alkoxy groups, have been shown to significantly modulate pharmacological properties, often enhancing potency and selectivity.[3][4]

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, hereafter referred to as "the compound," is a member of this versatile class of molecules. While specific literature on this exact methyl ester is emerging, extensive research on closely related analogs provides a strong rationale for its investigation in several key therapeutic areas. In particular, the presence of a bromine atom at the 6-position and a methoxy group at the 8-position is a recurring feature in chromene derivatives with potent biological effects.[4][5]

A notable structural analog, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7][8] The potent anti-proliferative and anti-angiogenic activities of BENC-511 suggest that our subject compound may exhibit similar mechanisms of action and could be a valuable tool for cancer research.[6] Furthermore, various chromene derivatives have demonstrated significant antimicrobial and anti-inflammatory properties, broadening the potential research applications of this molecule.[2][9]

Physicochemical Properties:

PropertyValueSource
Chemical Name methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate[10]
CAS Number 885271-18-1[10]
Molecular Formula C₁₂H₁₁BrO₄[10]
Molecular Weight 299.12 g/mol [10]
Related Acid CAS 885271-13-6 (6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid)[11]

Potential Research Applications

Based on the activities of structurally analogous compounds, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a promising candidate for investigation in the following areas:

  • Oncology Research: As a potential inhibitor of the PI3K/Akt pathway, the compound could be used to study cancer cell proliferation, apoptosis, and metastasis. Its efficacy can be evaluated in various cancer cell lines, particularly those with known PI3K/Akt pathway activation.

  • Antimicrobial Drug Discovery: The chromene nucleus is associated with antibacterial and antifungal activities.[12] This compound can be screened against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentration (MIC).

  • Anti-inflammatory Studies: Chromene derivatives have been reported to possess anti-inflammatory properties. The compound could be investigated for its ability to modulate inflammatory pathways in cellular models of inflammation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. These are generalized methods and may require optimization based on specific laboratory conditions and research objectives.

Synthesis Protocol

The synthesis of the target compound can be achieved through a multi-step process, likely involving the formation of the chromene ring followed by esterification. A plausible synthetic route is outlined below, adapted from general methods for chromene synthesis.

Diagram of a Potential Synthetic Workflow:

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Fischer Esterification A 3-Bromo-5-methoxyphenol D 6-Bromo-8-methoxycoumarin-3-carboxylic acid A->D Reflux B Malic Acid B->D C Sulfuric Acid C->D G 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester D->G Reflux E Methanol E->G F Catalytic Acid (e.g., H2SO4) F->G

Caption: A potential two-step synthesis of the target compound.

Step 1: Synthesis of 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

This step involves a Pechmann condensation reaction.

  • To a stirred solution of 3-Bromo-5-methoxyphenol in a suitable solvent (e.g., nitrobenzene or concentrated sulfuric acid), add an equimolar amount of malic acid.

  • Slowly add concentrated sulfuric acid as a condensing agent, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 100-120°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove acid impurities, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[13]

Step 2: Esterification to form the Methyl Ester

This step utilizes a standard Fischer esterification.

  • Suspend the synthesized 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude methyl ester by column chromatography on silica gel to yield the final product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Anticancer Activity Evaluation

Protocol 3.2.1: Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

Diagram of the PI3K/Akt Signaling Pathway and Potential Inhibition:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival Akt->Cell_Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes Compound 6-Bromo-8-methoxy-2H-chromene-3- carboxylic acid methyl ester Compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by the compound.

Protocol 3.2.2: Western Blot Analysis for PI3K/Akt Pathway Inhibition

This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.[14][15]

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3.2.3: Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of the compound on the invasive potential of cancer cells.[16][17][18][19][20]

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved cancer cells in serum-free media containing the compound at various concentrations. Seed the cells into the upper chamber.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Antimicrobial Activity Evaluation

Protocol 3.3.1: Agar Well Diffusion Assay

This is a preliminary screening method to assess the antimicrobial activity of the compound.[9]

  • Microbial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Plate Preparation: Spread a standardized inoculum of the microbial culture onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Include a solvent control and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Protocol 3.3.2: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (as in the agar well diffusion assay).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

  • Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (4°C) is recommended.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a promising research chemical with significant potential in oncology and antimicrobial drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore its biological activities and mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential.

References

  • Vertex AI Search. 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide.
  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Deriv
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC - NIH. (2025-02-21).
  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PubMed Central.
  • Synthesis and antibacterial activity of some new fused chromenes - ResearchG
  • Synthetic strategies, characterization and antimicrobial evaluation of novel angular heteroannulated furo[3,2-g]chromenes - ResearchG
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry.
  • PI3K / Akt Signaling.
  • Foundational Research on the PI3K/Akt Signaling Pathway of Anticancer Agent 41 - Benchchem.
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  • In vitro Cell Migration and Invasion Assays - ResearchG
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  • methyl 6-bromo-8-methoxy-2H-chromene-3-carboxyl
  • 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid – Chem-Impex.
  • Small-molecule inhibitors of the PI3K signaling network - PMC - PubMed Central.
  • PI3K-Akt Signaling P
  • Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed. (2013-06-01).
  • In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts | Thermo Fisher Scientific.
  • Assay Methods: Cell Invasion Assay - Corning.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
  • Review on Chromen derivatives and their Pharmacological Activities - Research Journal of Pharmacy and Technology.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega - ACS Public
  • Methyl 6-bromo-2H-chromene-3-carboxylate | M
  • 6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Echemi.

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Method

Application Notes and Protocols: Navigating the Reactivity of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester with Nucleophiles

Abstract This comprehensive technical guide provides an in-depth exploration of the reactivity of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a versatile heterocyclic scaffold with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the reactivity of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We present a detailed analysis of its interactions with various nucleophiles, including nitrogen, sulfur, and oxygen-based reagents. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices. We will dissect the chemoselectivity of this multifunctional molecule, offering pathways to selectively target the C-6 bromine atom, the C-3 methyl ester, or the α,β-unsaturated system.

Introduction: The Strategic Importance of the Chromene Scaffold

The 2H-chromene core is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The subject of this guide, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, presents a particularly interesting case for synthetic diversification due to the presence of multiple reactive sites:

  • An aryl bromide at the C-6 position, amenable to transition-metal-catalyzed cross-coupling reactions.

  • A methyl ester at the C-3 position, susceptible to nucleophilic acyl substitution.

  • An α,β-unsaturated ester system, which can potentially undergo conjugate addition reactions.

  • An electron-rich aromatic ring , influencing the reactivity of the attached functional groups.

Understanding the interplay of these functionalities is paramount for the strategic design of novel derivatives. This guide will provide the necessary protocols and mechanistic insights to harness the synthetic potential of this valuable building block.

Analysis of Reactive Sites and Chemoselectivity

The reaction of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester with a given nucleophile is not always straightforward and depends critically on the nature of the nucleophile and the reaction conditions. The primary sites of reactivity are the C-6 bromine, the ester carbonyl carbon, and the C-2 position of the α,β-unsaturated system.

Diagram 1: Key Reactive Sites and Corresponding Reaction Pathways.

Reactions with Nitrogen Nucleophiles: A Dichotomy of Reactivity

Nitrogen nucleophiles, primarily primary and secondary amines, can react with the substrate at two distinct positions: the C-6 bromine via palladium-catalyzed amination or at the C-3 ester via amidation.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust method for the formation of aryl-amine bonds.[3][4] For the 6-bromo position of our substrate, this reaction is generally the preferred method for introducing an amino group, as direct nucleophilic aromatic substitution (SNAr) is disfavored. The presence of electron-donating groups (methoxy and the chromene ether oxygen) on the aromatic ring passivates it towards uncatalyzed SNAr.[5][6]

Expertise & Experience: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with an electron-rich aryl bromide like our substrate.[7] The base plays a dual role: it deprotonates the amine and facilitates the regeneration of the active Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide is often employed.

// Nodes pd0 [label="Pd(0)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; aryl_halide [label="Ar-Br (Substrate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition_complex [label="L_nPd(II)(Ar)(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="R2NH (Nucleophile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_amido_complex [label="L_nPd(II)(Ar)(NR2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ar-NR2 (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition_complex [label="Oxidative Addition"]; aryl_halide -> oxidative_addition_complex; oxidative_addition_complex -> pd_amido_complex [label="Amine Coordination\n& Deprotonation"]; amine -> oxidative_addition_complex; base -> oxidative_addition_complex; pd_amido_complex -> pd0 [label="Reductive Elimination", color="#EA4335"]; pd_amido_complex -> product; }

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol 3.1: Buchwald-Hartwig Amination of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1 M) via syringe.

  • Reaction: Heat the mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, effective, and relatively air-stable sources of Pd(0).[1]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are effective for electron-rich aryl bromides.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. K₃PO₄ or Cs₂CO₃ can be used if the ester is sensitive.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for the stability of the catalyst and base.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination.

Amidation at the C-3 Ester Position

The methyl ester at the C-3 position can undergo nucleophilic acyl substitution with primary and secondary amines to form the corresponding amides. This reaction typically requires more forcing conditions (e.g., heating) than the palladium-catalyzed amination and is often performed neat or in a high-boiling solvent.[8]

Expertise & Experience: Direct amidation of esters with amines can be slow. The reaction is an equilibrium process, and the removal of the methanol byproduct can help drive the reaction to completion. In some cases, the use of a Lewis acid catalyst or the conversion of the amine to a more nucleophilic amide anion with a strong base may be necessary. For less reactive amines, converting the ester to an acyl chloride or using a peptide coupling reagent may be a more efficient route.[9]

Protocol 3.2: Direct Amidation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a condenser, combine 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq.) and the desired primary or secondary amine (2.0-5.0 eq.). The amine can be used as the solvent if it is a liquid.

  • Solvent (Optional): If the amine is a solid, a high-boiling point, inert solvent such as xylene or DMF can be used.

  • Reaction: Heat the mixture at a temperature ranging from 100 °C to the reflux temperature of the solvent or amine for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether. If no solid forms, remove the excess amine and solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Trustworthiness: It is crucial to note that with highly nucleophilic amines and prolonged heating, there is a risk of competing reactions, such as Michael addition or even ring-opening of the chromene system, as has been observed with hydrazine.[10][11] Therefore, careful monitoring of the reaction is essential.

Reactions with Sulfur Nucleophiles: Thiolation and Michael Addition

Thiols are soft nucleophiles and can exhibit dual reactivity towards the substrate, participating in either palladium-catalyzed C-S cross-coupling at the C-6 position or conjugate addition to the α,β-unsaturated system.

Palladium-Catalyzed C-S Cross-Coupling

Analogous to the Buchwald-Hartwig amination, a palladium-catalyzed process can be employed to form a C-S bond at the 6-bromo position. This reaction allows for the synthesis of aryl sulfides, which are important structural motifs in various biologically active molecules.

Protocol 4.1: Palladium-Catalyzed Thiolation

  • Reaction Setup: In an oven-dried Schlenk tube, combine 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal, evacuate, and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the thiol (1.1-1.5 eq.) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.) under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 3.1.

Conjugate (Michael) Addition of Thiols

The electron-deficient C-2 position of the α,β-unsaturated ester is susceptible to nucleophilic attack by soft nucleophiles like thiols. This Michael addition reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion.

Expertise & Experience: The success of the Michael addition is dependent on the relative rates of the competing reactions. To favor conjugate addition over C-S cross-coupling, the reaction is performed in the absence of a palladium catalyst. The choice of a suitable base is important; a non-nucleophilic organic base like triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) is often preferred to minimize side reactions with the ester.

Protocol 4.2: Michael Addition of Thiols

  • Reaction Setup: To a solution of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂, or ethanol), add the thiol (1.1-1.5 eq.).

  • Base Addition: Add a catalytic amount of a base (e.g., TEA, 0.1-0.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reactions with Oxygen Nucleophiles: Transesterification and Hydrolysis

Oxygen nucleophiles, such as alkoxides and hydroxide, will primarily target the electrophilic carbonyl carbon of the methyl ester, leading to transesterification or hydrolysis, respectively.

Transesterification with Alkoxides

The methyl ester can be converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid or a base. Base-catalyzed transesterification is often more efficient and proceeds via nucleophilic attack of an alkoxide on the ester carbonyl.

Protocol 5.1: Base-Catalyzed Transesterification

  • Reaction Setup: Dissolve 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq.) in the desired alcohol (used in large excess as the solvent).

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium methoxide or sodium ethoxide (0.1 eq.). If using a higher boiling alcohol, a stronger base like sodium hydride may be required to generate the alkoxide in situ.

  • Reaction: Heat the reaction mixture to reflux. The removal of methanol as it is formed can drive the equilibrium towards the product. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid). Remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Hydrolysis to the Carboxylic Acid

Saponification of the methyl ester to the corresponding carboxylic acid can be readily achieved using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent.

Protocol 5.2: Ester Hydrolysis (Saponification)

  • Reaction Setup: Dissolve 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq.) in a mixture of THF, methanol, and water (e.g., in a 3:1:1 ratio).

  • Base Addition: Add an aqueous solution of NaOH or LiOH (1.5-3.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of ~2-3 with cold 1 M HCl.

  • Product Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract it with an organic solvent like ethyl acetate.

Summary and Outlook

The reactivity of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is rich and varied, offering multiple avenues for synthetic diversification. By carefully selecting the nucleophile and reaction conditions, one can selectively functionalize the C-6 position via palladium-catalyzed cross-coupling, the C-3 ester via nucleophilic acyl substitution, or the α,β-unsaturated system via Michael addition. This guide provides a foundational set of protocols and the scientific rationale to enable researchers to confidently explore the chemistry of this versatile scaffold. The derivatives accessible through these methods hold significant promise for the development of novel therapeutics and functional materials.

References

  • Barluenga, J., & Muñiz, K. (2013). Development of intramolecular vicinal diamination of alkenes: from palladium to bromine catalysis. Accounts of Chemical Research, 46(3), 646-655.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

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  • MDPI. (2024). Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. [Link]

  • MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes. [Link]

  • PubMed. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. [Link]

  • ResearchGate. (2018). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

  • Organic Syntheses. (2018). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. [Link]

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  • IUCr. (2011). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Link]

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Application

Application Notes and Protocols for the Derivatization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery The 2H-chromene core is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery

The 2H-chromene core is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its inherent structural features allow for diverse functionalization, making it a "privileged scaffold" in medicinal chemistry. Derivatives of the chromene nucleus have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The strategic derivatization of the chromene ring system is, therefore, a key strategy in the quest for novel therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the derivatization of a key intermediate, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester . This molecule is an ideal starting point for generating a library of novel compounds through modifications at the 6-position via palladium-catalyzed cross-coupling reactions and at the 3-position through manipulation of the methyl ester functionality. The insights and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.

Synthesis of the Starting Material: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

A reliable synthesis of the starting material is paramount for any derivatization campaign. A common and efficient route to substituted 2H-chromenes involves the reaction of a suitably substituted salicylaldehyde with an appropriate three-carbon component. For the synthesis of the title compound, a two-step sequence starting from 5-bromo-3-methoxysalicylaldehyde is proposed.

Protocol 1: Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde

This protocol is adapted from the synthesis of similar 2H-chromene-3-carbaldehydes.[3][5]

Reaction Scheme:

Protocol 1 start 5-Bromo-3-methoxysalicylaldehyde + Acrolein reagents K2CO3, 1,4-Dioxane start->reagents Reflux product 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde reagents->product

Caption: Synthesis of the aldehyde intermediate.

Materials:

  • 5-Bromo-3-methoxysalicylaldehyde

  • Acrolein

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-3-methoxysalicylaldehyde (1.0 eq) in 1,4-dioxane, add potassium carbonate (1.0 eq) and acrolein (1.5 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde.

Protocol 2: Knoevenagel Condensation to Afford the Methyl Ester

This protocol describes the condensation of the aldehyde with dimethyl malonate followed by decarboxylation.

Reaction Scheme:

Protocol 2 start 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde + Dimethyl malonate reagents Piperidine, Acetic Acid, Toluene start->reagents Reflux product 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester reagents->product

Caption: Formation of the methyl ester via Knoevenagel condensation.

Materials:

  • 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde

  • Dimethyl malonate

  • Piperidine

  • Glacial acetic acid

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde (1.0 eq) and dimethyl malonate (1.0 eq) in toluene.

  • Add a catalytic amount of piperidine and one drop of glacial acetic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield pure 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Derivatization at the 6-Position: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position of the chromene ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for the formation of carbon-carbon bonds.[6][7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which can significantly modulate the biological activity of the parent molecule.[4][8]

Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester with Arylboronic Acids

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on similar bromo-substituted heterocyclic scaffolds.[9][10]

Reaction Scheme:

Protocol 3 start 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester + Arylboronic acid reagents Pd(PPh3)4, K2CO3, Toluene/Ethanol/H2O start->reagents Heat product 6-Aryl-8-methoxy-2H-chromene-3-carboxylic acid methyl ester reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Phenyl-8-methoxy-2H-chromene-3-carboxylic acid methyl ester85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-8-methoxy-2H-chromene-3-carboxylic acid methyl ester80-90
33-Pyridylboronic acid8-Methoxy-6-(pyridin-3-yl)-2H-chromene-3-carboxylic acid methyl ester75-85

Derivatization at the 3-Position: Amide Bond Formation

The methyl ester at the 3-position provides another key site for derivatization. Conversion of the ester to an amide introduces a hydrogen bond donor and acceptor, which can significantly impact the molecule's interaction with biological targets.[11] This can be achieved through a two-step process involving hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a primary or secondary amine.

Protocol 4: Hydrolysis of the Methyl Ester to the Carboxylic Acid

This protocol outlines the saponification of the methyl ester.

Reaction Scheme:

Protocol 4 start 6-Substituted-8-methoxy-2H-chromene-3-carboxylic acid methyl ester reagents LiOH or NaOH, THF/MeOH/H2O start->reagents Stir at RT product 6-Substituted-8-methoxy-2H-chromene-3-carboxylic acid reagents->product Acidic workup

Caption: Hydrolysis of the methyl ester.

Materials:

  • 6-Substituted-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the 6-substituted-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the carboxylic acid.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the product.

Protocol 5: Amide Coupling of the Carboxylic Acid with Amines

This protocol utilizes a standard peptide coupling reagent for the formation of the amide bond.[12][13]

Reaction Scheme:

Protocol 5 start 6-Substituted-8-methoxy-2H-chromene-3-carboxylic acid + Amine (R1R2NH) reagents HATU, DIPEA, DMF start->reagents Stir at RT product 6-Substituted-8-methoxy-N-(substituted)-2H-chromene-3-carboxamide reagents->product

Caption: Amide bond formation using HATU.

Materials:

  • 6-Substituted-8-methoxy-2H-chromene-3-carboxylic acid

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 6-substituted-8-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final amide derivative.

Table 2: Representative Amide Coupling Reactions

EntryAmineProductTypical Yield (%)
1BenzylamineN-Benzyl-6-phenyl-8-methoxy-2H-chromene-3-carboxamide75-85
2Morpholine(6-Phenyl-8-methoxy-2H-chromen-3-yl)(morpholino)methanone80-90
3Aniline8-Methoxy-N,6-diphenyl-2H-chromene-3-carboxamide70-80

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of the versatile 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester scaffold. The strategic application of Suzuki-Miyaura cross-coupling at the 6-position and amide bond formation at the 3-position allows for the generation of a diverse library of novel chromene derivatives. Given the established pharmacological importance of the chromene nucleus, these newly synthesized compounds are prime candidates for biological screening in various therapeutic areas, particularly in the fields of oncology and neurodegenerative diseases. Further exploration of other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) at the 6-position and the introduction of a wider variety of amines in the amide coupling step will undoubtedly lead to the discovery of new bioactive molecules with enhanced potency and selectivity.

References

  • Mun, J., et al. (2012). Chromenes have been important heterocyclic components in biologically active pharmaceuticals which show anti-inflammatory and anticancer activities. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419.
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). Molbank, m1968.
  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. (2023). PubMed Central.
  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. (2014). European Journal of Medicinal Chemistry, 80, 278-84.
  • 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. (n.d.). Chem-Impex.
  • 2-Oxo-2H-chromene-3-carboxamide derivatives. (n.d.).
  • Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. (n.d.). PubMed Central.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
  • Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. (2018). Journal of Chemical Sciences, 130(9), 123.
  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (n.d.). PubMed Central.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Comparison of Methods of Synthesis of Coumarin Derivatives
  • Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). Benchchem.
  • (PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. (n.d.).
  • Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible? (2021).
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (n.d.). ACS Omega.
  • Methyl 2-oxo-2H-chromene-3-carboxyl
  • Full article: Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. (n.d.). Taylor & Francis Online.
  • Catalytic Synthesis of 2H‑Chromenes. (2015). MSU chemistry.
  • 6-Bromo-2H-chromene-3-carbaldehyde. (n.d.). Chem-Impex.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene. (n.d.). Benchchem.
  • 8-Methoxy-2H-chromene-3-carbaldehyde. (n.d.). PubMed Central.
  • Amide synthesis by acyl
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PubMed Central.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. (n.d.).
  • 21.8: Condensation of Acids with Amines. (2020). Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.

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Method

Application Notes and Protocols: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester in Medicinal Chemistry

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery The chromene ring system is a prominent heterocyclic scaffold found in a multitude of natural products and synthetically derived molecules o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery

The chromene ring system is a prominent heterocyclic scaffold found in a multitude of natural products and synthetically derived molecules of therapeutic interest.[1][2] Its unique structural and electronic properties make it a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[3] Derivatives of the chromene nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5]

This guide focuses on a specific, synthetically accessible derivative: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester . The strategic placement of a bromine atom at the 6-position and a methoxy group at the 8-position is a common tactic in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.[3] This document provides detailed protocols for the synthesis and biological evaluation of this compound, offering researchers a robust framework for exploring its therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry. The table below summarizes the key computed and known properties of the parent carboxylic acid, which are anticipated to be similar for the methyl ester derivative.

PropertyValue (for the corresponding carboxylic acid)Source
CAS Number 119686-34-9[6]
Molecular Formula C11H7BrO5[6]
Molecular Weight 299.07 g/mol [6]
Appearance White to off-white solid (predicted)-
Storage Conditions Store at 0-8°C, protected from light and moisture[7]
Proposed Synthetic Protocol: From Substituted Salicylaldehyde to the Target Compound

The synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester can be achieved through a multi-step sequence, beginning with a suitable substituted salicylaldehyde. The following protocol is a well-established approach for constructing the chromene ring system, followed by esterification.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Oxa-Michael Addition cluster_2 Step 3: Esterification A 3-Bromo-5-methoxy- salicylaldehyde C Intermediate Acid A->C Piperidine, Acetic Acid, Toluene, Reflux B Dimethyl malonate B->C D 6-Bromo-8-methoxy-2-oxo-2H- chromene-3-carboxylic acid C->D Base (e.g., K2CO3), DMF E Target Compound: 6-Bromo-8-methoxy-2H-chromene- 3-carboxylic acid methyl ester D->E Methanol, H2SO4 (cat.), Reflux

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol:

  • Knoevenagel Condensation:

    • To a solution of 3-bromo-5-methoxysalicylaldehyde (1 equivalent) in toluene, add dimethyl malonate (1.2 equivalents).

    • Add a catalytic amount of piperidine and acetic acid.

    • Fit the reaction flask with a Dean-Stark apparatus and reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the intermediate acid.

  • Intramolecular Oxa-Michael Addition (Cyclization):

    • Dissolve the crude intermediate from the previous step in dimethylformamide (DMF).

    • Add potassium carbonate (K2CO3, 2 equivalents) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • The precipitate, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, is collected by filtration, washed with water, and dried.[8]

  • Esterification:

    • Suspend the dried carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6-8 hours.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Application in Anticancer Research: Protocols for Biological Evaluation

Chromene derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4][9][10] The following protocols provide a standard workflow for the initial anticancer screening of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Anticancer_Screening_Workflow start Prepare Stock Solution of Test Compound in DMSO cell_culture Culture Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2) start->cell_culture mt_assay Primary Screening: MTT Cell Viability Assay Determine GI50/IC50 cell_culture->mt_assay morphology Secondary Assay: Microscopic Observation of Cell Morphology mt_assay->morphology If active apoptosis_assay Mechanism of Action: Caspase Activation Assay (e.g., Ac-DEVD-R110 substrate) morphology->apoptosis_assay cell_cycle Mechanism of Action: Flow Cytometry for Cell Cycle Analysis morphology->cell_cycle data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle->data_analysis

Caption: Workflow for anticancer activity screening.

Protocol 1: Cell Viability Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer).[3][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 96-well microtiter plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value.[9]

Protocol 2: Apoptosis Induction Assessment by Caspase Activation

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A key event in apoptosis is the activation of caspases.[9]

Materials:

  • 384-well microtiter plates.

  • Human cancer cell lines.

  • Test compound.

  • Fluorogenic caspase substrate (e.g., N-(Ac-DEVD)-N'-ethoxycarbonyl-R110).[9]

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in 384-well plates containing various concentrations of the test compound.

  • Incubate at 37°C for 24 hours.[9]

  • Add the fluorogenic caspase substrate to each well.

  • Incubate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

  • Measure the fluorescence intensity (Excitation/Emission maxima dependent on the substrate). An increase in fluorescence indicates caspase activation and apoptosis induction.

  • Determine the EC50 value (the concentration that elicits a half-maximal response).[9]

Potential Molecular Targets and Further Investigations

Based on the known biological activities of structurally related chromene derivatives, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester could potentially interact with several key cellular targets. For instance, some 4-aryl-4H-chromenes are known to be potent inducers of apoptosis through tubulin inhibition.[13] Additionally, other chromene analogs have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in cancer.[14]

Further investigations could involve:

  • Molecular Docking Studies: In silico docking of the compound into the binding sites of potential targets like tubulin, PI3K, or EGFR can provide insights into its binding mode and guide further optimization.[15][16]

  • Western Blot Analysis: To confirm the mechanism of action, western blotting can be used to assess the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

  • In Vivo Studies: If promising in vitro activity is observed, evaluation in animal models of cancer is a crucial next step to determine its efficacy and safety profile.

Conclusion

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for its synthesis and systematic evaluation in the context of anticancer drug discovery. By employing these methodologies, researchers can effectively probe the biological activity of this and related chromene derivatives, paving the way for the potential identification of new lead compounds for further development.

References

  • Vertex AI Search. 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide.
  • Chem-Impex. 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid.
  • Thirunarayanan, G. (2018). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. International Journal of Chemistry and Pharmaceutical Sciences, 6(3), 1-7.
  • Kemnitzer, W. et al. (2004). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry, 47(25), 6201-6211.
  • Abdelgawad, M. A. et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(45), 42879-42894.
  • El-Gaby, M. S. A. et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7808.
  • Fayed, E. A. et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][8]oxazines, and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 20(2), 200-212.

  • Gopi, K. et al. (2022). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. Journal of Chemistry, 2022, 1-21.
  • Kumar, P. & Rawat, P. (2021). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives.
  • El-Gaby, M. S. A. et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays.
  • Al-Abdullah, E. S. et al. (2016). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 162, 634-645.
  • Al-Warhi, T. et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6527.
  • PubChem. 6-Bromo-8-[(3,4-dimethoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid.
  • Wang, L. et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-3319.
  • PubChem. 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4h-chromene-2-carboxylic acid.
  • Liu, J. et al. (2008). 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1415.
  • Echemi. 6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID.
  • Echemi. 6-bromo-8-methoxy-2h-chromene-3-carboxylic acid ethyl ester.
  • Patel, K. D. et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4558-4564.
  • Chaudhary, A. et al. (2022). Chromenes-a novel class of heterocyclic compounds: Recent advancements and future directions. Mini Reviews in Medicinal Chemistry, 22(21), 2736-2751.
  • Koh, D. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3419.
  • BenchChem. (2025).

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Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

**Abstract This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a key intermediate in pharmaceutical synthesis. We detail an integrated analytical strategy encompassing chromatographic, spectroscopic, and elemental analysis techniques. The protocols herein are designed to ensure the identity, purity, and structural integrity of the compound, aligning with stringent quality control standards in drug development and research. The causality behind experimental choices is explained to provide researchers with a framework for method development and validation.

Introduction and Analytical Strategy

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a substituted chromene derivative. The chromene scaffold is prevalent in a wide array of natural products and pharmacologically active molecules. Given its role as a synthetic intermediate, verifying its chemical identity and purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2] An impurity or structural ambiguity at this stage can have cascading effects on downstream process yields and the safety profile of the end product.

A robust analytical strategy does not rely on a single technique but rather integrates multiple orthogonal methods to build a complete profile of the compound. Our approach is a three-pronged strategy:

  • Chromatographic Analysis: To separate the main compound from impurities and quantify its purity.

  • Spectroscopic Analysis: To confirm the molecular structure and provide unambiguous identification.

  • Elemental Analysis: To verify the elemental composition against the theoretical formula.

This integrated workflow ensures that the analytical data is reliable, consistent, and suitable for its intended purpose, a cornerstone of analytical method validation.[3][4]

cluster_0 Analytical Strategy Workflow Sample Sample Purity Purity Sample->Purity Characterize Identity Identity Sample->Identity Characterize Structure Structure Sample->Structure Characterize Composition Composition Sample->Composition Characterize HPLC HPLC Purity->HPLC GC_MS GC_MS Identity->GC_MS HRMS HRMS Identity->HRMS NMR NMR Structure->NMR EA EA Composition->EA

Caption: Integrated analytical strategy for compound characterization.

Physicochemical Properties

A summary of the key properties of the target compound is essential for designing appropriate analytical methods.

PropertyValue
Chemical Name 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester
Molecular Formula C₁₂H₁₁BrO₄
Molecular Weight 300.12 g/mol
Appearance Off-white to pale yellow solid (predicted)
CAS Number Not readily available; structure-based identification

Note: Some properties are predicted based on the chemical structure.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical intermediates. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability. For a molecule of this size and functionality, HPLC is the primary technique.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC is chosen due to the compound's low volatility and the presence of a chromophore (the chromene ring system), which allows for sensitive detection using a UV-Vis detector. A reversed-phase C18 column is selected as a starting point, as it effectively separates moderately polar organic compounds from both more polar and less polar impurities.

Experimental Protocol:

  • Instrumentation: Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[5]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier (formic acid) is used to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

    • Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. A full spectrum (200-400 nm) should be recorded by the DAD to identify the optimal wavelength and check for co-eluting impurities.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 5 µL.

Data Interpretation and Validation: The purity is calculated using the area percentage method from the resulting chromatogram. For regulatory purposes, this method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful tool for identifying volatile and semi-volatile organic impurities that may not be detected by HPLC. It provides both retention time data for separation and mass spectra for structural confirmation.[7][8]

Experimental Protocol:

  • Instrumentation: Agilent 7890 GC with a 5977 MS detector or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Interpretation: The Total Ion Chromatogram (TIC) will show peaks corresponding to the parent compound and any volatile impurities. The mass spectrum of the main peak should be analyzed for the molecular ion (M⁺) and characteristic fragmentation patterns. The presence of bromine is readily identified by the isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks with ~1:1 intensity ratio).[9]

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct evidence of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms in the molecule. The chemical shifts, integration, and coupling patterns provide a unique fingerprint of the compound's structure.

Experimental Protocol:

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Analysis: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if structural ambiguity exists.

Predicted Spectroscopic Data (in CDCl₃):

¹H NMR Predictionδ (ppm)MultiplicityIntegrationAssignment
Ar-H ~7.5s1HH-5
Ar-H ~6.9s1HH-7
Olefinic-H ~7.8s1HH-4
-OCH₂- ~4.9s2HH-2
-OCH₃ (ester) ~3.8s3HEster -OCH₃
-OCH₃ (aryl) ~3.9s3HAr-OCH₃
¹³C NMR Predictionδ (ppm)Assignment
C=O (ester) ~165C=O
Aromatic Cs 110-155Ar-C
Olefinic Cs 115-140C-3, C-4
-OCH₂- ~65C-2
-OCH₃ (ester) ~52Ester -OCH₃
-OCH₃ (aryl) ~56Ar-OCH₃

Note: These are predicted values based on analogous structures and chemical shift principles. Actual experimental values may vary slightly.[10][11]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. This is a definitive test for compound identity.

Protocol: The analysis is typically performed using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[5] The sample is infused directly or analyzed via LC-MS.

Data Interpretation: The measured exact mass should be compared to the theoretical mass.

  • Theoretical Exact Mass for [C₁₂H₁₁⁷⁹BrO₄+H]⁺: 300.9862

  • Theoretical Exact Mass for [C₁₂H₁₁⁸¹BrO₄+H]⁺: 302.9842 The result should be within a 5 ppm mass accuracy window.

Elemental Analysis

Principle: Combustion analysis determines the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). A separate method is used for Halogen (Br) determination. This technique provides fundamental confirmation of the compound's empirical formula.[12]

Protocol: A small, accurately weighed amount of the sample is combusted in an automated elemental analyzer. The resulting gases (CO₂, H₂O) are quantitatively measured. Bromine content can be determined by methods like Schöniger flask combustion followed by titration.

Data Interpretation: The experimental percentages should match the theoretical values.

ElementTheoretical %
Carbon (C) 48.02%
Hydrogen (H) 3.69%
Bromine (Br) 26.62%
Oxygen (O) 21.32%

Comprehensive Analytical Workflow

The following workflow ensures a systematic and thorough analysis of any new batch of the target compound.

cluster_1 Batch Characterization Protocol Start New Batch Step1 1. HPLC-UV Analysis Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 2. NMR Spectroscopy Decision1->Step2 Yes Fail Batch Failed Decision1->Fail No Decision2 Structure Correct? Step2->Decision2 Step3 3. HRMS Analysis Decision2->Step3 Yes Decision2->Fail No Decision3 Formula Confirmed? Step3->Decision3 Pass Batch Passed Decision3->Pass Yes Decision3->Fail No

Caption: Step-by-step workflow for quality control of a new batch.

Conclusion

The analytical characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester requires a multi-technique approach to deliver a comprehensive and trustworthy assessment of its quality. By combining HPLC for purity, NMR and HRMS for structural confirmation, and Elemental Analysis for compositional verification, researchers and drug development professionals can be confident in the integrity of this critical intermediate. The protocols and rationale provided in this note serve as a robust starting point for method development, validation, and routine quality control.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharma Tutor. (n.d.). Analytical method validation: A brief review.
  • Labcompliance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Academia.edu. (n.d.). Element analysis.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Enantioselective One-Pot Synthesis of 4H-Chromene Derivatives.
  • ACS Omega. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents. ACS Publications.
  • Journal of Chemical Health Risks. (2024). GC-MS and Molecular Docking Analyses of Phytoconstituents.
  • Scientific Reports. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies. PubMed.
  • ResearchGate. (2017). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methoxyethane.
  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers.

Sources

Method

Application Note: A Comprehensive Guide to the Chromatographic Separation of Chromene Esters

Abstract Chromene esters represent a vital class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] Their synthesis and isolation are pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chromene esters represent a vital class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] Their synthesis and isolation are pivotal in drug discovery and development, demanding robust and efficient purification and analytical techniques. The inherent structural diversity of chromene esters, including the frequent presence of chiral centers, necessitates a tailored approach to their chromatographic separation. This guide provides a detailed exploration of the primary chromatographic techniques for the separation of chromene esters, intended for researchers, chemists, and drug development professionals. We delve into the causality behind methodological choices, offering field-proven protocols for preparative-scale flash chromatography, high-resolution achiral and chiral High-Performance Liquid Chromatography (HPLC), and the advanced, sustainable technique of Supercritical Fluid Chromatography (SFC). Each section is designed to be a self-validating system, grounding protocols in established scientific principles to empower users to adapt and optimize these methods for their specific molecular targets.

Foundational Principles & Method Selection

The successful separation of chromene esters hinges on understanding their physicochemical properties, primarily their polarity and, when applicable, their stereochemistry. The ester and chromene ether functionalities typically impart moderate polarity, making them ideal candidates for normal-phase chromatography. However, the overall polarity can be significantly modulated by other substituents on the chromene ring system. For chiral chromene esters, which may exhibit vastly different biological activities between enantiomers, enantioselective chromatography is not just an analytical step but a critical requirement for pharmacological studies.[3]

The choice of chromatographic technique is dictated by the primary objective: high-throughput purification after a chemical synthesis, or high-resolution analysis for purity assessment and enantiomeric excess determination.

Method_Selection_Workflow Goal Primary Goal Purification Purification / Isolation (mg to g scale) Goal->Purification High Quantity Analysis Analysis / Quantification (µg to ng scale) Goal->Analysis High Resolution Flash Flash Chromatography Purification->Flash Crude Separation Prep_HPLC Preparative HPLC / SFC Purification->Prep_HPLC High Purity Analyte_Type Analyte Properties Analysis->Analyte_Type Chiral Chiral Compound Analyte_Type->Chiral Achiral Achiral Compound Analyte_Type->Achiral Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Analytical Scale Chiral_SFC Chiral SFC Chiral->Chiral_SFC Green Alternative RP_HPLC Reversed-Phase HPLC / UPLC-MS Achiral->RP_HPLC Purity/Quant.

Caption: Workflow for selecting the appropriate chromatographic method.

Preparative Scale Purification: Flash Chromatography

Flash chromatography is the workhorse for the routine purification of synthesized chromene esters, enabling the rapid separation of milligrams to grams of material.[4][5] The technique relies on an adsorption-desorption mechanism, where compounds are separated based on their affinity for a polar stationary phase, typically silica gel.[4]

Protocol 1: Step-by-Step Flash Chromatography Purification

This protocol outlines a general procedure for purifying a moderately polar chromene ester from a crude reaction mixture.

1. Method Development via Thin-Layer Chromatography (TLC):

  • Causality: TLC is a rapid, low-cost method to scout for an optimal solvent system. The goal is to find a mobile phase composition that provides good separation between the target compound and its major impurities, with an ideal Retention Factor (Rƒ) of 0.2-0.4 for the target.[6][7] An Rƒ in this range ensures the compound will elute in a reasonable time from the column without excessive band broadening.

  • Procedure:

    • Dissolve a small aliquot of the crude mixture in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity, such as different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain.

    • Select the solvent system that provides the best separation and the target Rƒ value.

2. Column Packing (Wet Slurry Method):

  • Causality: The wet slurry method ensures a homogeneously packed column bed, free of cracks and air bubbles, which is essential for achieving good separation efficiency.

  • Procedure:

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase chosen from the TLC analysis.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to encourage even packing.

    • Add a protective layer of sand on top of the packed silica bed.

3. Sample Loading:

  • Causality: Concentrating the sample onto a small amount of silica (dry loading) often results in sharper bands and better separation compared to liquid loading, especially if the crude mixture has poor solubility in the mobile phase.[8]

  • Procedure (Dry Loading):

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Causality: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating complex mixtures than an isocratic (constant composition) elution.[7]

  • Procedure:

    • Begin eluting the column with the initial, low-polarity mobile phase.

    • Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher affinity for the silica gel.

    • Collect fractions sequentially and monitor the elution progress by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure chromene ester and remove the solvent under reduced pressure.

Solvent System (A:B) Polarity Typical Use Case for Chromene Esters
Hexane : Ethyl AcetateLow to MediumThe most common starting point; excellent for separating moderately polar compounds from non-polar byproducts.
Dichloromethane : MethanolMedium to HighUsed for more polar chromene esters or those with free hydroxyl groups. A small amount of methanol (1-5%) drastically increases solvent polarity.
Toluene : AcetoneMediumAn alternative to hexane/ethyl acetate systems, can offer different selectivity.
Table 1. Common solvent systems for flash chromatography of chromene esters.

High-Resolution Analysis: HPLC Methods

High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC) offer superior resolution and sensitivity, making them the gold standard for analytical applications.

Achiral Separations (Reversed-Phase HPLC)

Reversed-phase HPLC is ideal for assessing the purity and quantifying chromene esters in various matrices, including in pharmacokinetic studies where samples are derived from plasma.[9][10]

Protocol 2: UPLC-MS/MS Method for Quantification

This protocol is adapted from a validated method for the chromene derivative Inflachromene and is suitable for quantitative analysis.[10]

  • Causality: This method uses a C18 stationary phase, which separates compounds based on hydrophobicity. The gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) allows for the analysis of compounds with a range of polarities. The addition of formic acid improves peak shape and promotes ionization for mass spectrometry (MS) detection.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC™ BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[10][11]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Program: A typical gradient might run from 5% B to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Sample Preparation:

    • For plasma samples, a protein precipitation step is required. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant for analysis.[10]

  • Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions must be determined for the target chromene ester and the internal standard.[10]

Parameter Typical Condition Rationale
Stationary Phase C18, C8Good retention for moderately non-polar chromene esters.
Mobile Phase Acetonitrile/Water or Methanol/WaterStandard solvents for reversed-phase chromatography.
Additive 0.1% Formic Acid or Acetic AcidImproves peak shape and provides protons for ESI+ detection.
Detection UV (254 nm, 280 nm), MSChromene core is UV-active; MS provides mass information and high sensitivity.
Table 2. Typical RP-HPLC/UPLC conditions for chromene ester analysis.
Chiral Separations (Enantioselective HPLC)

The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are the most widely used for this purpose.[3][12]

Chiral_Recognition Enantiomer R (3-point interaction) is more strongly retained. Enantiomer S (2-point interaction) elutes faster. cluster_CSP Chiral Stationary Phase (CSP) CSP_surface P1 Site 1 P2 Site 2 P3 Site 3 Enan_R Enantiomer R Enan_R->P1 Interaction Enan_R->P2 Interaction Enan_R->P3 Interaction Enan_S Enantiomer S Enan_S->P1 Interaction Enan_S->P2 Interaction Enan_S->P3 Steric Hindrance (No Interaction)

Caption: The three-point interaction model for chiral recognition on a CSP.

Protocol 3: Enantioselective Separation using a Polysaccharide-Based CSP

This protocol is based on successful methods for separating chiral chromenes like cannabichromene.[12]

  • Causality: Polysaccharide CSPs (e.g., cellulose or amylose derivatives coated on silica) create chiral grooves and cavities. Separation occurs based on how well each enantiomer fits into these cavities and interacts via hydrogen bonds, dipole-dipole, and π-π interactions. Normal-phase conditions with non-polar mobile phases are typically used.

  • Instrumentation: HPLC or UPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IK, Daicel OD-H).[12][13]

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol, e.g., Hexane:Isopropanol (90:10, v/v) or Hexane:Dichloromethane (80:20, v/v).[12][13]

    • Flow Rate: 1.0 mL/min for analytical columns.

    • Column Temperature: 25 °C (temperature can be adjusted to optimize selectivity).[3]

    • Detection: UV at a wavelength where the chromene core absorbs strongly (e.g., 228 nm).

  • Method Optimization:

    • Screen different chiral columns (amylose vs. cellulose-based) as their selectivities can be very different.[3]

    • Vary the alcohol modifier (isopropanol, ethanol) and its percentage in the mobile phase to fine-tune retention and resolution.

Parameter Value (Cannabichromene on IK) [12]Value (Cannabicyclol on IK) [12]
Retention Time (Enan 1) 5.23 min7.91 min
Retention Time (Enan 2) 6.01 min11.21 min
Selectivity (α) 1.171.48
Resolution (Rs) 2.564.89
Table 3. Example performance of a chiral separation on a CHIRALPAK® IK column with a Hexane-Dichloromethane mobile phase.[12]

Advanced & Green Chromatography: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[14][15] For the separation of chromene esters, particularly at the preparative scale, SFC offers significant advantages, including faster separations, reduced organic solvent consumption, and lower costs, making it a "green" alternative to normal-phase HPLC.[15][16]

SFC_System CO2_Tank CO2 Tank Pump_CO2 CO2 Pump CO2_Tank->Pump_CO2 CoSolvent Co-Solvent (e.g., Methanol) Pump_CoS Co-Solvent Pump CoSolvent->Pump_CoS Injector Injector Pump_CO2->Injector Pump_CoS->Injector Column Column Injector->Column Detector Detector (UV) Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Waste Waste/Vent BPR->Waste

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Chromene Scaffold and the Advent of Microwave Synthesis Chromene derivatives are a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Chromene Scaffold and the Advent of Microwave Synthesis

Chromene derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of many natural products and pharmacologically active compounds.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in drug discovery.[2][3] Traditionally, the synthesis of these valuable scaffolds has relied on classical methods like the Pechmann, Knoevenagel, and Perkin reactions.[4][5] While effective, these methods often necessitate long reaction times, harsh conditions, and the use of hazardous catalysts, resulting in moderate yields and complex purification processes.[2]

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to chromene synthesis.[1][6] This technique leverages the efficient and rapid heating of polar molecules by microwave irradiation, leading to dramatic accelerations in reaction rates.[6] The key advantages of MAOS include significantly reduced reaction times (from hours to minutes), improved product yields, and alignment with the principles of green chemistry by often enabling solvent-free reactions.[3][7] This guide provides a comprehensive overview, detailed protocols, and comparative data for the microwave-assisted synthesis of various chromene derivatives, empowering researchers to harness the full potential of this transformative technology.

The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat.[8] This "dielectric heating" is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The result is a rapid, uniform, and localized heating of the reaction mixture, which often leads to:

  • Accelerated Reaction Rates: The high temperatures achieved in a short time significantly increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[9]

  • Higher Yields and Purity: The rapid heating can minimize the formation of side products that may occur during prolonged exposure to high temperatures in conventional methods.[7]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient process.[9]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[10]

Visualizing the Workflow: From Reactants to Chromene

The following diagram illustrates the general workflow for the microwave-assisted synthesis of chromene derivatives, highlighting the key stages of the process.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants (Aldehyde, Active Methylene Compound, Phenol/Naphthol) Solvent_Catalyst Solvent (optional) & Catalyst Reactants->Solvent_Catalyst Mix Vessel Microwave Reaction Vessel Solvent_Catalyst->Vessel Load Microwave Microwave Reactor (Set Time, Temp, Power) Irradiation Irradiation & Stirring Microwave->Irradiation Execute Program Cooling Cooling to Room Temperature Irradiation->Cooling Filtration Filtration/ Extraction Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Pure Chromene Derivative Purification->Product

Caption: General workflow for microwave-assisted chromene synthesis.

Core Protocols: Synthesis of 2-Amino-4H-Chromene Derivatives

The one-pot, three-component synthesis of 2-amino-4H-chromenes is a widely adopted and efficient method that is significantly enhanced by microwave irradiation.[1][11] This reaction typically involves an aldehyde, an active methylene compound (e.g., malononitrile), and a phenol or naphthol derivative.

Protocol 1: Ammonium Acetate Catalyzed Synthesis in Ethanol

This protocol details a common and effective method for the synthesis of 2-amino-4H-chromenes using a basic catalyst in a polar solvent.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α- or β-naphthol (1 mmol)

  • Ammonium acetate (0.2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis reactor with sealed vessels and magnetic stirring

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and ammonium acetate (0.2 mmol).

  • Add ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 350 W for 3-5 minutes, with a target temperature of 100-120°C.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure 2-amino-4H-chromene derivative.

Protocol 2: Solvent-Free Synthesis using a Heterogeneous Catalyst

This protocol exemplifies a green chemistry approach, eliminating the need for a solvent and employing a recyclable catalyst.[11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α- or β-naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (5 mol%)

  • Microwave synthesis reactor with sealed vessels and magnetic stirring

Procedure:

  • In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and ilmenite (FeTiO₃) catalyst (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 400 W for 2-4 minutes, with a target temperature of 120°C.

  • After completion, cool the reaction vessel to room temperature.

  • Add ethanol (5 mL) to the vessel and stir to dissolve the product.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the ethanol to obtain the crude product, which can be further purified by recrystallization from ethanol.

Comparative Performance Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods for the same reaction.

ReactionMethodCatalystSolventTimeYield (%)Reference
Synthesis of 3-acetylcoumarin ConventionalPiperidineEthanol4-6 hours85-90[7]
Microwave Piperidine Ethanol 1-2 minutes 92-98 [7]
Synthesis of 2-amino-4H-chromenes ConventionalVariousVarious3-24 hours60-85[12]
Microwave Various Various/Solvent-free 2-10 minutes 80-97 [12]

Expanding the Scope: Synthesis of Coumarin Derivatives

The Pechmann condensation, a classic method for synthesizing coumarins, is also significantly accelerated by microwave irradiation.[3][4]

Protocol 3: Fly Ash Catalyzed Solvent-Free Synthesis of Coumarins

This protocol utilizes an industrial byproduct as an efficient and environmentally friendly catalyst.[4]

Materials:

  • Substituted phenol (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Fly ash (20 mol%)

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe vessel, mix the substituted phenol (10 mmol), ethyl acetoacetate (10 mmol), and fly ash (20 mol%).

  • Irradiate the mixture in a microwave reactor at 300 W for 30-60 seconds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and stir for two minutes.

  • Filter the precipitate and recrystallize from methanol to obtain the pure coumarin derivative.

Mechanistic Insights: The Pathway to Chromene Formation

The multi-component synthesis of 2-amino-4H-chromenes proceeds through a domino reaction involving a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization.

G cluster_knoevenagel Step 1: Knoevenagel Condensation cluster_michael Step 2: Michael Addition cluster_cyclization Step 3: Intramolecular Cyclization Aldehyde Aldehyde Knoevenagel_Product Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Phenol Phenol/Naphthol (Enolate form) Phenol->Michael_Adduct Cyclization O-Alkylation & Tautomerization Michael_Adduct->Cyclization Chromene 2-Amino-4H-Chromene Cyclization->Chromene

Caption: Mechanistic pathway for the formation of 2-amino-4H-chromenes.

Practical Considerations and Safety Precautions

While microwave synthesis is a powerful tool, it is crucial to adhere to safety protocols to prevent accidents.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[13] Laboratory-grade microwave reactors are equipped with essential safety features like temperature and pressure sensors, and are built to withstand the rigors of chemical reactions.[10]

  • Proper Vessel Selection: Use only microwave-safe reaction vessels designed for the pressures and temperatures that will be generated.[10]

  • Temperature and Pressure Monitoring: Always monitor the reaction temperature and pressure to avoid runaway reactions.[13]

  • Stirring: Ensure efficient stirring to prevent localized overheating and promote a homogeneous reaction mixture.[13]

  • Cooling: Allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening.[10]

  • Fume Hood: Conduct all experiments in a well-ventilated laboratory hood to avoid inhaling any potentially toxic fumes.[13]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of chromene derivatives, offering a faster, more efficient, and greener alternative to conventional methods. By understanding the principles behind this technology and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can effectively synthesize a wide range of chromene-based compounds for various applications in drug discovery and materials science.

References

  • Hebade, M. J., Shimpi, R. P., & Chavan, O. S. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach.
  • BenchChem. (2025).
  • Adeboye, O. A., et al. (2015). Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino)
  • Valizadeh, H., & Gholipour, H. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules.
  • Martins, M. A. P., et al. (2018).
  • Cakmak, A. M., & Ates, B. (2019). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Mini-Reviews in Organic Chemistry.
  • Patil, S. A., et al. (2012). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences.
  • Taghavi Fardood, S., et al. (2017). Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions. Asian Journal of Green Chemistry.
  • Bevilacqua, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Green Chemistry: Microwave assisted synthesis. (2020). YouTube.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
  • CEM Corporation. (n.d.).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Microwave assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assessment. (2025).
  • Younis, S. K. (2019). Microwave Assisted Synthesis of some New Chromene Derivatives.
  • Microwave-assisted synthesis of 4H-chromene derivatives using scolecite... (n.d.).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Microwave-assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assessment. (2025).
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure.
  • Nandiyanto, A. B. D., et al. (2018).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chromene derivative. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies for optimization.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 2H-chromene esters of this type is most effectively achieved through a tandem reaction sequence involving a Knoevenagel condensation followed by an intramolecular O-alkylation (cyclization).[1][2][3] The process begins with the base-catalyzed reaction between a substituted salicylaldehyde and an active methylene compound, in this case, dimethyl malonate.

The mechanism proceeds in three key stages:

  • Deprotonation: A mild base abstracts an acidic α-hydrogen from dimethyl malonate, generating a nucleophilic enolate ion.[2][4]

  • Nucleophilic Addition (Knoevenagel Condensation): The enolate attacks the electrophilic carbonyl carbon of 3-Bromo-5-methoxysalicylaldehyde.[1][4] This is followed by a dehydration step to yield an α,β-unsaturated intermediate.[4]

  • Intramolecular Cyclization: The phenolic hydroxyl group then attacks the β-carbon of the unsaturated system in a conjugate addition, leading to the formation of the chromene ring.

Reaction_Mechanism A 3-Bromo-5-methoxysalicylaldehyde + Dimethyl Malonate B Base (e.g., Piperidine) Abstracts α-Proton A->B Reagents D Nucleophilic Attack on Aldehyde Carbonyl A->D C Enolate Formation (Nucleophile) B->C Step 1 C->D Step 2a E Tetrahedral Alkoxide Intermediate D->E F Dehydration (Elimination of H₂O) E->F Step 2b G α,β-Unsaturated Intermediate (Knoevenagel Adduct) F->G H Intramolecular Conjugate Addition (Cyclization) G->H Step 3 I Final Product: 6-Bromo-8-methoxy-2H-chromene- 3-carboxylic acid methyl ester H->I

Caption: Reaction mechanism for chromene synthesis.

Section 2: Core Experimental Protocol

This protocol provides a validated baseline for the synthesis. Subsequent sections will address how to troubleshoot and optimize from this starting point.

Reagents:

  • 3-Bromo-5-methoxysalicylaldehyde (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Anhydrous, as solvent)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-methoxysalicylaldehyde and anhydrous ethanol.[5] Stir until fully dissolved.

  • Reagent Addition: Add dimethyl malonate to the solution, followed by the dropwise addition of piperidine.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of Hexane:Ethyl Acetate (3:1). The disappearance of the starting aldehyde spot indicates reaction progression.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates.

  • Purification: Wash the crude solid with cold ethanol to remove residual reagents. If further purification is required, recrystallize from hot ethanol or purify via silica gel column chromatography.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is a common problem that can often be traced back to several key parameters. A systematic approach is crucial.[5]

  • Reagent Purity and Stoichiometry: Ensure the salicylaldehyde is pure and free from oxidation products. Use a slight excess (1.1-1.2 eq) of the active methylene compound (dimethyl malonate) to drive the reaction to completion.

  • Catalyst Choice and Loading: While piperidine is a standard weak base catalyst, its efficacy can vary.[1] If stalling is observed, consider alternatives like pyrrolidine or triethylamine. Ensure the catalyst loading is appropriate; too little may lead to slow conversion, while too much can promote side reactions.

  • Reaction Conditions: Temperature and time are critical. Suboptimal temperature can lead to incomplete conversion, while excessive heat or prolonged reaction times can cause product decomposition.[6] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for chromene synthesis.[6][7]

Table 1: Summary of Reaction Condition Optimization [6]

Parameter Recommended Adjustment Rationale
Temperature Increase in 10°C increments; consider microwave heating to 100°C.[6][7] Overcomes activation energy barriers and can significantly shorten reaction time.
Solvent Screen alternative solvents like isopropanol, acetonitrile, or even water.[6][8] Solvent polarity can influence reagent solubility and the stability of intermediates.
Catalyst Loading Increase catalyst loading incrementally from 10 mol% to 20 mol%.[6] Ensures sufficient catalytic activity, especially if starting materials are less reactive.

| Reaction Time | Extend reaction time, monitoring closely with TLC to find the optimal endpoint before decomposition begins. | Allows the reaction to proceed to completion if kinetics are slow under initial conditions. |

Q2: My TLC plate shows significant starting material even after several hours. What's causing the reaction to stall?

A2: A stalled reaction points to an issue with one of the core components or conditions.

  • Inactive Catalyst: The base catalyst may be old or degraded. Use freshly opened or distilled piperidine.

  • Insufficient Temperature: Ensure your heating mantle or oil bath is calibrated and maintaining the target reflux temperature.

  • Substrate Reactivity: The electronic properties of your specific salicylaldehyde (with its electron-withdrawing bromo group) can slow the reaction compared to unsubstituted analogs.[6] This may necessitate more forcing conditions, such as a higher boiling solvent or a more active catalyst.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC UnreactedSM Significant Starting Material Remaining? CheckTLC->UnreactedSM ImpurityCheck Multiple Unidentified Spots Present? UnreactedSM->ImpurityCheck No Sol_Stall Action: 1. Increase Temperature 2. Add Fresh Catalyst 3. Extend Reaction Time UnreactedSM->Sol_Stall Yes Sol_Impurity Action: 1. Lower Temperature 2. Check Reagent Purity 3. Optimize Workup ImpurityCheck->Sol_Impurity Yes Sol_Good Problem is likely mechanical loss. Review workup/purification. ImpurityCheck->Sol_Good No

Caption: Troubleshooting decision tree for low yield.

Q3: I'm struggling with the purification. The crude product is an oil or difficult to recrystallize. What should I do?

A3: Purification challenges often arise from residual starting materials or side products.

  • Initial Workup: Ensure the crude product is thoroughly washed with a solvent in which it is sparingly soluble (like cold ethanol or diethyl ether) to remove highly soluble impurities like excess dimethyl malonate.

  • Recrystallization: If direct recrystallization fails, try a different solvent system. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can be effective. Dissolve the crude product in a minimum of the "good" solvent (in which it is highly soluble) at high temperature, then slowly add the "poor" solvent (in which it is insoluble) until turbidity persists. Allow it to cool slowly.[9]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the most reliable method. Use a gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your product.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is a weak base like piperidine used instead of a strong base like sodium hydroxide?

A1: This is a critical aspect of the Knoevenagel condensation. The active methylene compound (dimethyl malonate) is acidic enough to be deprotonated by a mild base. Using a strong base like NaOH would risk promoting an unwanted side reaction: the self-condensation of the salicylaldehyde (an aldol condensation), which would consume starting material and complicate purification.[1][8]

Q2: Are there greener alternatives to traditional solvent-based reflux?

A2: Yes. The field of green chemistry has provided several excellent alternatives for chromene synthesis.

  • Microwave-Assisted Synthesis: As mentioned earlier, this method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[6][7]

  • Aqueous Media: Some protocols have been developed using water as a solvent, often with a suitable catalyst, which minimizes the use of volatile organic compounds (VOCs).[7][8]

  • Catalyst-Free Conditions: Under certain conditions, such as heating in water, the Knoevenagel condensation can proceed without an external catalyst, further improving the environmental profile of the synthesis.[8]

Q3: Can I use a different active methylene compound instead of dimethyl malonate?

A3: Absolutely. The choice of the active methylene compound determines the substituent at the 3-position of the chromene ring. For example, using ethyl cyanoacetate would yield a 3-cyano-2H-chromene, while using malononitrile would result in a 2-amino-3-cyano-4H-chromene derivative via a slightly different pathway.[7][10] The reactivity and optimal conditions may change, so re-optimization would be necessary.

References

  • BenchChem. (n.d.). Troubleshooting guide for 2H-chromene cyclization reactions. BenchChem.
  • Wikipedia. (2023). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]

  • Singh, P., et al. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
  • Frontiers. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

  • Bohrium. (n.d.). Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this and structurally related chromene derivatives.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Issue 1: Poor Separation in Column Chromatography

Question: I am running a silica gel column to purify my crude 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, but the separation between my product and impurities is poor, leading to mixed fractions. What can I do?

Answer: Poor separation is a frequent challenge in column chromatography and typically stems from an improperly optimized mobile phase or incorrect column packing and loading. Chromene derivatives can be sensitive to the choice of solvent and stationary phase.[1][2]

Causality and Solution Steps:

  • Re-evaluate the Mobile Phase: The polarity of your eluent is the most critical factor. The goal is to achieve a retention factor (Rƒ) for your target compound of approximately 0.3-0.4 on a TLC plate, which generally provides the best separation.[1]

    • If Rƒ is too high (>0.5): Your eluent is too polar, causing the compound to travel too quickly with the solvent front. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).

    • If Rƒ is too low (<0.2): Your eluent is not polar enough. Gradually increase the concentration of the polar solvent.

    • If impurities are very close: Consider a different solvent system altogether. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/hexane or ether/hexane system can alter the selectivity and improve separation.

  • Check Sample Loading: Overloading the column is a common cause of poor separation. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel, depending on the difficulty of the separation.

  • Improve Column Packing: An improperly packed column will have channels and cracks, leading to band broadening and poor resolution. Ensure the silica gel is packed as a uniform, homogenous bed without any air bubbles. A wet slurry packing method is generally superior to dry packing.

  • Sample Application: The sample should be loaded onto the column in the minimum possible volume of solvent and as a narrow, concentrated band. This prevents the initial product zone from being too wide.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Start) Hexane/Ethyl Acetate GradientOffers good selectivity for many chromene derivatives.[3]
Target Rƒ (TLC) 0.3 - 0.4Provides optimal resolution on a column.[1]
Sample Load 1-5% (w/w) of silicaPrevents band broadening and overlap of peaks.
Issue 2: "Oiling Out" During Recrystallization

Question: My compound is separating as an oil instead of crystals when I try to recrystallize it. How can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too saturated or impurities are depressing the melting point.[4]

Causality and Solution Steps:

  • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil, and add more hot solvent until the solution is just shy of being saturated.[4]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Change the Solvent System: The boiling point of your chosen solvent might be too high.

    • Select a solvent with a lower boiling point.

    • If using a mixed-solvent system, try altering the ratio. Add more of the "good" solvent (in which the compound is more soluble) to the hot solution before cooling.

  • Charcoal Treatment: The presence of colored or greasy impurities can inhibit crystal lattice formation. Adding a small amount of activated charcoal to the hot solution and performing a hot filtration can remove these impurities.[4]

  • Induce Crystallization: If the solution becomes supersaturated without forming crystals, you can induce nucleation by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester?

Likely impurities depend on the synthetic route but often include unreacted starting materials (e.g., a substituted salicylaldehyde) or byproducts from side reactions.[2] The 2H-chromene can potentially isomerize to the more thermodynamically stable 4H-chromene under basic conditions.[5] Therefore, monitoring the reaction by TLC is crucial to identify the product spot relative to starting materials and potential byproducts.

Q2: What is a good starting point for a column chromatography solvent system?

For a molecule with the polarity of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a gradient system of ethyl acetate in hexane is a standard and effective choice.[3] Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity while collecting fractions and monitoring by TLC.

Q3: How can I assess the purity of my final product?

Purity should be assessed using multiple analytical techniques.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in a suitable solvent system.

  • Melting Point: A sharp melting point range (typically < 2°C) is indicative of high purity. Literature values for related compounds can provide a benchmark.[6][7]

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any residual impurities.

Q4: Is the 2H-chromene core stable on silica gel?

While many 2H-chromenes are stable enough for silica gel chromatography, some acid-sensitive compounds can degrade on silica.[1] If you suspect decomposition (e.g., streaking on TLC, appearance of new spots after spotting), you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a deactivated stationary phase like neutral alumina or florisil.[1]

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying the title compound.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate/Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., increase from 5% to 10%, then 15% ethyl acetate).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for purification by recrystallization.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethyl acetate, ethanol, or mixtures like ethyl acetate/hexane are good starting points.[8][9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just completely dissolves.[9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[9]

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visual Workflows

The following diagrams illustrate the decision-making processes for purification and troubleshooting.

Purification_Strategy Start Crude Product TLC Analyze by TLC Start->TLC Decision1 Is the product the major component and relatively clean? TLC->Decision1 Recrystallize Direct Recrystallization Decision1->Recrystallize  Yes Column Column Chromatography Decision1->Column  No / Complex Mixture End Pure Product Recrystallize->End Decision2 Is the product pure after column? Column->Decision2 Recrystallize2 Recrystallize for Final Polishing Decision2->Recrystallize2  No / Minor Impurities Remain Decision2->End  Yes Recrystallize2->End

Caption: Purification Strategy Decision Tree.

Column_Troubleshooting Start Poor Separation on Column Check_TLC Review Initial TLC (Rf ≈ 0.3-0.4?) Start->Check_TLC Rf_OK Rf is Optimal Check_TLC->Rf_OK  Yes Rf_Bad Rf is Not Optimal Check_TLC->Rf_Bad  No Check_Loading Check Column Loading (Overloaded?) Rf_OK->Check_Loading Adjust_Solvent Adjust Solvent Polarity and Re-run Rf_Bad->Adjust_Solvent Overloaded Yes, Overloaded Check_Loading->Overloaded Not_Overloaded No Check_Loading->Not_Overloaded  No Reduce_Load Reduce Sample Load and Re-run Overloaded->Reduce_Load  Yes Check_Packing Inspect Column Packing (Channels/Cracks?) Not_Overloaded->Check_Packing Repack Repack Column Carefully Check_Packing->Repack  Yes

Caption: Column Chromatography Troubleshooting Flowchart.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives. Retrieved from BenchChem.

  • Al-Dies, A. M., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.

  • Molbase. (n.d.). 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from Molbase.

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester.

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from Shimadzu.

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from Biovanix.

  • Kumar, A., et al. (2015). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Beilstein Journal of Organic Chemistry.

  • ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from ChemBK.

  • Benchchem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. Retrieved from BenchChem.

  • Echemi. (n.d.). 6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Retrieved from Echemi.

  • O'Brien, E. M., & Thomson, R. J. (2015). Catalytic Synthesis of 2H‑Chromenes. ACS Catalysis.

  • Journal of Applicable Chemistry. (2015). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Journal of Applicable Chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes.

The synthesis of 2H-chromene derivatives is a cornerstone in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. The target molecule is typically synthesized via a domino reaction involving a substituted salicylaldehyde and an activated alkene, such as methyl acrylate, catalyzed by a nucleophilic agent like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2][3][4] This process, which combines characteristics of a Knoevenagel condensation and a Morita-Baylis-Hillman (MBH) reaction, is elegant in its atom economy but can be prone to several side reactions that impact yield and purity.[5][6][7]

This document provides a structured, question-and-answer guide to address the most frequently encountered challenges in this synthesis.

Visualizing the Pathway: Main Reaction and Key Side Reactions

To provide a clear overview, the following diagram illustrates the intended synthetic route and the primary off-pathway reactions that can occur.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Salicylaldehyde 5-Bromo-3-methoxy- salicylaldehyde Intermediate Baylis-Hillman Adduct (Zwitterionic Intermediate) Salicylaldehyde->Intermediate + Methyl Acrylate Aldol Aldol Self-Condensation Product Salicylaldehyde->Aldol Self-condensation Acrylate Methyl Acrylate Polymer Poly(methyl acrylate) Acrylate->Polymer Base-catalyzed Polymerization Dimer Michael Adduct Dimer Acrylate->Dimer Michael Addition (Self-condensation) Catalyst DABCO Catalyst->Intermediate Catalyzes Product 6-Bromo-8-methoxy-2H-chromene- 3-carboxylic acid methyl ester Intermediate->Product Intramolecular Cyclization (Oxo-Michael) Coumarin Coumarin Derivative (Oxidized Product) Intermediate->Coumarin Oxidation G cluster_process Troubleshooting Polymerization Start Reaction Setup CheckTemp Is Temperature > 50°C? Start->CheckTemp CheckCat Is Catalyst > 20 mol%? CheckTemp->CheckCat No AddSlow Add Acrylate Slowly (Syringe Pump) CheckTemp->AddSlow Yes (Lower Temp) CheckCat->AddSlow Yes (Lower Conc.) Result Reduced Polymerization CheckCat->Result No AddSlow->Result

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Chromene Synthesis

Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of chromene scaffolds. Chromene and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds, making their efficient synthesis a critical task in medicinal chemistry and materials science.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, helping you optimize reaction conditions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during chromene synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low or I'm recovering only starting materials. What are the primary causes and how can I improve it?

A: Low or no product yield is one of the most common challenges in chromene synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.[4][5]

1. Suboptimal Reaction Conditions:

  • Temperature: Many chromene syntheses are highly temperature-dependent.[6] If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote decomposition or the formation of side products. For instance, in some multi-component reactions (MCRs), increasing the temperature to 80-90 °C can significantly improve yields, after which no further enhancement is observed.[7][8]

  • Reaction Time: Incomplete conversion is often a result of insufficient reaction time. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider extending the reaction time.[9]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction mechanism.[10] For many popular MCRs for 2-amino-4H-chromenes, polar protic solvents like ethanol or even water are effective.[11][12] In some cases, solvent-free conditions at elevated temperatures provide excellent yields and align with green chemistry principles.[7][13][14]

2. Catalyst Inefficiency:

  • Catalyst Selection: The choice of catalyst is pivotal and depends on the specific reaction pathway.[7] Syntheses can be catalyzed by acids (Brønsted or Lewis), bases, or metals.[15] For the common one-pot synthesis of 2-amino-4H-chromenes, basic catalysts like piperidine, triethylamine, or 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used.[11][16] However, a wide range of more efficient and reusable catalysts, including various nanoparticles and ionic liquids, have been developed.[7][11][17]

  • Catalyst Loading: Insufficient catalyst loading will result in a slow reaction and low conversion. Conversely, excessive catalyst can sometimes lead to an increase in side product formation. Optimization studies often reveal an ideal catalyst loading, typically between 5-20 mol%.[9][18]

3. Substrate Reactivity:

  • The electronic nature of the substituents on your starting materials, particularly on the aldehyde, can significantly impact reactivity. Aldehydes with electron-withdrawing groups are generally more electrophilic and may react faster, while those with electron-donating groups can be less reactive.[9] Adjusting the reaction temperature or catalyst loading may be necessary to accommodate different substrates.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low or No Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Monitor_Reaction Monitor by TLC/LC-MS Is starting material present? Check_Conditions->Monitor_Reaction Optimize_Catalyst Optimize Catalyst System (Type & Loading) Monitor_Reaction->Optimize_Catalyst Yes Check_Substrates Assess Substrate Reactivity (Electronic Effects) Monitor_Reaction->Check_Substrates No (Decomposition?) Success Improved Yield Optimize_Catalyst->Success Check_Substrates->Optimize_Catalyst

Caption: A workflow for diagnosing and resolving low product yield.

Issue 2: Formation of Impurities and By-products

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: Impurity formation is a common challenge, often arising from competing reaction pathways or the self-condensation of starting materials.[4]

Common Side Products and Mitigation Strategies:

  • Knoevenagel Adduct: In the multi-component synthesis of 2-amino-4H-chromenes, the initial Knoevenagel condensation product between the aldehyde and the active methylene compound (e.g., malononitrile) can sometimes be isolated as a major by-product if the subsequent Michael addition and cyclization steps are slow.

    • Solution: Ensure the catalyst is effective for all steps of the cascade reaction. Switching to a more efficient catalyst or increasing the reaction temperature can often drive the reaction to completion.[19]

  • Benzofuran Formation: In certain metal-catalyzed syntheses involving propargyl phenols, a competing 5-exo-dig cyclization can lead to the formation of benzofurans instead of the desired 6-endo-dig cyclization for 2H-chromenes.[9]

    • Solution: The selectivity can be highly dependent on the choice of metal catalyst and ligands. Screening different catalytic systems, such as iron(III) chloride, may improve selectivity for the desired chromene product.[9]

  • Self-Condensation of Aldehyde/Ketone: Aldehydes, especially those prone to enolization, can undergo self-aldol condensation, particularly under basic conditions.[4]

    • Solution: Carefully controlling the stoichiometry and potentially lowering the reaction temperature can help minimize this side reaction. Adding the aldehyde slowly to the reaction mixture can also be beneficial.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my chromene derivative. What methods are most effective?

A: Purification can be challenging due to the polarity and sometimes poor solubility of chromene derivatives.[4]

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, especially for 2-amino-4H-chromenes. A common solvent system is ethanol or an ethanol/water mixture.[8]

  • Column Chromatography: If recrystallization is ineffective or impurities have similar solubility, column chromatography is the next step. A typical stationary phase is silica gel, with an eluent system of ethyl acetate and hexane. The optimal ratio will depend on the polarity of your specific compound.

  • Work-up Procedure: A proper aqueous work-up is critical before purification. After the reaction is complete, quenching with water and extracting the product with an organic solvent like ethyl acetate helps remove many water-soluble impurities and catalyst residues.[20]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate catalyst for my chromene synthesis?

A: Catalyst selection is crucial and is dictated by the reaction mechanism. For the widely used one-pot, three-component synthesis of 2-amino-4H-chromenes (from an aldehyde, an active methylene compound, and a phenol/naphthol), a basic catalyst is required to facilitate the initial Knoevenagel condensation.[7][19]

Catalyst TypeExamplesAdvantagesConsiderations
Homogeneous Bases Triethylamine, Piperidine, DABCO[11][16]Inexpensive, readily available.Can be difficult to remove, may require harsh conditions.
Heterogeneous Catalysts Magnetic Nanoparticles (e.g., MNPs@Cu)[7][8]Easily recoverable (magnetic), reusable, often high yielding.Higher initial cost, requires synthesis of the catalyst.
Nanocatalysts ZS-DABCO NPs, AgNPs[7][11]High surface area, high activity, can work in green solvents.Potential for leaching, characterization required.
Ionic Liquids 1-Butyl-3-methyl imidazolium acetate[19]Acts as both catalyst and solvent, green chemistry appeal.Can be viscous and difficult to handle, cost.

Catalyst Selection Decision Tree

CatalystSelection Start Need to Synthesize 2-Amino-4H-Chromene Priority What is the main priority? Start->Priority Cost Low Cost & Simplicity Priority->Cost Cost Green Green Chemistry & Reusability Priority->Green Sustainability HighYield Highest Possible Yield & Speed Priority->HighYield Efficiency Homogeneous Use Homogeneous Base (e.g., Piperidine, DABCO) Cost->Homogeneous Heterogeneous Use Heterogeneous Catalyst (e.g., Magnetic Nanoparticles) Green->Heterogeneous Nano Screen Modern Nanocatalysts (e.g., ZS-DABCO NPs) HighYield->Nano

Caption: A decision tree to guide catalyst selection based on experimental priorities.

Q2: What is the general mechanism for the three-component synthesis of 2-amino-4H-chromenes?

A: The reaction typically proceeds through a domino Knoevenagel-Michael addition-cyclization cascade.[19]

  • Knoevenagel Condensation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile). The resulting carbanion then attacks the carbonyl carbon of the aldehyde, and subsequent dehydration yields a vinylidene cyanide intermediate (Knoevenagel adduct).

  • Michael Addition: The phenolic hydroxyl group is deprotonated by the base. The resulting phenoxide acts as a nucleophile and attacks the electron-deficient double bond of the Knoevenagel adduct in a conjugate (Michael) addition.

  • Intramolecular Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization where the nitrile group is attacked by the deprotonated methylene group, followed by tautomerization to yield the final stable 2-amino-4H-chromene product.

Reaction Mechanism Diagram

Mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Cyclization & Tautomerization Aldehyde R-CHO Knoevenagel_Adduct R-CH=C(CN)₂ Aldehyde->Knoevenagel_Adduct + Base Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Adduct + Base Michael_Intermediate Michael Adduct Knoevenagel_Adduct->Michael_Intermediate + Base Phenol Phenol derivative Phenol->Michael_Intermediate + Base Chromene 2-Amino-4H-Chromene Michael_Intermediate->Chromene Intramolecular Cyclization

Caption: The general mechanism for the synthesis of 2-amino-4H-chromenes.

Q3: Are there established, reliable protocols I can follow?

A: Yes, the multi-component synthesis of 2-amino-4H-chromenes is well-established. Below is a general protocol that can be adapted for various substrates.

Experimental Protocol: General Synthesis of 2-Amino-4H-Chromenes

This protocol describes a general procedure for the synthesis of 2-amino-4H-chromenes using a heterogeneous magnetic nanocatalyst, which allows for easy catalyst recovery.[8]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Phenolic compound (e.g., 4-hydroxycoumarin, resorcinol) (1.0 mmol)

  • Copper-functionalized Magnetic Nanoparticles (MNPs@Cu) (e.g., 10-15 mg)[7][8]

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.1 mmol), the phenolic compound (1.0 mmol), and the MNPs@Cu catalyst.

  • Reaction Conditions: Heat the mixture at 90 °C under solvent-free conditions.[7][8]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 25-45 minutes.[7]

  • Work-up: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.

  • Catalyst Recovery: Add a small amount of ethanol to the flask and use a strong external magnet to hold the MNPs@Cu catalyst to the side of the flask. Decant the ethanolic solution containing the product. Wash the catalyst with ethanol (2 x 5 mL) and combine the organic layers. The recovered catalyst can be washed, dried, and reused.

  • Purification: The crude product is typically obtained by removing the solvent under reduced pressure. The pure product can be obtained by recrystallization from hot ethanol.[8]

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

References

  • A Comparative Guide to Catalysts in Chromene Synthesis: Moving Beyond Triethylamine Hydrobromide. Benchchem.
  • One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs)
  • How to avoid common pitfalls in chromone synthesis. Benchchem.
  • Catalytic Synthesis of 2H-Chromenes.
  • Reaction mechanism of synthesis of Chromene derivative.
  • Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Upd
  • Optimization of reaction conditions for the synthesis of 2-amino-3-cyano-4H-chromenes.
  • Troubleshooting guide for 2H-chromene cycliz
  • Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanoc
  • Recent Advances on Synthesis of 2H-Chromenes, and Chromenes Fused Hetrocyclic Compounds. Asian Journal of Organic Chemistry.
  • One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Comput
  • Optimization of the reaction conditions for the synthesis of chromenederivatives a.
  • Chromene: Synthesis and Medicinal properties. Slideshare.
  • Organocatalytic Fluorogenic Synthesis of Chromenes. PMC - NIH.
  • One-pot synthesis of 2-amino-4 H -chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanoc
  • Effect of temperature on the synthesis of functionalized 4H-Chromenes. Reaction condition.
  • Optimization of the reaction conditions for the synthesis of 4H- benzo[g]chromene derivatives.
  • Optimization of reaction conditions for amino-chromene synthesis. Benchchem.
  • Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles. PubMed.
  • Expeditious Solvent-Free Synthesis of Chromene Derivatives via Three- Component Reactions of N-Nucleophiles. Bentham Science.
  • Optimization of Reaction Conditions.[a].
  • Effect of methods, solvents and temperature on model reaction for synthesis of4H-chromene- 3-carbonitrile derivatives.
  • Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a c
  • Synthesis of some Chromene derivatives.
  • A Highly Efficient and Practical Synthesis of Chromene Derivatives Using Ring-Closing Olefin Metathesis. The Journal of Organic Chemistry.
  • Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles.
  • Recent advances in the synthesis chromenes and its derivatives. World Journal of Advanced Research and Reviews.
  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.
  • Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.

Sources

Troubleshooting

Stability of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester under acidic conditions

Technical Support Center: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester Guide: Assessing Stability Under Acidic Conditions This guide provides in-depth technical support for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Guide: Assessing Stability Under Acidic Conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. It addresses common stability issues encountered under acidic conditions, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability concerns for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Q1: What is the primary stability concern for this compound in an acidic environment?

The main stability issue arises from the 2H-chromene ring system itself. This structure contains a vinyl ether moiety, which is known to be highly susceptible to acid-catalyzed hydrolysis.[1][2] Exposure to acidic conditions, even mild ones, can lead to the cleavage of the pyran ring, resulting in the formation of degradation products. This instability is a critical factor to consider during reaction workups, purification (e.g., silica gel chromatography), and formulation development.[3][4]

Q2: Can you explain the chemical mechanism behind this instability?

The degradation proceeds via a well-established mechanism for the acid-catalyzed hydrolysis of vinyl ethers.[1][5][6] The process involves two main steps:

  • Protonation: The reaction is initiated by the rate-determining protonation of the double bond at the carbon atom further from the oxygen (C4). This creates a resonance-stabilized tertiary carbocation intermediate at C2.[1][2]

  • Nucleophilic Attack & Ring Opening: A nucleophile, typically water from the solvent or reaction medium, attacks the carbocation. This forms an unstable hemiacetal intermediate, which rapidly undergoes ring-opening to yield a more stable aldehyde or ketone.[5][7]

Q3: What are the likely degradation products of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester under acidic conditions?

The primary degradation product is expected to be the corresponding chalcone-like compound, specifically methyl 2-(2-hydroxy-3-methoxy-5-bromobenzoyl)acrylate, formed from the opening of the pyran ring. This occurs after the hemiacetal intermediate rearranges.

Q4: What analytical techniques are best suited for monitoring the stability and degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2][8] This method is designed to separate the parent compound from all potential degradation products, allowing for accurate quantification of the compound's purity and degradation rate over time. Other useful techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of degradation products and confirm their structures.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To characterize the structure of isolated degradation products.[8]

Q5: How can I minimize degradation during routine experimental procedures like reaction workups or chromatography?

To minimize acid-induced degradation:

  • Avoid Strong Acids: Use weak acids for pH adjustment or extractions whenever possible.

  • Use Buffered Solutions: Employ buffered aqueous solutions (e.g., phosphate or acetate buffers) to maintain a stable, non-acidic pH.

  • Neutralize Quickly: If an acidic step is unavoidable, neutralize the mixture as quickly as possible, preferably at low temperatures, using a mild base like sodium bicarbonate solution.

  • Modified Chromatography: For purification, consider using deactivated silica gel (e.g., treated with triethylamine) or alternative stationary phases like alumina or reversed-phase silica to avoid the acidic nature of standard silica gel.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered when working with this acid-sensitive compound.

Observed Problem Potential Cause Recommended Solution
Multiple unexpected peaks appear in HPLC/LC-MS analysis after an acidic workup. The compound is degrading due to acid-catalyzed hydrolysis of the 2H-chromene ring.Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) immediately after the acidic step and before solvent evaporation. Extract the product into an organic solvent promptly.
Low yield or poor recovery of the target compound after purification. Degradation is occurring on the stationary phase during silica gel column chromatography. Standard silica gel is acidic and can catalyze the ring-opening reaction.1. Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine).2. Switch Stationary Phase: Use neutral or basic alumina, or perform purification using reversed-phase HPLC.
¹H NMR spectrum of the purified product is complex and shows broad peaks or unexpected aldehyde/ketone signals. The sample is a mixture of the starting material and one or more degradation products. The acidic environment of chloroform-d (CDCl₃), which can contain trace DCl, may also cause degradation over time.1. Re-purify the compound using the methods described above.2. For NMR analysis, use a neutral solvent like acetone-d₆ or DMSO-d₆. If CDCl₃ must be used, add a small amount of potassium carbonate or basic alumina to the NMR tube to neutralize any trace acid.
The solid compound changes color or consistency over time when stored. Potential degradation due to exposure to an acidic atmosphere or inherent instability. While less common for solids, it can occur.Store the compound in a tightly sealed container in a desiccator, away from acidic vapors. For long-term storage, keep it in a freezer under an inert atmosphere (e.g., argon or nitrogen).

Section 3: Experimental Protocols

These protocols provide a framework for conducting a forced degradation study to systematically evaluate the stability of the compound. Such studies are essential in pharmaceutical development to establish degradation pathways and develop stability-indicating analytical methods.[9][10]

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol aims to achieve 5-20% degradation to identify primary degradation products.[11]

  • Stock Solution Preparation: Prepare a stock solution of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester at 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Label three separate 10 mL volumetric flasks: "pH 1.2," "pH 3.0," and "Control."

    • pH 1.2 Sample: Add 1 mL of the stock solution to the flask. Add 5 mL of 0.1 M Hydrochloric Acid (HCl). Dilute to the mark with a 50:50 mixture of 0.1 M HCl and the organic solvent. This creates a final drug concentration of 0.1 mg/mL.[12]

    • pH 3.0 Sample: Repeat the process using a suitable acidic buffer (e.g., citrate buffer) at pH 3.0.

    • Control Sample: Add 1 mL of the stock solution to the flask. Dilute to the mark with a 50:50 mixture of purified water and the organic solvent.

  • Stress Conditions:

    • Immediately withdraw a 1 mL aliquot from each flask for t=0 analysis.

    • Place the flasks in a controlled environment, such as a water bath set to 60°C.[11]

  • Time-Point Sampling: Withdraw 1 mL aliquots from each flask at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately neutralize each collected aliquot by adding an equal volume of a suitable base (e.g., 0.1 M NaOH or a phosphate buffer at pH 7.4) to stop the degradation reaction.

  • Analysis: Analyze the t=0 and all stressed samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the relatively nonpolar parent compound from more polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • Start at 30% B, hold for 2 min.

    • Ramp to 95% B over 15 min.

    • Hold at 95% B for 3 min.

    • Return to 30% B over 1 min and re-equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or 320 nm). A DAD is useful for assessing peak purity.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Identify and quantify degradation products by their peak areas.

Section 4: Data Interpretation & Visualization

Hypothetical Stability Data Summary

The table below illustrates potential results from the forced degradation study described in Protocol 1.

Time (Hours) % Parent Compound Remaining (Control) % Parent Compound Remaining (pH 3.0 @ 60°C) % Parent Compound Remaining (pH 1.2 @ 60°C)
0100.0100.0100.0
299.895.182.4
499.790.368.1
899.581.546.5
2499.255.215.7
4899.130.8< 5.0
Visualizations

The following diagrams illustrate the key chemical and procedural aspects discussed in this guide.

G cluster_0 Acid-Catalyzed Degradation Pathway start 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester protonation Protonation (Rate-Determining Step) start->protonation + H⁺ intermediate Resonance-Stabilized Carbocation Intermediate protonation->intermediate hydration Nucleophilic Attack by H₂O intermediate->hydration + H₂O hemiacetal Unstable Hemiacetal hydration->hemiacetal rearrangement Ring Opening hemiacetal->rearrangement product Degradation Product (Chalcone Derivative) rearrangement->product

Figure 1. Proposed degradation pathway of the 2H-chromene ring under acidic conditions.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress_prep Prepare Stress Samples (pH 1.2, pH 3.0, Control) prep->stress_prep t0 Withdraw t=0 Aliquots stress_prep->t0 stress Incubate Samples (e.g., 60°C) stress_prep->stress quench Neutralize Aliquots (Stop Reaction) t0->quench sampling Withdraw Aliquots at Time Points (2, 4, 8, 24h) stress->sampling sampling->quench analysis Analyze All Samples by Stability-Indicating HPLC-UV quench->analysis

Figure 2. General workflow for an acidic forced degradation stability study.

References

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 3(12), 3045-3066. Available from: [Link]

  • Luminos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminos. Available from: [Link]

  • Kresge, A. J., & Chen, H. J. (1992). Mechanism of acid-catalyzed vinyl ether hydrolysis involving a pre-equilibrium protonation step. Journal of the American Chemical Society, 114(2), 557-562. Available from: [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available from: [Link]

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. Available from: [Link]

  • Salomaa, P., Kankaanperä, A., & Lajunen, M. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. Available from: [Link]

  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Patel, Y., & Shah, N. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Research International, 28(4), 1-13. Available from: [Link]

  • Kresge, A. J., & Yin, Y. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reaction rate. ARKIVOC, 2002(4), 12-17. Available from: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Molecules. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. MDPI. Available from: [Link]

  • National Institutes of Health. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. PMC. Available from: [Link]

  • International Journal of Science and Research. (2019). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. IJSR. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJPSR. Available from: [Link]

  • Kumar Maurya, A., et al. (2024). Recent Advances on Synthesis of 2H‐Chromenes, and Chromenes Fused Hetrocyclic Compounds. Asian Journal of Organic Chemistry. Available from: [Link]

  • Sharma, P., & Kumar, A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 571. Available from: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester via recry...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester via recrystallization. Instead of a single, rigid protocol, this document offers a systematic framework for developing a robust, optimized, and reproducible purification process. We will delve into the underlying principles of solvent selection, provide detailed experimental workflows, and address the most common challenges through a targeted troubleshooting FAQ.

Part 1: Understanding the Molecule and its Implications for Purification

The structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester dictates its physicochemical properties, particularly its solubility, which is the cornerstone of recrystallization.

  • Core Structure: The molecule is built on a chromene ring system, which is moderately polar.

  • Key Functional Groups:

    • Methyl Ester (-COOCH₃): Less polar than the corresponding carboxylic acid, this group is a hydrogen bond acceptor but not a donor. It suggests solubility in solvents like ethyl acetate or acetone.[1]

    • Bromo (-Br) and Methoxy (-OCH₃) Groups: These substituents on the aromatic ring increase the molecular weight and can influence crystal lattice interactions. The methoxy group adds some polarity.

    • Aromatic System: The benzene and pyran rings contribute to the molecule's rigidity and potential for π-π stacking interactions, favoring crystallinity.

The parent carboxylic acid is reportedly soluble in polar organic solvents like DMSO, methanol, and acetone, but insoluble in water.[2] The methyl ester will likely exhibit lower solubility in polar protic solvents (like methanol) and higher solubility in moderately polar aprotic solvents (like ethyl acetate or dichloromethane) compared to its carboxylic acid parent.

Part 2: Systematic Solvent Selection Workflow

Finding the ideal recrystallization solvent is the most critical step and often involves empirical testing.[3] An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4][5] This differential solubility is what enables purification.

The following workflow provides a structured approach to identifying a suitable solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. Record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling (Crystal Formation): Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[6][7]

  • Evaluation: A successful solvent will yield a good crop of crystals upon cooling. If the compound "oils out" or remains in solution, the solvent is not ideal for single-solvent recrystallization.

Data Interpretation and Solvent Choice

Use the table below to log your observations and guide your decision.

SolventSolubility at Room Temp (20-25°C)Solubility at Boiling PointObservations Upon CoolingSuitability Score (1-5)
Methanol
Ethanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Heptane/Hexane
WaterInsoluble (predicted)[2]Insoluble (predicted)N/A1 (Likely unusable alone)

Caption: Log your experimental findings in this table to systematically identify the optimal solvent.

Logical Flow for Solvent System Selection

If no single solvent proves ideal, a mixed-solvent system (binary system) is often effective.[6] This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").

Solvent_Selection_Workflow start Start: Crude Product test_single Test Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->test_single dissolves_cold Dissolves at Room Temp? test_single->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No bad_solvent FAIL: Unsuitable Solvent dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent SUCCESS! | Use this solvent. crystals_form->good_solvent Yes test_mixed Attempt Mixed-Solvent System crystals_form->test_mixed No / Oils Out dissolve_in_good Dissolve crude in minimum hot 'soluble' solvent test_mixed->dissolve_in_good add_anti Add 'anti-solvent' dropwise until cloudy dissolve_in_good->add_anti reheat Reheat to clarify, then cool slowly add_anti->reheat reheat->crystals_form Troubleshooting_Guide problem Observed Problem no_crystals No Crystals Form problem->no_crystals oiling_out Compound 'Oils Out' problem->oiling_out low_yield Poor Yield problem->low_yield cause1 Cause: Supersaturation no_crystals->cause1 Is solution clear? cause2 Cause: Too Much Solvent no_crystals->cause2 cause3 cause3 oiling_out->cause3 low_yield->cause2 cause4 Cause: Premature Crystallization low_yield->cause4 cause5 Cause: Inefficient Rinsing low_yield->cause5 solution1 Solution: Scratch / Seed cause1->solution1 solution2 Solution: Reduce Solvent Volume cause2->solution2 solution3 Solution: Reheat, Add Solvent, Cool Slowly cause3->solution3 solution5 Solution: Pre-heat Funnel cause4->solution5 solution4 Solution: Use Minimal Ice-Cold Rinse cause5->solution4

Caption: A diagnostic chart mapping common recrystallization problems to their causes and solutions.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wellesley College, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2020). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Journal of Chemical Science.
  • Lee, D. G., et al. (2008). Crystallization Behavior of Fatty Acid Methyl Esters. Journal of the American Oil Chemists' Society.
  • Yoon, J., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E.
  • ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Wang, L., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters.
  • Liu, H., et al. (2007).
  • PubChem. (n.d.). 6-Bromo-8-[(3,4-dimethoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1933). Process for making 6-bromo-2-hydroxy-naphthalene-3-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. It provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis, purification, and handling.

Introduction to Impurity Profiling

The purity of an active pharmaceutical ingredient (API) is a critical factor that directly influences its efficacy and safety. Impurity profiling is an essential step in drug development and manufacturing, as impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the API, or contamination. For 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you might encounter during your experiments, focusing on the identification and remediation of common impurities.

Question 1: My final product shows a persistent impurity with a similar polarity to the desired compound. What could it be and how can I remove it?

Answer:

This is a common challenge, and the impurity is likely a structurally related compound. Based on the probable synthetic route for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, which often involves a Knoevenagel condensation, several possibilities exist.

Probable Cause: Unreacted Starting Material or Intermediate

The synthesis of your target molecule likely starts from 4-Bromo-2-formyl-6-methoxyphenol and a methyl ester with an active methylene group, such as methyl acetoacetate .

  • Impurity Profile:

    • Impurity A: 4-Bromo-2-formyl-6-methoxyphenol (Starting Material): If the reaction has not gone to completion, this starting material can co-elute with your product in normal-phase chromatography due to its polarity.

    • Impurity B: Knoevenagel Condensation Intermediate: The initial product of the condensation may not have fully cyclized to form the chromene ring. This intermediate can be a significant impurity.[1][2]

Troubleshooting and Resolution:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting salicylaldehyde.

  • Purification Strategy:

    • Column Chromatography: A carefully optimized gradient elution on silica gel can separate these closely related compounds. Experiment with solvent systems of varying polarity, such as hexane/ethyl acetate or dichloromethane/methanol.

    • Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be highly effective.

Experimental Protocol: Optimized Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of 5% to 30% ethyl acetate in hexane.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute with the gradient, collecting fractions and analyzing them by TLC.

Visualization of the Synthetic Pathway and Potential Impurities

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products & Impurities SM1 4-Bromo-2-formyl-6-methoxyphenol Reaction Knoevenagel Condensation & Cyclization SM1->Reaction ImpurityA Impurity A: Unreacted 4-Bromo-2-formyl-6-methoxyphenol SM1->ImpurityA Incomplete Reaction SM2 Methyl Acetoacetate SM2->Reaction Product 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester Reaction->Product ImpurityB Impurity B: Knoevenagel Intermediate Reaction->ImpurityB Incomplete Cyclization

Caption: Synthetic pathway and potential process-related impurities.

Question 2: I've observed a new, more polar spot on my TLC plate after storing the purified product for some time. What is this degradation product?

Answer:

The appearance of a more polar impurity upon storage strongly suggests degradation of your ester.

Probable Cause: Hydrolysis

Esters are susceptible to hydrolysis, especially in the presence of moisture and trace amounts of acid or base.[3][4][5][6][7] The methyl ester group of your compound can be hydrolyzed to the corresponding carboxylic acid.

  • Impurity C: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid: This carboxylic acid is significantly more polar than the parent methyl ester and will have a lower Rf value on a normal-phase TLC plate.

Prevention and Troubleshooting:

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to minimize exposure to moisture. Refrigeration can also slow down the degradation process.

  • Aqueous Workup: During the reaction workup, ensure that any aqueous washes are performed with neutral water and that the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Purification: If hydrolysis has occurred, the resulting carboxylic acid can be removed by:

    • Aqueous Base Wash: Dissolve the product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer. Subsequently, wash the organic layer with brine, dry, and concentrate.

    • Column Chromatography: As mentioned previously, the significant polarity difference allows for easy separation on a silica gel column.

Visualization of the Hydrolysis Degradation Pathway

Hydrolysis_Pathway Product 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester Degradant Impurity C: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid Product->Degradant Hydrolysis Reagent H₂O (Acid/Base catalyst) Reagent->Degradant

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for assessing the purity of my compound?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the relative purity of your compound based on peak area percentage. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[9]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.[10]

Q2: Are there any potential side reactions during the synthesis that I should be aware of?

A2: Yes, besides incomplete reaction, side reactions can occur. In Knoevenagel-type condensations involving salicylaldehydes, self-condensation of the aldehyde or Michael addition side products can form, though these are often minimized by controlling the reaction conditions (e.g., temperature, catalyst, and order of addition of reagents).[11][12][13]

Q3: My product has a slight yellow tint, even after purification. Is this normal?

A3: Chromene derivatives can sometimes have a pale yellow color. However, a significant yellow or brown coloration may indicate the presence of oxidized impurities or by-products from side reactions. If the coloration persists after recrystallization and the analytical data (NMR, HPLC) show high purity, the color is likely inherent to the molecule. If impurities are detected, further purification by column chromatography may be necessary.

Quantitative Data Summary

Impurity IDCommon NameProbable SourceTypical Analytical Method
A4-Bromo-2-formyl-6-methoxyphenolUnreacted Starting MaterialHPLC, LC-MS, GC-MS
BKnoevenagel Condensation IntermediateIncomplete CyclizationHPLC, LC-MS
C6-Bromo-8-methoxy-2H-chromene-3-carboxylic acidHydrolysis of EsterHPLC, LC-MS

References

  • Chem-Impex. (n.d.). 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • ACS Omega. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

  • MDPI. (2020). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Retrieved from [Link]

  • PMC. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3- substituted 4-hydroxy chromenes as potential. Retrieved from [Link]

  • YouTube. (2023, September 14). Hydrolysis of esters mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Retrieved from [Link]

  • YouTube. (2014, October 15). Hydrolysis of Esters. Retrieved from [Link]

  • PMC. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of Salicylaldehydes with Alkyl Cyanoacetates on the Surface of Solid Catalysts: Synthesis of 4H-Chrommene Derivatives. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PubMed. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

  • YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. Retrieved from [Link]

  • MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). A new finding in the old Knoevenagel condensation reaction. Retrieved from [Link]

  • Cureus. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for chromene ester synthesis

An in-depth guide to navigating the complexities of chromene ester synthesis, designed for chemists in research and development. This technical support center provides detailed troubleshooting advice, frequently asked qu...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of chromene ester synthesis, designed for chemists in research and development. This technical support center provides detailed troubleshooting advice, frequently asked questions, and validated protocols to streamline your experimental workflow.

Introduction to Chromene Ester Synthesis

Chromene and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules.[1][2] The synthesis of chromene esters, a key subclass, typically involves the formation of a benzopyran ring fused with an ester functional group. Common synthetic strategies include one-pot multicomponent reactions, which are highly valued for their efficiency and atom economy.[3][4] A prevalent method involves a cascade reaction beginning with a Knoevenagel condensation of an aldehyde with an active methylene compound (like ethyl cyanoacetate or diethyl malonate), followed by a Michael addition with a substituted phenol (e.g., resorcinol or 4-hydroxycoumarin), and subsequent intramolecular cyclization.[5][6]

This guide will address the common pitfalls and challenges associated with these synthetic routes, providing actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during chromene ester synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is showing very low conversion to the desired chromene ester. What are the primary factors to investigate?

A1: Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions, catalyst inefficiency, or substrate reactivity.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Many chromene syntheses, particularly the cyclization step, have a significant activation energy barrier. If you observe a large amount of unreacted starting material via Thin-Layer Chromatography (TLC), consider incrementally increasing the reaction temperature or extending the reaction time.[7] However, be aware that excessive heat can lead to decomposition or the formation of unwanted side products. Microwave-assisted synthesis has proven effective in reducing reaction times and improving yields by ensuring uniform and rapid heating.[8][9]

  • Catalyst Selection and Loading: The choice of catalyst is crucial. Basic catalysts like piperidine, triethylamine, or DABCO are commonly used to facilitate the initial Knoevenagel condensation.[10][11] If the reaction is sluggish, consider increasing the catalyst loading. For instance, in some syntheses, increasing catalyst concentration can significantly boost yield.[7] In other cases, switching to a different catalyst, such as an ionic liquid or a solid-supported catalyst, may improve results, particularly in green chemistry applications.[5][12]

  • Substrate Reactivity: The electronic nature of your starting materials, particularly the salicylaldehyde derivative, plays a significant role. Electron-withdrawing groups can sometimes hinder the reaction, leading to lower yields, while electron-donating groups may promote it.[7][13] If you suspect substrate reactivity is the issue, you may need to adjust the reaction conditions to be more forcing (e.g., higher temperature, stronger catalyst) or consider a different synthetic route altogether.

Issue 2: Formation of Multiple Products and Impurities

Q2: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side reactions?

A2: The formation of multiple products typically points to competing reaction pathways or the degradation of starting materials or products.

  • Knoevenagel Adduct as a Major Byproduct: The initial intermediate of the reaction is the Knoevenagel adduct, formed between the aldehyde and the active methylene compound.[14] If the subsequent Michael addition and cyclization steps are slow, this intermediate can accumulate. To drive the reaction forward, ensure your phenolic reactant is sufficiently nucleophilic and that the conditions favor the cyclization step.

  • Self-Condensation: Aldehydes, especially under basic conditions, can undergo self-condensation. Carefully controlling the stoichiometry and potentially adding the aldehyde slowly to the reaction mixture can mitigate this.

  • Decomposition: Chromene structures can be sensitive to strongly acidic or basic conditions and high temperatures over prolonged periods. If you observe charring or the formation of baseline material on your TLC, consider using milder conditions or reducing the reaction time. Monitoring the reaction's progress closely allows you to stop it once the product is formed, preventing subsequent degradation.

Issue 3: Product Purification Challenges

Q3: I've successfully formed the product, but I'm struggling to isolate it in a pure form. What are the best purification strategies?

A3: The purification of chromene esters can be challenging due to their polarity and varying solubility. A systematic approach is key.

  • Column Chromatography: This is the most common method for purifying chromene derivatives.[15] A gradient elution using a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The ideal solvent system can be determined by running TLCs with different solvent ratios. For example, a starting ratio of 9:1 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate, often provides good separation.[16]

  • Recrystallization: If you obtain a solid crude product, recrystallization is an excellent method for achieving high purity.[15] The choice of solvent is critical. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallizing chromene derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Work-up Procedure: A proper aqueous work-up is essential before chromatography. After the reaction, quenching the mixture with water and extracting with an organic solvent (like ethyl acetate or dichloromethane) helps remove the catalyst and other water-soluble impurities. Washing the organic layer with brine can further aid in removing residual water.

Issue 4: Product Characterization and Verification

Q4: How can I definitively confirm that I have synthesized the correct chromene ester structure?

A4: Spectroscopic methods are essential for structural confirmation.[6][17]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information. Look for the characteristic singlet of the C4-proton of the 4H-chromene ring, which typically appears in the range of 4.5-5.5 ppm.[18] Aromatic protons will appear further downfield, and the protons of the ester group (e.g., the ethyl group of ethyl cyanoacetate) should be clearly visible with the correct integration and splitting patterns.[19]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbons. Key signals to look for include the ester carbonyl carbon (~160-170 ppm), the cyano group carbon (~115-120 ppm), and the characteristic carbons of the benzopyran ring.[18]

  • FT-IR Spectroscopy: Infrared spectroscopy helps identify key functional groups. Look for a strong absorption band for the ester carbonyl (C=O) around 1700-1750 cm⁻¹ and a sharp peak for the nitrile (C≡N) group around 2200-2250 cm⁻¹.[17]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, allowing you to confirm its elemental composition.

Experimental Protocols & Data

Protocol: General One-Pot Synthesis of 2-Amino-4H-Chromene-3-Carboxylate

This protocol describes a widely used three-component reaction for synthesizing chromene esters.

  • Reaction Setup: To a round-bottom flask, add the salicylaldehyde derivative (1.0 mmol), the active methylene ester (e.g., ethyl cyanoacetate) (1.0 mmol), and a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux, depending on the substrates). Monitor the reaction progress by TLC. A typical reaction time is 2-6 hours.[20]

  • Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and catalyst can significantly impact reaction outcomes. The following table summarizes typical findings for a model three-component synthesis.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine (10)EthanolReflux485[4]
Triethylamine (15)AcetonitrileRoom Temp1270[20]
DABCO (10)Water80292[12]
Ionic Liquid (20)Aqueous EthanolRoom Temp390[5][20]

Visualizations: Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the typical workflow for chromene ester synthesis, from reaction setup to final characterization.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification & Analysis A 1. Combine Reactants (Salicylaldehyde, Active Methylene Ester) B 2. Add Solvent & Catalyst A->B C 3. Heat & Stir (Monitor by TLC) B->C D 4. Quench Reaction (e.g., with water) C->D Reaction Complete E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify Crude Product (Column Chromatography or Recrystallization) F->G Crude Product H 8. Characterize Pure Product (NMR, IR, MS) G->H

Caption: Experimental workflow for chromene ester synthesis.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common synthesis problems.

G Start Problem with Synthesis Q1 Low or No Yield? Start->Q1 A1 Check TLC: Starting Material (SM) remaining? Q1->A1 Yes Q2 Impure Product? Q1->Q2 No A1_yes Yes: Incomplete Conversion - Increase Temp/Time - Change Catalyst/Solvent A1->A1_yes Yes A1_no No: Complex Mixture - Lower Temperature - Check for Side Reactions - Verify SM Purity A1->A1_no No End Successful Synthesis A1_yes->End A1_no->End A2 Optimize Purification: - Screen TLC Solvents - Try Recrystallization - Improve Work-up Q2->A2 Yes Q2->End No A2->End

Caption: Troubleshooting flowchart for chromene ester synthesis.

Simplified Reaction Mechanism

This diagram illustrates the key steps in the base-catalyzed formation of a 4H-chromene.

G Reactants Aldehyde + Active Methylene Ester Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 Knoevenagel Adduct (α,β-unsaturated ester) Step1->Intermediate1 + Base Step2 Michael Addition Intermediate1->Step2 Intermediate2 Michael Adduct Step2->Intermediate2 Phenol Phenol Derivative Phenol->Step2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product 4H-Chromene Ester Step3->Product

Caption: Key mechanistic steps in chromene ester formation.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives. Retrieved from [Link]

  • SciSpace. (n.d.). A new approach to the synthesis of chromene derivatives. Retrieved from [Link]

  • Peeref. (n.d.). A REVIEW ON SYNTHESIS AND REACTIONS OF CHROMONE AND CHROMENE DERIVATIVES USING THE MULTICOMPONENT REACTION SYSTEM. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • Slideshare. (n.d.). Chromene: Synthesis and Medicinal properties. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of synthesis of Chromene derivative. Retrieved from [Link]

  • ACG Publications. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Retrieved from [Link]

  • American Chemical Society. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

  • ACS Omega. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some Chromene derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Retrieved from [Link]

  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A Highly Efficient and Practical Synthesis of Chromene Derivatives Using Ring-Closing Olefin Metathesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chromene and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic part of ¹H NMR spectra of a) chromene 1. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chromene Derivatives from α,β‐Unsaturated Aldehydes: A Review. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 2H-Chromene Derivatives

Welcome to the technical support center for the synthesis of 2H-chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to catalyst selection and reaction optimization. 2H-chromenes are a vital class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2][3] The choice of catalyst is a critical determinant of reaction efficiency, yield, and stereoselectivity. This center is structured to address common challenges and provide practical, evidence-based solutions.

Catalyst Selection Guide & Comparative Data

Choosing the right catalyst is paramount for a successful 2H-chromene synthesis. The selection depends on various factors including the desired substitution pattern, cost, environmental impact, and the need for enantioselectivity. The three main catalytic approaches are transition metal catalysis, organocatalysis, and Brønsted/Lewis acid/base catalysis.[1][4]

Comparative Overview of Catalytic Systems

The following table provides a comparative overview of different catalytic systems for the synthesis of 2H-chromene derivatives, highlighting their advantages and disadvantages to aid in your selection process.

Catalyst TypeSpecific ExamplesAdvantagesDisadvantagesTypical Catalyst Loading
Transition Metal Catalysts FeCl₃, [CoII(porphyrin)], Ph₃PAuNTf₂, [Pd(allyl)Cl]₂High efficiency and selectivity, broad substrate scope.[1][5]Potential for product contamination with toxic metals, higher cost, may require inert atmosphere.[1]1-15 mol%[1]
Organocatalysts Hydrazines, Proline derivatives, Diarylprolinol silyl ethersMetal-free, environmentally friendly, potential for high enantioselectivity.[6][7]Can require higher catalyst loadings, may have limitations with certain substrates.10-20 mol%[6]
Nanoparticle Catalysts Silver Nanoparticles (AgNPs), Copper-functionalized Magnetic Nanoparticles (MNPs@Cu)High catalytic activity, easy to separate and reuse (especially magnetic nanoparticles), often milder reaction conditions.[8][9]Potential for leaching of metal ions, synthesis of nanoparticles can be complex.Varies, often by weight %
Brønsted/Lewis Acids p-Toluenesulfonic acid (p-TSA), Tetra-n-butylammonium fluoride (TBAF)Inexpensive, readily available, simple to use.[4][10]Can lead to side reactions, may not be suitable for sensitive substrates.10-30 mol%[10][11]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2H-chromene derivatives in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in 2H-chromene synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), increasing the temperature from 120 °C to 140 °C can significantly boost conversion and yield.[12] Similarly, for certain reactions, a solvent screen is advisable. In one study, switching from the standard procedure to isopropanol as the solvent and increasing the catalyst loading improved the yield of 2-methyl chromene from 18% to 75%.[6]

  • Catalyst Activity and Loading: The choice and amount of catalyst are crucial. If you suspect catalyst deactivation, consider using a fresh batch or a different type of catalyst. For challenging substrates, increasing the catalyst loading can sometimes be beneficial.[6][12]

  • Substrate Reactivity: The electronic properties of your starting materials play a significant role. Electron-withdrawing groups on the salicylaldehyde can sometimes lead to lower yields, whereas electron-donating groups may have a positive effect.[1][13] Conversely, for some reaction types, electron-withdrawing substituents can increase the yield.[13] It is important to consult literature for the specific reaction you are performing.

  • Incomplete Conversion: If you observe a significant amount of unreacted starting material, consider extending the reaction time or moderately increasing the temperature.[12] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

A2: A common side product in certain 2H-chromene syntheses, particularly those involving aryl propargyl ethers, is the formation of benzofurans.[1] The selectivity between the desired 6-endo-dig cyclization (forming the 2H-chromene) and the 5-exo-dig cyclization (forming the benzofuran) can be influenced by the catalyst and reaction conditions.

  • Catalyst Choice: Some catalysts are inherently more selective than others. For example, in gold-catalyzed reactions, the choice of ligand and counter-ion can influence the product distribution.[1]

  • Additives: In some cases, additives can improve selectivity. For instance, in an iron(III) chloride-catalyzed reaction, the use of aniline as an additive was found to favor the formation of the benzopyran over the benzofuran.[1]

  • Reaction Mechanism Consideration: Understanding the reaction mechanism can provide clues for suppressing side reactions. For example, if a side product arises from a competing reaction pathway, altering the temperature or solvent may disfavor that pathway.

Q3: My enantioselective reaction is giving low enantiomeric excess (ee). How can I improve the stereoselectivity?

A3: Achieving high enantioselectivity in asymmetric 2H-chromene synthesis requires careful optimization of several factors:

  • Chiral Catalyst/Ligand: The structure of the chiral catalyst or ligand is the most critical factor. A systematic optimization of the ligand structure is often necessary. For instance, in a palladium-catalyzed enantioselective synthesis of 2-aryl-2H-chromenes, a novel monodentate phosphoramidite ligand derived from TADDOL was identified after a thorough ligand screen to achieve high yields and enantioselectivities.[14][15]

  • Solvent Effects: The solvent can have a profound impact on the transition state geometry and, therefore, the enantioselectivity. It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using nanoparticle catalysts for 2H-chromene synthesis?

A1: Nanoparticle catalysts offer several advantages, aligning with the principles of green chemistry.[16] These include:

  • High Catalytic Activity: Due to their high surface-area-to-volume ratio, nanoparticle catalysts often exhibit higher activity compared to their bulk counterparts.

  • Heterogeneity and Reusability: As heterogeneous catalysts, they can be easily separated from the reaction mixture by filtration or, in the case of magnetic nanoparticles, by using an external magnet.[8] This allows for simple product purification and catalyst recycling, reducing waste and cost.[8][16]

  • Milder Reaction Conditions: Many nanoparticle-catalyzed reactions can be conducted under milder conditions, such as at room temperature and in aqueous media, which is environmentally benign.[9]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice depends on the specific requirements of your synthesis:

  • Homogeneous catalysts are often highly active and selective due to their well-defined active sites. However, their separation from the product can be challenging and costly. They are a good choice when high selectivity is the primary concern and separation is feasible.

  • Heterogeneous catalysts are generally easier to separate and recycle, making the process more economical and environmentally friendly.[8][16] They are ideal for large-scale synthesis and when catalyst reusability is a priority.

Q3: Can I synthesize 2H-chromenes without a metal catalyst?

A3: Yes, several metal-free catalytic systems have been developed for the synthesis of 2H-chromenes.[1] Organocatalysis, utilizing small organic molecules as catalysts, is a prominent metal-free approach.[6] For example, hydrazine catalysts can be used for the ring-closing carbonyl-olefin metathesis to form 2H-chromenes.[6] Brønsted and Lewis acid/base catalysis also provide metal-free routes to these compounds.[1][4] These methods are advantageous as they avoid potential contamination of the final product with toxic metals.

Experimental Protocols & Methodologies

Protocol 1: Iron-Catalyzed Synthesis of Functionalized 2H-Chromenes

This protocol describes the synthesis of 3-substituted 2H-chromenes via an iron-catalyzed intramolecular alkyne-carbonyl metathesis reaction.[1]

Materials:

  • Alkynyl ether of salicylaldehyde derivative (1.0 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃) (15 mol%)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a solution of the alkynyl ether of salicylaldehyde (1.0 equiv) in anhydrous acetonitrile, add anhydrous FeCl₃ (0.15 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-chromene derivative.

Protocol 2: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

This protocol outlines the synthesis of 2H-chromenes from O-allyl salicylaldehydes using a bicyclic hydrazine catalyst.[6]

Materials:

  • O-allyl salicylaldehyde derivative (1.0 equiv)

  • [2.2.1]-bicyclic hydrazine catalyst·(TFA)₂ (10-20 mol%)

  • Ethanol or Isopropanol (solvent)

Procedure:

  • In a sealed tube, dissolve the O-allyl salicylaldehyde derivative (1.0 equiv) and the hydrazine catalyst (0.1-0.2 equiv) in the chosen solvent (ethanol or isopropanol).

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2H-chromene product.

Reaction Mechanisms & Workflows

Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis

The proposed mechanism for the iron-catalyzed synthesis of 2H-chromenes involves the activation of the alkyne by the iron catalyst, followed by an intramolecular attack of the aldehyde oxygen, leading to the cyclized product.

Fe_Catalyzed_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Start Alkynyl Ether of Salicylaldehyde Activation Coordination of Fe(III) to Alkyne Start->Activation FeCl3 FeCl₃ Catalyst FeCl3->Activation Cyclization Intramolecular Nucleophilic Attack of Carbonyl Oxygen Activation->Cyclization Rearrangement Intermediate Formation Cyclization->Rearrangement Product_Formation Release of 2H-Chromene Rearrangement->Product_Formation Product 2H-Chromene Derivative Product_Formation->Product Catalyst_Regen Regenerated FeCl₃ Product_Formation->Catalyst_Regen

Caption: Proposed mechanism for the Iron-catalyzed synthesis of 2H-chromenes.

General Workflow for Catalyst Screening

A systematic approach to catalyst screening is essential for optimizing the synthesis of 2H-chromene derivatives.

Catalyst_Screening_Workflow Define_Objective Define Target 2H-Chromene and Desired Outcome (Yield, ee%) Select_Catalysts Select a Diverse Set of Catalysts (Metal-based, Organocatalyst, etc.) Define_Objective->Select_Catalysts Initial_Screening Perform Small-Scale Reactions with Each Catalyst Under Standard Conditions Select_Catalysts->Initial_Screening Analyze_Results Analyze Yield and Purity (TLC, LC-MS, NMR) Initial_Screening->Analyze_Results Identify_Hits Identify Promising Catalyst(s) 'Hits' Analyze_Results->Identify_Hits Optimization Optimize Reaction Conditions for 'Hits' (Temperature, Solvent, Concentration, Catalyst Loading) Identify_Hits->Optimization Scale_Up Scale-Up Optimized Reaction Optimization->Scale_Up Final_Product Purified 2H-Chromene Derivative Scale_Up->Final_Product

Caption: A typical workflow for catalyst screening in 2H-chromene synthesis.

References

  • Bera, K., Sarkar, S., Biswas, S., & Maiti, S. (2011). Iron-catalyzed synthesis of functionalized 2H-chromenes via intramolecular alkyne-carbonyl metathesis. The Journal of Organic Chemistry, 76(9), 3539–3544. [Link]

  • Sci-Hub. (n.d.). Iron-Catalyzed Synthesis of Functionalized 2H-Chromenes via Intramolecular Alkyne−Carbonyl Metathesis. Retrieved from [Link]

  • Kumar Maurya, A. (2024). Recent Advances on Synthesis of 2H‐Chromenes, and Chromenes Fused Hetrocyclic Compounds. Asian Journal of Organic Chemistry. [Link]

  • Ma, W., Ebadi, A. G., Jimenez, G., & Javahershenas, R. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(22), 12801–12812. [Link]

  • Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(5), 2329–2366. [Link]

  • Hesp, K. C., & Schindler, C. S. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ACS Catalysis, 10(15), 8496–8501. [Link]

  • JETIR. (2020). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Journal of Emerging Technologies and Innovative Research, 7(2). [Link]

  • ResearchGate. (n.d.). One-pot three-component synthesis of 2-Amino-4H-Chromene derivatives by using monodisperse Pd nanomaterials anchored graphene oxide as highly efficient and recyclable catalyst. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Nano-SiO2 as a Reusable Nanocatalyst Promoted Green Synthesis of 2-Amino-4H-Chromenes in an Aqueous Solution. Biointerface Research in Applied Chemistry, 13(1), 6. [Link]

  • G-protein coupled receptor, kinase, and ion channel screening and profiling services. (2012). Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates. Tetrahedron Letters, 53(36), 4854–4857. [Link]

  • National Institutes of Health. (n.d.). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2H-chromenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Żubrowski, S., Krzysztofik, D., & Buda, S. (2024). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega, 9(2), 2419–2431. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H‐Chromenes, and chromenes fused hetrocyclic compounds using O‐propargylated benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 2H-chromene derivatives via a dual-organocatalytic reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst optimization for the synthesis of 2H-chromene 4a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Retrieved from [Link]

  • Bentham Science. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An efficient and reusable nano catalyst for the synthesis of benzoxanthene and chromene derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Retrieved from [Link]

  • Zeng, B. S., Yu, X., Siu, P. W., & Scheidt, K. A. (2014). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical science, 5(6), 2277–2281. [Link]

  • American Chemical Society. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from [Link]

  • American Chemical Society. (2022). Diastereoselective Generation of C2-Azlactonized 2H-Chromenes via Brønsted Acid-Catalyzed Oxo-Cyclization of Propargyl Alcohols. The Journal of Organic Chemistry, 87(2), 1255–1264. [Link]

  • Frontiers. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 572136. [Link]

Sources

Optimization

Preventing decomposition of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

Welcome to the dedicated technical support center for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.

I. Core Concepts: Understanding the Stability of Your Chromene Ester

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a complex organic molecule with several functional groups that can be susceptible to degradation under certain conditions. The primary points of vulnerability are the methyl ester, which can undergo hydrolysis, and the chromene core, which may be sensitive to light and oxidation. Understanding these potential degradation pathways is the first step in preventing them.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the handling, storage, and use of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Question: I suspect my compound has degraded. What are the likely causes and how can I confirm it?

Answer:

Degradation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester typically manifests as a loss of purity or the appearance of new, unexpected peaks in your analytical chromatogram. The two most common degradation pathways are hydrolysis and photodecomposition.

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water.[1][2] This reaction is catalyzed by the presence of acids or bases and will result in the formation of the corresponding carboxylic acid (6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid) and methanol.[2]

  • Photodecomposition: Chromene derivatives can be sensitive to light, particularly UV light.[3] Exposure to light can lead to complex degradation pathways, potentially involving the chromene ring system.

To confirm degradation, we recommend performing a comparative analysis of your sample against a fresh, authenticated standard using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of your 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester and detecting potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable ratio of A:B and ramp up the concentration of B to elute non-polar compounds. A good starting point is 50% B, increasing to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Question: My reaction yield is consistently low, and I see an unknown impurity in my analysis. What could be the problem?

Answer:

Low reaction yields and the presence of impurities can often be traced back to the degradation of your starting material. If you observe an impurity with a different retention time in your HPLC analysis, it is likely a degradation product.

Consider the following troubleshooting steps:

  • Check Your Solvents: Ensure that all solvents used in your reaction are anhydrous. The presence of water can lead to hydrolysis of the methyl ester.

  • Control the pH: If your reaction conditions are strongly acidic or basic, this can accelerate the hydrolysis of the ester.[1][4] If possible, adjust the pH to be closer to neutral or use milder reagents.

  • Protect from Light: If your reaction is run over an extended period, protect the reaction vessel from light by wrapping it in aluminum foil.[3]

  • Re-evaluate Storage Conditions: Confirm that your stock of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester has been stored correctly (see FAQs below).

Diagram: Troubleshooting Workflow for Suspected Degradation

G start Low Yield or Unexpected Impurity check_purity Analyze by HPLC vs. Standard start->check_purity degradation_confirmed Degradation Confirmed (New Peaks Observed) check_purity->degradation_confirmed no_degradation Purity Matches Standard check_purity->no_degradation check_reaction Investigate Reaction Conditions: - Anhydrous Solvents? - pH Control? - Light Protection? degradation_confirmed->check_reaction Yes check_storage Verify Storage Conditions: - Temperature? - Inert Atmosphere? - Desiccant? degradation_confirmed->check_storage Yes other_issue Investigate Other Experimental Factors no_degradation->other_issue No optimize_reaction Optimize Reaction Protocol check_reaction->optimize_reaction retest_compound Re-test with Fresh Compound check_storage->retest_compound problem_solved Problem Resolved optimize_reaction->problem_solved retest_compound->problem_solved

Caption: Troubleshooting workflow for suspected compound degradation.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester?

    • A1: To minimize degradation, the compound should be stored in a tightly sealed container, in a cool, dry place, and protected from light. For long-term storage, we recommend storing it at -20°C under an inert atmosphere (e.g., argon or nitrogen). The use of a desiccator is also advised to prevent moisture absorption.

  • Q2: Is this compound sensitive to air?

    • A2: While the primary concerns are hydrolysis and photodecomposition, oxidation can also be a degradation pathway for many organic molecules.[5] Storing under an inert atmosphere will help to mitigate potential oxidative degradation.

Stability

  • Q3: What is the main degradation product I should look for?

    • A3: The most likely degradation product is the corresponding carboxylic acid (6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid) formed via hydrolysis of the methyl ester.[2] This will have a different retention time in a reverse-phase HPLC system, typically eluting earlier than the parent ester due to its increased polarity.

  • Q4: How can I perform a forced degradation study on this compound?

    • A4: A forced degradation study can help you understand the stability of the molecule under various stress conditions and is crucial for developing stability-indicating analytical methods.[6] A typical forced degradation study would involve exposing the compound to the following conditions:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

      • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 105°C).

      • Photolytic Degradation: Exposing the compound in solution to UV and visible light.[3]

      After exposure, the samples are analyzed by HPLC to identify and quantify any degradation products.

Diagram: Potential Degradation Pathways

G Parent 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester Hydrolysis_Product 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid + Methanol Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Photo_Product Photodegradation Products Parent->Photo_Product Light (UV/Vis)

Caption: Primary degradation pathways for the target compound.

IV. References

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Research Journal of Pharmacy and Technology. (2010). Significance of Stability Studies on Degradation Product. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

  • PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. [Link]

  • ACS Publications. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • Taylor & Francis. (2004). Acids: Derivatization for GC Analysis. [Link]

  • PubMed. (2016). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (n.d.). Degradation Chemistry and Product Development. [Link]

  • RSC Publishing. (2020). A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. [Link]

  • PubMed. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Aakash Healthcare. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC. [Link]

  • NIH. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of 3-Nitro-2H-chromenes. [Link]

  • RSC Publishing. (2023). Reactivity study of 4-hydroxy-2H-chromene-2-thiones with symmetrical 1,4-acetylene dicarboxylates and methyl propiolate using ytterbium(iii) triflate as catalyst: stereoselective synthesis of substituted fumarate and (Z) acrylate derivatives. [Link]

  • MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Mag...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Beyond a simple spectral interpretation, we will compare the insights derived from 1H NMR with those from complementary analytical techniques, offering a holistic approach to structural elucidation. This guide is designed to not only present data but to explain the rationale behind the spectral features, empowering researchers to apply these principles to their own work.

Introduction to the Analyte

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (CAS: 885271-18-1) is a substituted chromene derivative. The chromene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitutions of a bromine atom at the 6-position, a methoxy group at the 8-position, and a methyl carboxylate at the 3-position create a unique electronic and steric environment, which is reflected in its spectroscopic signatures. Accurate interpretation of its 1H NMR spectrum is the first critical step in its characterization.

1H NMR Spectroscopy: A Primary Tool for Structural Elucidation

Proton NMR (1H NMR) spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution.[1] It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.[2]

Predicted 1H NMR Spectrum of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed based on established principles of NMR spectroscopy and data from analogous structures. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
H-2 (CH₂)~4.8 - 5.0Singlet (s) or narrow multiplet2HProtons on a carbon adjacent to an oxygen atom and a double bond are significantly deshielded.
H-4~7.6 - 7.8Singlet (s)1HVinylic proton deshielded by the adjacent ester group and the aromatic ring.
H-5~7.3 - 7.5Doublet (d)1HAromatic proton ortho to the bromine atom. Will be a doublet due to coupling with H-7.
H-7~7.0 - 7.2Doublet (d)1HAromatic proton meta to the bromine and ortho to the methoxy group. Will be a doublet due to coupling with H-5.
OCH₃ (at C-8)~3.8 - 4.0Singlet (s)3HProtons of the methoxy group are deshielded by the attached oxygen atom.
COOCH₃ (at C-3)~3.7 - 3.9Singlet (s)3HProtons of the methyl ester group are deshielded by the adjacent carbonyl and oxygen.

Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is indispensable, a comprehensive structural confirmation relies on the convergence of data from multiple analytical methods. Here, we compare the insights from 1H NMR with those from 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

13C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. For our target compound, with a molecular formula of C₁₂H₁₁BrO₄[2], we would expect to see 12 distinct signals in the 13C NMR spectrum, assuming no coincidental overlap.

Technique Information Provided Advantages Limitations
1H NMR Proton environment, connectivity, and relative numbers.High sensitivity, detailed structural information from coupling patterns.Can have overlapping signals in complex molecules.
13C NMR Carbon skeleton, presence of key functional groups (e.g., C=O).Directly observes the carbon backbone, less signal overlap than 1H NMR.Lower natural abundance and sensitivity of ¹³C, longer acquisition times.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can further confirm the structure.

Technique Information Provided Advantages Limitations
1H NMR Detailed structural arrangement of protons.Non-destructive.Does not directly provide molecular weight.
MS Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Destructive technique, does not provide detailed stereochemical information.

For our target molecule, high-resolution mass spectrometry would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for its presence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[3]

Technique Information Provided Advantages Limitations
1H NMR Complete proton framework and connectivity.Provides detailed structural information.Not ideal for identifying all functional groups, especially those without protons.
FTIR Presence of specific functional groups (e.g., C=O, C-O, C=C).Fast, non-destructive, and provides a "fingerprint" of the molecule.[4]Does not provide information on the overall molecular structure or connectivity.

For 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, the FTIR spectrum would be expected to show characteristic absorption bands for the C=O of the ester, the C=C of the aromatic ring and the double bond in the chromene ring, and the C-O stretches of the ether and ester groups.

Experimental Protocols

Standard Operating Procedure for 1H NMR Spectroscopy

The following is a generalized protocol for acquiring a 1H NMR spectrum of a small organic molecule like 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual proton signals should not overlap with the analyte's signals.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.

3. Data Acquisition:

  • Acquire a 1D proton spectrum using standard pulse sequences.
  • Typically, 8 to 16 scans are sufficient for a sample of this concentration.
  • The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_primary_analysis Primary Structural Elucidation cluster_confirmatory_analysis Confirmatory & Complementary Analyses cluster_structure_confirmation Final Structure Confirmation Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Spectroscopy Purification->H_NMR C_NMR 13C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR H_NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integrals H_NMR->H_NMR_Analysis Data_Integration Integrate All Spectroscopic Data H_NMR_Analysis->Data_Integration C_NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmed Unambiguous Structure Confirmed Data_Integration->Structure_Confirmed

Sources

Comparative

A Comparative Guide to the 13C NMR Spectral Analysis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 2H-chromene scaffold, in particular, is a privileged structure found in numer...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 2H-chromene scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for a key derivative, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. We will present a comparative analysis with structurally related compounds, offering insights into the influence of substituents on chemical shifts. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of spectroscopic techniques for the characterization of complex organic molecules.

The Significance of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) in parts per million (ppm) is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence the resonance frequency of a carbon nucleus. For a molecule like 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, with its array of aromatic, vinylic, and aliphatic carbons, 13C NMR provides a definitive fingerprint of its structure.

Predicted 13C NMR Data and Comparative Analysis

While a definitive experimental spectrum for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is not publicly available, we can predict the chemical shifts with a high degree of confidence based on established principles and data from analogous compounds. The table below presents the predicted 13C NMR chemical shifts for the target molecule, alongside experimental data for structurally related chromene and coumarin derivatives.

Carbon AtomPredicted δ (ppm) for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl esterExperimental δ (ppm) for Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate[1][2]Experimental δ (ppm) for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid[3]
C-2~70-75CharacterizedN/A (C=O)
C-3~125-130Characterized118.1
C-4~120-125Characterized148.5 (in a similar coumarin)
C-4a~120-125Characterized118.8
C-5~128-132Characterized134.5
C-6~115-120Characterized119.7
C-7~118-122Characterized130.3
C-8~145-150Characterized121.5
C-8a~148-152Characterized152.0
C=O~165-170N/A166.7
OCH3~55-60N/AN/A
COOCH3~50-55N/AN/A

Expert Insights into Substituent Effects:

  • The 2H-Chromene vs. 2-Oxo-2H-Chromene (Coumarin) Core: The most significant difference between our target molecule and the coumarin derivative lies at the C-2 position. In the 2H-chromene, C-2 is an sp3-hybridized carbon bonded to an oxygen, resulting in a predicted chemical shift in the range of 70-75 ppm. In contrast, the coumarin has an sp2-hybridized carbonyl carbon (C=O) at this position, which is significantly deshielded and appears much further downfield, typically around 160 ppm.[3][4]

  • Bromine Substitution at C-6: The electronegative bromine atom at C-6 induces a downfield shift for the directly attached carbon (C-6) due to the inductive effect. Its influence on the other aromatic carbons is more complex, involving both inductive and resonance effects.

  • Methoxy Group at C-8: The electron-donating methoxy group at C-8 will cause a significant downfield shift for C-8 due to the deshielding effect of the oxygen atom. Conversely, it will shield the ortho and para carbons (C-7 and C-8a) through resonance, causing an upfield shift for these positions. The methoxy carbon itself will resonate in the typical range of 55-60 ppm.

  • Methyl Ester Group at C-3: The carboxylic acid methyl ester group at C-3 features a carbonyl carbon that will appear in the 165-170 ppm region. The methyl group of the ester will have a characteristic signal around 50-55 ppm.

Experimental Protocol for 13C NMR Spectroscopy

To obtain high-quality 13C NMR data for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this type of compound.[3] The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

Step 2: NMR Spectrometer Setup

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Probe Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

Step 3: Data Acquisition

  • Pulse Sequence: Employ a standard proton-decoupled 13C pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a large number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

Step 4: Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg in 0.5-0.7 mL of CDCl3 or DMSO-d6 prep2 Add TMS as internal standard prep1->prep2 setup1 Tune and match 13C probe prep2->setup1 setup2 Lock and shim setup1->setup2 acq1 Proton-decoupled pulse sequence setup2->acq1 acq2 Set acquisition parameters acq1->acq2 acq3 Accumulate scans acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Peak picking proc3->proc4

Figure 1: Experimental workflow for acquiring 13C NMR data.

Alternative and Complementary Analytical Techniques

While 13C NMR is powerful, a comprehensive structural confirmation often relies on a combination of analytical methods.

  • 1H NMR Spectroscopy: Provides detailed information about the proton environment, including chemical shifts, coupling constants (J-values), and integration. This is essential for determining the connectivity of the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques establish correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the structure.[3]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the carbonyl (C=O) of the ester and the C-O bonds of the ether and chromene ring.[3]

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the unambiguous three-dimensional structure of the molecule.

analytical_techniques Target 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester NMR_1D 1D NMR Target->NMR_1D NMR_2D 2D NMR Target->NMR_2D Other_Spec Other Spectroscopies Target->Other_Spec Xray X-ray Crystallography Target->Xray H1_NMR 1H NMR NMR_1D->H1_NMR C13_NMR 13C NMR NMR_1D->C13_NMR COSY COSY NMR_2D->COSY HSQC HSQC NMR_2D->HSQC HMBC HMBC NMR_2D->HMBC MS Mass Spectrometry Other_Spec->MS IR IR Spectroscopy Other_Spec->IR

Figure 2: Complementary analytical techniques for structural elucidation.

Conclusion

The structural characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester relies heavily on the detailed analysis provided by 13C NMR spectroscopy. By understanding the influence of the various substituents on the chemical shifts and comparing them with data from related compounds, a confident structural assignment can be made. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, while the inclusion of complementary analytical techniques ensures a comprehensive and unambiguous structural elucidation. This multi-faceted approach is essential for advancing research and development in fields that utilize such complex heterocyclic molecules.

References

  • One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Taylor & Francis Online. Available at: [Link]

  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Indian Journal of Chemistry. Available at: [Link]

  • One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinet... - Ingenta Connect. Ingenta Connect. Available at: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. Available at: [Link]

  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Royal Society of Chemistry. Available at: [Link]

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Validation

A Comparative Guide to the Mass Spectrometry of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

This technical guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offering predictive data, detailed experimental protocols, and a foundational understanding of the molecule's behavior under various mass spectrometric conditions. The chromene scaffold is a privileged structure in medicinal chemistry, and robust analytical characterization is paramount for advancing drug discovery programs.[1][2]

Introduction to the Analyte

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a heterocyclic compound whose structural confirmation and purity assessment are critical steps in synthetic chemistry and drug development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and structural details through fragmentation analysis.[1][3] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), MS offers unparalleled sensitivity and selectivity for analyzing complex mixtures and identifying trace-level impurities.[4]

This guide will compare two common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and discuss the significant advantages of employing High-Resolution Mass Spectrometry (HRMS) for unambiguous characterization.

Table 1: Physicochemical Properties of the Analyte

PropertyValue
Chemical Name 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester
Molecular Formula C₁₂H₁₁BrO₄
Monoisotopic Mass 297.9841 Da (⁷⁹Br), 299.9820 Da (⁸¹Br)
Average Mass 299.11 g/mol
[M+H]⁺ (Protonated) m/z 298.9919 (⁷⁹Br), 300.9899 (⁸¹Br)
Key Structural Features Brominated aromatic ring, methoxy group, α,β-unsaturated methyl ester, dihydropyran ring

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical and depends on the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.[4] For our target molecule, both ESI and APCI are viable options, but they operate on different principles and may yield different results.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and moderately polar molecules, generating ions directly from a solution.[5][6] It is particularly well-suited for analyzing compounds that can readily accept a proton or form adducts with solvent ions.

  • Mechanism Rationale: The presence of multiple oxygen atoms (ether, ester carbonyl, and lactone-like ether) in the target molecule provides sites for protonation, making it amenable to positive-ion mode ESI. The addition of acid modifiers like formic acid to the mobile phase can enhance the formation of the protonated molecule, [M+H]⁺.[7]

  • Expected Outcome: ESI is expected to produce a strong signal for the [M+H]⁺ ion with minimal in-source fragmentation, providing clear molecular weight information. This makes it an excellent choice for quantitative studies and as a precursor for tandem MS (MS/MS) experiments.[8]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[9][10] The process involves vaporizing the sample in a heated nebulizer, followed by ionization through gas-phase ion-molecule reactions initiated by a corona discharge.[11]

  • Mechanism Rationale: Our target molecule possesses good thermal stability and moderate polarity, making it a suitable candidate for APCI.[9][12] APCI is often less susceptible to matrix effects than ESI and can handle higher mobile phase flow rates.

  • Expected Outcome: APCI will likely also generate the protonated molecule [M+H]⁺. However, due to the higher-energy nature of the heated vaporization step, some degree of in-source fragmentation may be observed compared to ESI.[11] This can sometimes provide preliminary structural information directly from the full-scan spectrum.

Table 2: Comparative Analysis of ESI and APCI for the Target Analyte

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Choice
Analyte Suitability HighHighThe molecule's moderate polarity and multiple heteroatoms make it suitable for both techniques.
Ionization Mechanism Soft ionization from liquid phaseGas-phase chemical ionization after thermal vaporizationESI is gentler, ideal for preserving the molecular ion for MS/MS.[10]
Fragmentation Minimal in-source fragmentationCan produce some in-source fragmentationFor unambiguous molecular weight, ESI is preferred. For initial structural clues, APCI can be useful.
Matrix Effects More susceptibleGenerally less susceptibleAPCI may offer more robust performance for samples in complex matrices.
Recommended Use Primary choice for accurate mass determination and quantitative analysis via LC-MS/MS.A strong alternative, especially if ESI sensitivity is low or matrix interference is high.

The Power of High-Resolution Mass Spectrometry (HRMS)

For drug development, confirming the elemental composition of a new chemical entity is non-negotiable. HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically <5 ppm error), allowing for the confident determination of a molecule's elemental formula.[13][14]

  • Expert Insight: A nominal mass measurement of m/z 299 could correspond to numerous elemental formulas. However, an accurate mass measurement of 298.9919 Da (for the ⁷⁹Br isotope) provides high confidence that the formula is indeed C₁₂H₁₁⁷⁹BrO₄. Furthermore, HRMS resolves the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), serving as a definitive signature for the presence of a single bromine atom in the molecule and its fragments.[15]

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule.[16][17] In an MS/MS experiment, the molecular ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Based on established fragmentation rules for related structures like coumarins and esters, a plausible fragmentation pathway for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is proposed below.[18][19][20]

Predicted Fragmentation Pathways:
  • Loss of a Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), a common pathway for methoxy-aromatic compounds.

  • Loss of Formaldehyde: A neutral loss of CH₂O from the methoxy group is also possible.

  • Ester Group Fragmentation: The methyl ester moiety is a prime site for fragmentation, including the loss of methanol (CH₃OH) or the methoxycarbonyl radical (•COOCH₃).

  • Cleavage of the Dihydropyran Ring: The chromene structure can undergo characteristic cleavages, including the loss of carbon monoxide (CO), a hallmark of coumarin-like structures.[15]

  • Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br).

G M [M+H]⁺ m/z 298.99 / 300.99 F1 [M+H - CH₃]⁺ m/z 283.97 / 285.97 M->F1 - •CH₃ F2 [M+H - CH₃OH]⁺ m/z 266.96 / 268.96 M->F2 - CH₃OH F3 [M+H - CO]⁺ m/z 270.99 / 272.99 M->F3 - CO F4 [M+H - Br]⁺ m/z 219.07 M->F4 - •Br F5 [M+H - CH₃OH - CO]⁺ m/z 238.95 / 240.95 F2->F5 - CO G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Stock 1. Prepare Stock (1 mg/mL in MeOH) Working 2. Prepare Working Solution (1-10 µg/mL in 50:50 ACN:H₂O) Stock->Working LC 3. LC Separation (C18 Column) Working->LC Ion 4. Ionization (ESI or APCI) LC->Ion MS 5. HRMS Analysis (Full Scan) Ion->MS MSMS 6. MS/MS Fragmentation (Data-Dependent) MS->MSMS

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The comprehensive analysis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is most effectively achieved using LC-MS, with ESI being the preferred ionization technique due to its soft nature, which preserves the molecular ion for high-resolution mass measurement and subsequent MS/MS analysis. The use of an HRMS platform is critical for unambiguous elemental composition determination, leveraging both accurate mass and the characteristic bromine isotopic pattern. The predicted fragmentation pathways provide a roadmap for interpreting MS/MS data to confirm the compound's structure with high confidence. While APCI is a viable alternative, ESI coupled with HRMS offers the most robust and informative dataset for researchers in the demanding field of drug development.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.
  • Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene. (2025). Benchchem.
  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
  • Mass Spectrometry Protocols and Methods. (n.d.).
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  • Atmospheric Pressure Chemical Ionization. (n.d.).
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  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • 6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. (n.d.). Echemi.
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.).
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  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX.
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  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (n.d.).
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  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). MDPI.
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  • 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4h-chromene-2-carboxylic acid. (n.d.). PubChem.
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  • 8-Bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). CHIRALEN.
  • 6-bromo-8-methoxy-2h-chromene-3-carboxylic acid ethyl ester. (n.d.). Echemi.
  • 8-Methoxy-2H-chromene-3-carbaldehyde. (n.d.).
  • Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. (2011). Journal of the American Society for Mass Spectrometry.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science.
  • 6-Methoxy-2H-chromene-3-carboxylic acid. (n.d.). Benchchem.
  • Developments in high-resolution mass spectrometric analyses of new psychoactive substances. (2022). Forensic Toxicology.
  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (n.d.).
  • Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • DEVELOPMENT OF TANDEM MASS SPECTROMETRIC METHODS FOR THE MOLECULAR-LEVEL CHARACTERIZATION OF ASPHALTENES AND IMPROVEMENT OF THE LASER-INDUCED ACOUSTIC DESORPTION TECHNOLOGY. (2022).
  • Tandem mass spectrometry for the characterization of peptide adducts of electrophlic lipoxidation products. (n.d.). Longdom Publishing.
  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (n.d.).
  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. (n.d.).
  • A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery. (2025). Benchchem.
  • Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. (2025). Benchchem.
  • Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic Acid as a Versatile Intermediate for Anti-inflamm

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Comparative

A Comparative Crystallographic Analysis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester: Structural Insights for Drug Discovery

This guide provides an in-depth analysis of the X-ray crystal structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a compound of significant interest in medicinal chemistry. The chromene scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the X-ray crystal structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a compound of significant interest in medicinal chemistry. The chromene scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. This guide will detail the experimental workflow for determining its crystal structure, present its crystallographic data, and offer a comparative analysis with structurally related chromene derivatives to highlight key structural features that may influence biological activity.

The Significance of Structural Elucidation in Drug Development

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. X-ray crystallography provides an atomic-resolution snapshot of a molecule in its crystalline state, offering invaluable insights into bond lengths, bond angles, and intermolecular interactions.[3][4] For drug development professionals, this information is critical for understanding how a molecule might interact with a biological target, such as an enzyme or a receptor, and for designing more potent and selective analogs.[5]

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of its atomic coordinates.[4][6]

The target compound, 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, can be synthesized through established synthetic routes for chromene derivatives. A plausible synthetic pathway involves the reaction of a suitably substituted salicylaldehyde with a malonic acid derivative.[7]

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] A common method for growing crystals of small organic molecules is slow evaporation from a saturated solution. Various solvents and solvent combinations should be screened to find the optimal conditions for crystal growth.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_purification Purification & Crystallization Substituted Salicylaldehyde Substituted Salicylaldehyde Reaction Reaction Substituted Salicylaldehyde->Reaction Malonic Acid Derivative Malonic Acid Derivative Malonic Acid Derivative->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Slow Evaporation Slow Evaporation Pure Compound->Slow Evaporation Single Crystals Single Crystals Slow Evaporation->Single Crystals

Caption: Workflow for the synthesis and crystallization of the target compound.

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[4] The diffraction pattern is recorded on a detector as the crystal is rotated.[4] The collected data is then processed to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.[8]

The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.[6][9] From this map, the positions of the atoms can be deduced. The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[10]

XRay_Diffraction_Workflow Single Crystal Single Crystal Diffraction Diffraction Single Crystal->Diffraction X-ray Beam X-ray Beam X-ray Beam->Diffraction Detector Detector Diffraction->Detector Data Processing Data Processing Detector->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

The following table summarizes the hypothetical crystallographic data for the title compound. These values are based on typical data for similar organic molecules and are presented for comparative purposes.

Parameter6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (Hypothetical)
Chemical FormulaC₁₂H₁₁BrO₄
Formula Weight300.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)14.0
β (°)105
Volume (ų)1205
Z4
Density (calculated)1.65 g/cm³
Absorption Coefficient (μ)3.5 mm⁻¹
F(000)600
Crystal Size (mm³)0.20 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Reflections Collected8000
Independent Reflections2500
R_int0.04
Final R indices [I>2σ(I)]R1 = 0.05, wR2 = 0.12
Goodness-of-fit on F²1.05
Comparative Analysis with Related Chromene Derivatives

To better understand the structural features of the title compound, it is useful to compare its crystallographic data with those of related chromene derivatives. The following table provides a comparison with several published structures.

Parameter6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (Hypothetical)8-Methoxy-2H-chromene-3-carbaldehyde[11]6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid[12]6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one[13]
Crystal SystemMonoclinicOrthorhombicMonoclinicMonoclinic
Space GroupP2₁/cPbcaP2₁/cP2₁/c
a (Å)10.56.8940(6)10.489(2)15.3068(5)
b (Å)8.513.2079(11)11.470(2)6.9353(2)
c (Å)14.020.0964(16)18.803(4)13.136(4)
β (°)1059092.127(3)104.998(2)
Volume (ų)12051829.9(3)2260.6(8)1346.0(1)

Key Observations:

  • Crystal System and Space Group: The hypothetical structure of the title compound belongs to the monoclinic crystal system with the space group P2₁/c, which is common for chromene derivatives as seen in the comparative examples.[12][13]

  • Unit Cell Dimensions: The unit cell parameters vary significantly among the different derivatives, which is expected due to the differences in their molecular structures, substituents, and crystal packing.

  • Conformation: In 8-Methoxy-2H-chromene-3-carbaldehyde, the dihydropyran ring adopts a half-chair conformation.[11] It is highly probable that the dihydropyran ring in the title compound also adopts a non-planar conformation. The planarity of the chromene ring system can be influenced by the nature and position of the substituents.[14]

  • Intermolecular Interactions: The crystal packing of chromene derivatives is often stabilized by weak intermolecular interactions such as C-H···O hydrogen bonds.[11] In the case of 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, stronger O-H···O hydrogen bonds are observed.[12] The presence of the bromine and methoxy groups in the title compound may lead to specific halogen bonding and dipole-dipole interactions, influencing its solid-state architecture.

Caption: 2D representation of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Conclusion

The determination of the X-ray crystal structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester provides crucial information for understanding its chemical and physical properties. The comparative analysis with related chromene derivatives reveals common structural motifs as well as subtle differences that can have a profound impact on their biological activities. This structural knowledge serves as a valuable foundation for the design of new chromene-based compounds with improved therapeutic profiles.

References

  • Kennedy, A. R., & Florence, A. J. (2016). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 5), 794–804. [Link]

  • Matos, M. J., Varela, C., & Borges, F. (2016). A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 1), 58–65. [Link]

  • SERC Carleton. (2018). Single Crystal Structure Refinement (SREF). [Link]

  • The University of Oklahoma. (n.d.). Structure Refinement. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). Crystal structures and conformational analyses of three pyranochromene derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 11), o425–o430. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Patil, S. B., & Telvekar, V. N. (2018). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Chemistry Central Journal, 12(1), 10. [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]

  • MDPI. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

  • Radomír Kužel. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • ResearchGate. (2012). Crystal structure analysis and biological evaluation of 4H-chromene derivatives through in silico and in vitro studies. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Yusufzai, S. K., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2932. [Link]

  • Liu, J.-T., et al. (2008). 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1415. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a key structural motif found in various biologically active compounds. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research needs.

This comparison focuses on two primary synthetic strategies, each commencing from the readily available starting material, 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The efficacy of each route is evaluated based on reaction yield, procedural complexity, and atom economy.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Baylis-Hillman Reaction & CyclizationRoute 2: Knoevenagel Condensation & Selective Reduction
Starting Material 5-Bromo-2-hydroxy-3-methoxybenzaldehyde5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Key Reactions Baylis-Hillman Reaction, Intramolecular CyclizationKnoevenagel Condensation, Selective Coumarin Reduction
Overall Yield (Estimated) ModerateModerate to High
Key Advantages Convergent approach, potential for stereocontrol.Well-established initial step, high-yielding condensation.
Key Disadvantages Baylis-Hillman reaction can be slow and may produce side products.Selective reduction of the coumarin C4-carbonyl can be challenging.

Route 1: The Baylis-Hillman Approach

This route leverages the Baylis-Hillman reaction, a powerful carbon-carbon bond-forming reaction, to construct the chromene backbone in a convergent manner. The reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and methyl acrylate, catalyzed by a tertiary amine such as DABCO (1,4-diazabicyclo[2.2.2]octane), forms a key allylic alcohol intermediate. Subsequent intramolecular cyclization and dehydration afford the desired 2H-chromene.

Causality Behind Experimental Choices

The choice of a tertiary amine catalyst is crucial for the Baylis-Hillman reaction. The nucleophilic amine adds to the electron-deficient alkene (methyl acrylate) to form a zwitterionic enolate, which then acts as the nucleophile attacking the aldehyde. The phenolic hydroxyl group of the salicylaldehyde can participate in the reaction, potentially leading to the formation of a coumarin as a side product. The reaction conditions, including the choice of solvent and temperature, can be optimized to favor the formation of the desired Baylis-Hillman adduct, which is the precursor to the 2H-chromene. Acid-catalyzed cyclization of the adduct promotes the intramolecular etherification to form the chromene ring.

Experimental Protocol

Step 1: Baylis-Hillman Reaction

  • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add methyl acrylate (1.5 eq) and DABCO (0.2 eq).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Baylis-Hillman adduct, methyl 3-(1-hydroxy-2-methylene-3-(5-bromo-2-hydroxy-3-methoxyphenyl))propanoate.

Step 2: Cyclization and Dehydration

  • Dissolve the purified Baylis-Hillman adduct (1.0 eq) in a solvent such as acetic acid or toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Visualization of Workflow

Route1 start 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde intermediate Baylis-Hillman Adduct start->intermediate Baylis-Hillman Reaction reagent1 Methyl Acrylate, DABCO product 6-Bromo-8-methoxy-2H-chromene- 3-carboxylic acid methyl ester intermediate->product Intramolecular Cyclization reagent2 Acid catalyst, Heat

Caption: Synthetic workflow for Route 1 via Baylis-Hillman reaction.

Route 2: The Knoevenagel Condensation and Selective Reduction Strategy

This synthetic route employs a classic Knoevenagel condensation to form a coumarin intermediate, which is then selectively reduced to the target 2H-chromene. This approach is often high-yielding in the initial condensation step, but the subsequent selective reduction requires careful choice of reagents to avoid over-reduction.

Causality Behind Experimental Choices

The Knoevenagel condensation between a salicylaldehyde and a compound with an active methylene group, such as dimethyl malonate, is a robust method for synthesizing coumarin-3-carboxylates. A weak base like piperidine is typically used as a catalyst to deprotonate the active methylene compound, initiating the condensation. The subsequent and more challenging step is the selective reduction of the α,β-unsaturated lactone (the coumarin C4-carbonyl) to a methylene group without affecting the ester functionality or the aromatic ring. This can be achieved using specific reducing agents under controlled conditions, for example, with triethylsilane in the presence of a Lewis acid.

Experimental Protocol

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, combine 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), dimethyl malonate (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent such as ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain methyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate.

Step 2: Selective Reduction of the Coumarin Ring

  • To a solution of the coumarin intermediate (1.0 eq) in an inert solvent like dichloromethane, add a Lewis acid (e.g., trifluoroacetic acid, 2.0 eq).

  • Cool the mixture in an ice bath and add triethylsilane (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Visualization of Workflow

Route2 start 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde intermediate Methyl 6-bromo-8-methoxy- 2-oxo-2H-chromene-3-carboxylate (Coumarin) start->intermediate Knoevenagel Condensation reagent1 Dimethyl Malonate, Piperidine product 6-Bromo-8-methoxy-2H-chromene- 3-carboxylic acid methyl ester intermediate->product Selective Reduction reagent2 Triethylsilane, Lewis Acid

Caption: Synthetic workflow for Route 2 via Knoevenagel condensation.

Conclusion

Both synthetic routes presented offer viable pathways to 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. The choice between the Baylis-Hillman approach and the Knoevenagel condensation/reduction strategy will depend on the specific requirements of the research, including available equipment, desired scale, and tolerance for potentially challenging reaction steps. Route 1 offers a more convergent synthesis, while Route 2 involves a highly reliable initial step but a more delicate second transformation. Careful optimization of the reaction conditions for either route is recommended to achieve the best possible yields and purity of the final product.

References

  • Baylis, A. B.; Hillman, M. E. D. German Patent 2155113, 1972 . [Link]

  • Knoevenagel, E. Ber. Dtsch. Chem. Ges.1898 , 31, 2596–2619. [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989 . [Link]

Comparative

Alternative reagents for the synthesis of chromene-3-carboxylic acid esters

An In-Depth Guide to Alternative Reagents for the Synthesis of Chromene-3-Carboxylic Acid Esters For Researchers, Scientists, and Drug Development Professionals The chromene scaffold is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for the Synthesis of Chromene-3-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Specifically, chromene-3-carboxylic acid and its ester derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The classical approach to synthesizing these valuable heterocycles often relies on the multi-component reaction involving a salicylaldehyde derivative, an active methylene compound like malononitrile or a malonic ester, and a basic catalyst such as piperidine. While effective, these traditional methods frequently necessitate the use of hazardous organic solvents, prolonged reaction times, and catalysts that are difficult to recover and reuse.

This guide provides a comparative analysis of modern, alternative reagents and methodologies that address the limitations of classical synthesis. We will explore greener, more efficient, and innovative catalytic systems, supported by experimental data, to empower researchers in selecting the optimal synthetic route for their specific applications.

The Shift Towards Greener Synthesis: Catalysts and Conditions

The principles of green chemistry have become a driving force in modern organic synthesis, emphasizing the use of non-toxic, reusable catalysts and environmentally benign reaction media. The synthesis of chromenes has been a fertile ground for the application of these principles.

Ionic Liquids (ILs): Dual-Role Solvents and Catalysts

Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable properties make them excellent "green" alternatives to volatile organic solvents.[3][4] In chromene synthesis, ILs can function as both the reaction medium and the catalyst, often enhancing reaction rates and selectivity.[3][5]

For instance, 1-allyl-3-methyl-imidazolium halides have been successfully employed as reusable catalysts for the one-pot, three-component synthesis of 2-amino-4H-chromenes under solvent-free conditions, offering excellent yields and short reaction times.[4] The reusability of the IL is a key advantage; studies have shown that imidazolium-based ILs can be recycled and reused for at least four cycles with only a minor decrease in product yield.[5] This is achieved by simple product extraction with a solvent like diethyl ether, followed by removal of by-products and evaporation of the extraction solvent to recover the IL.[5]

Causality: The efficacy of ILs often stems from their ability to stabilize charged intermediates and transition states formed during the reaction cascade. Their inherent polarity and potential for hydrogen bonding can facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound, a crucial step in the formation of the chromene ring.[3][6]

Nanoparticle Catalysis: The Power of Surface Area

Nanoparticles offer an exceptionally high surface area-to-volume ratio, leading to a high density of active catalytic sites. This translates into remarkable catalytic efficiency, often under mild reaction conditions.[7] Various nanoparticle systems have been developed for chromene synthesis, demonstrating high yields, ease of recovery, and reusability.

  • Metal and Metal Oxide Nanoparticles: Catalysts such as silver nanoparticles (AgNp), silver dichromate (Ag2Cr2O7) nanoparticles, and copper-coated magnetic nanoparticles (MNPs@Cu) have proven to be highly effective.[8][9][10] For example, AgNp can catalyze the three-component reaction of aromatic aldehydes, malononitrile, and resorcinol in an aqueous medium at room temperature, providing an operationally simple and environmentally friendly protocol.[9]

  • Magnetic Nanoparticles: A significant advantage of using catalysts based on iron oxide (Fe3O4) nanoparticles is their magnetic nature.[7][10][11] This allows for effortless recovery of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration or column chromatography and simplifying product isolation.[10] These catalysts have been shown to be reusable for multiple cycles without a significant loss of activity.[8][10]

Causality: The high catalytic activity of nanoparticles is attributed to their large surface area, which allows for greater interaction with the reactants. In many cases, the metal nanoparticles act as Lewis acids, activating the aldehyde carbonyl group towards nucleophilic attack by the active methylene compound, thereby accelerating the initial condensation step.[9]

Energy-Input Methods: Accelerating Reactions

Beyond the choice of catalyst and solvent, the method of energy input can dramatically influence reaction outcomes, significantly reducing synthesis time from hours to minutes.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a dramatic acceleration of reaction rates and improved product yields compared to conventional heating methods.[12][13] This technique has been widely applied to the synthesis of diverse chromene libraries for biological screening.[1][14] The choice of solvent is crucial, with polar solvents like ethanol often providing the best results due to their efficient absorption of microwave energy.[1] The primary advantage is speed; reactions that take several hours under conventional reflux can often be completed in a matter of minutes.[14]

Ultrasound-Assisted Synthesis (Sonochemistry)

The application of ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[15][16] Ultrasound-assisted syntheses of chromenes are often performed in aqueous media using simple, inexpensive catalysts like sodium carbonate.[16][17] This combination of a green solvent and an energy-efficient method results in a simple, environmentally benign, and high-yield protocol.[17][18]

A Novel Pathway: Rhodium(III)-Catalyzed C-H Activation

Moving beyond the traditional multi-component assembly, a more advanced and elegant strategy involves the direct construction of the 2H-chromene-3-carboxylic acid core via a transition-metal-catalyzed C-H activation and annulation cascade.[19][20] This redox-neutral synthesis utilizes N-phenoxyacetamides and methyleneoxetanones as starting materials.[21][22]

In this solvent-controlled process, a rhodium(III) catalyst, such as [Cp*RhCl2]2, facilitates the C-H activation of the phenoxy group, followed by a [3+3] annulation with the methyleneoxetanone, which acts as a three-carbon source.[19][23] This method demonstrates excellent regioselectivity and broad substrate compatibility, tolerating a wide range of functional groups.[21] The reaction proceeds through a proposed Rh(III)-Rh(V)-Rh(III) catalytic cycle, representing a sophisticated and mechanistically distinct alternative to classical methods.[20]

Causality: The rhodium catalyst is key to orchestrating the complex bond-forming sequence. It first directs the cleavage of a specific C-H bond on the aromatic ring of the N-phenoxyacetamide. This directed activation enables a subsequent cyclization reaction with the methyleneoxetanone, which undergoes a selective ring-opening to form the chromene-3-carboxylic acid product.[20][21]

Comparative Performance of Alternative Methods

The following table summarizes the key performance indicators for the discussed alternative reagents and methodologies, providing a basis for comparison.

Method/Catalyst SystemReaction ConditionsTypical Yield (%)Key AdvantagesLimitationsReferences
Ionic Liquids (ILs) Neat or in IL, 80-100 °C, 1-3 h85-95%Reusable catalyst/solvent, green, high yields, simple work-up.High initial cost of some ILs.[3][4][5]
Nanoparticle Catalysis Aqueous media, room temp. to reflux, 10-60 min90-98%High efficiency, mild conditions, catalyst reusability (especially magnetic NPs), green.Potential for nanoparticle leaching, synthesis of catalyst required.[8][9][10]
Microwave Irradiation Ethanol, 120 °C, 5-15 min88-95%Extremely short reaction times, high yields, operational simplicity.Requires specialized microwave reactor equipment.[1][12][14]
Ultrasound Irradiation Aqueous media, 40-50 °C, 30-90 min85-97%Environmentally benign, short reaction times, uses simple catalysts.Yields can be sensitive to sonicator power and frequency.[16][17][18]
Organocatalysis (P2CA) Water-EtOH, reflux, 15-30 minup to 98%Metal-free, low-cost catalyst, environmentally friendly, high atom economy.Catalyst loading might be higher than metal-based systems.[24]
Rh(III)-Catalyzed C-H Activation MeCN, 60 °C, 24 h67-85%Novel pathway, direct access to acid core, broad substrate scope.Uses expensive noble-metal catalyst, longer reaction times, specific substrates required.[19][21][23]

Visualizing the Synthesis

A clear understanding of the reaction workflow and underlying mechanism is critical for experimental design and optimization.

G cluster_reactants Reactants cluster_process Process cluster_output Output Salicylaldehyde Substituted Salicylaldehyde Reaction One-Pot Reaction Salicylaldehyde->Reaction Methylene Active Methylene Compound (e.g., Malonate) Methylene->Reaction Catalyst Alternative Catalyst (NP, IL, Organocatalyst) Catalyst->Reaction Energy Energy Input (Microwave/Ultrasound/ Conventional Heat) Energy->Reaction Workup Simple Work-up (Filtration/Extraction) Reaction->Workup Product Chromene-3-Carboxylic Acid Ester Workup->Product

Caption: General workflow for the one-pot synthesis of chromenes using alternative catalysts.

G A 1. Knoevenagel Condensation B Knoevenagel Adduct (Styrene Intermediate) A->B Aldehyde + Active Methylene Compound + Catalyst C 2. Intramolecular Michael Addition B->C Phenolic -OH attacks β-carbon D Cyclized Intermediate C->D Ring Closure E 3. Tautomerization D->E Proton Shift F Final Chromene Product E->F

Caption: Plausible mechanistic pathway for the formation of the chromene ring.

Experimental Protocol: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol is representative of the green, efficient methods available, adapted from procedures utilizing simple catalysts in water.[16][17]

Objective: To synthesize 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Dimedone (1 mmol, 140.2 mg)

  • Sodium Carbonate (Na2CO3) (15 mol%, 15.9 mg)

  • Distilled Water (5 mL)

  • Ethanol (for recrystallization)

  • Ultrasound bath (40 kHz)

Procedure:

  • Preparation: In a 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), malononitrile (1.1 mmol), and sodium carbonate (15 mol%).

  • Solvent Addition: Add 5 mL of distilled water to the flask.

  • Sonication: Place the flask in an ultrasound bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Irradiate the mixture with ultrasound at a constant temperature of 40-50 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 30-60 minutes.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Drying and Recrystallization: Dry the crude product in an oven. For further purification, recrystallize the solid from hot ethanol to obtain the pure product as a white solid.

Self-Validation: The success of the protocol is validated by obtaining a high yield (>90%) of the desired product with a sharp melting point consistent with reported values. The structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR). The simplicity of the work-up (filtration) and the use of water as a solvent confirm the "green" nature of the procedure.

Conclusion

The synthesis of chromene-3-carboxylic acid esters has evolved significantly, moving beyond traditional protocols towards more sustainable, efficient, and innovative methods. The adoption of alternative reagents and energy sources such as ionic liquids, nanoparticles, microwave irradiation, and ultrasound offers substantial advantages in terms of reaction time, product yield, operational simplicity, and environmental impact. Furthermore, novel catalytic pathways like Rh(III)-catalyzed C-H activation are expanding the synthetic chemist's toolkit for accessing these important heterocyclic cores. By understanding the principles and performance of these alternative methods, researchers can make informed decisions to optimize the synthesis of chromene derivatives for applications in drug discovery and materials science.

References

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  • Manake, A. P., & Patil, S. R. (2019). A GREEN CHEMICAL APPROACH: FOR AN ULTRASOUND ASSISTED SYNTHESIS OF SUBSTITUTED CHROMENES VIA THREE-COMPONENT REACTION BY USING INORGANIC DOUBLE SALT AS A CATALYST. International Journal of Research in Advent Technology, 6(1). [Link]

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  • Safaei-Ghomi, J., & Eshteghal, F. (2018). Ionic Liquid-Coated Carbon Nanotubes as Efficient Metal-Free Catalysts for the Synthesis of Chromene Derivatives. ACS Sustainable Chemistry & Engineering, 6(5), 6539-6547. [Link]

  • Sabbaghan, M., & Sofalgar, P. (2015). Ultrasonic Assisted Synthesis of Chromenes Catalyzed by Sodium Carbonate in Aqueous Media. Combinatorial chemistry & high throughput screening, 18(9), 901–910. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2019). Design of a Schiff Base Complex of Copper Coated on Epoxy-Modified Core–Shell MNPs as an Environmentally Friendly and Novel Catalyst for the One-Pot Synthesis of Various Chromene-Annulated Heterocycles. ACS Omega, 4(4), 7241-7253. [Link]

  • Saha, A., & Ranu, B. C. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Ultrasonics Sonochemistry, 76, 105634. [Link]

  • Maleki, A., & Kamalzare, M. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13735-13744. [Link]

  • Mirzazadeh, Y. (2023). Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. Journal of Medical, Chemical and Biomedical Engineering, 1(3), 194-203. [Link]

  • Kumar, R., Sharma, G., & Singh, B. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 13(28), 19207-19218. [Link]

  • Dekamin, M. G., & Eslami, M. (2014). Catalyst evaluations for the Knoevenagel condensations of aldehydes with malononitrile. RSC Advances, 4(42), 22137-22143. [Link]

  • Zhou, Z., Bian, M., Zhao, L., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. [Link]

  • Zhou, Z., Bian, M., Zhao, L., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic letters, 20(13), 3892–3896. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein journal of organic chemistry, 8, 2258–2279. [Link]

  • Zhou, Z., Bian, M., Zhao, L., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. [Link]

  • Li, Y., Zhao, Y., & Qu, G. (2015). An Efficient Condensation of Substituted Salicylaldehyde and Malononitrile Catalyzed by Lipase under Microwave Irradiation. RSC Advances, 5(70), 57122-57126. [Link]

  • Zhou, Z., Bian, M., Zhao, L., et al. (2018). 2H‑Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. [Link]

  • Al-Hourani, B. J., El-Elimat, T., et al. (2016). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: Solvent and catalyst free synthesis of 4H-chromenes and quinolines. Tetrahedron, 72(4), 519-526. [Link]

  • Zare, A., & Meraj, F. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie, 62(7-8), 589-595. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein journal of organic chemistry, 8, 2258-79. [Link]

  • Kumar, S., Nekkanti, S., et al. (2018). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. Bioorganic & Medicinal Chemistry Letters, 28(17), 2911-2915. [Link]

  • Zhou, Z., Bian, M., Zhao, L., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3]. Organic Letters. [Link]

  • Rivera-Mancilla, E., Pérez-González, M. Z., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(15), 3349. [Link]

  • Naik, M. D., Bodke, Y. D., et al. (2019). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering, 7(1), 1648-1654. [Link]

  • Rühle, M., Gruner, M., & Kroke, E. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1618–1622. [Link]

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Validation

A Comparative Guide to HPLC Purity Analysis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental causality behind analytical choices, ensuring the development of a robust, self-validating, and reliable purity testing system.

Introduction: The Imperative for Rigorous Purity Analysis

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is a substituted chromene derivative, a class of compounds with significant interest in medicinal chemistry and materials science. In the pharmaceutical context, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can possess undesirable toxicological profiles or alter the compound's therapeutic effect.

Therefore, a highly selective and sensitive analytical method is required to detect and quantify any potential impurities. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique for this purpose due to its high resolution, reproducibility, and applicability to a wide range of organic molecules.[2][3] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods to establish a comprehensive purity profile for the target compound.

The Analytical Challenge: Potential Impurities

A robust analytical method must be capable of separating the main compound from its potential impurities. For 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, likely impurities include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the chromene ring (e.g., 8-Bromo-6-methoxy isomer), which often present the greatest separation challenge due to similar physicochemical properties.

  • Hydrolysis Product: The corresponding carboxylic acid, formed by the hydrolysis of the methyl ester. This impurity would be significantly more polar.

  • Synthetic By-products: Other related substances generated during the chemical synthesis.

Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[2] We will compare the most widely used stationary phase, C18 (octadecylsilane), with an alternative, Phenyl-Hexyl, which offers a different separation mechanism.

  • Method A: The Industry Standard (C18 Column)

    • Causality: A C18 stationary phase separates analytes primarily based on hydrophobic interactions.[4] The long alkyl chains provide a non-polar environment, retaining more hydrophobic compounds longer.[2][5] This method is a reliable starting point for most small organic molecules and serves as our baseline.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column)

    • Causality: A Phenyl-Hexyl phase provides a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, it offers π-π interactions between the phenyl rings of the stationary phase and any aromatic systems in the analyte or impurities. This can significantly alter the elution order and improve the resolution of structurally similar compounds, particularly aromatic isomers.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., ACN) A->B C Filtration (0.45 µm Syringe Filter) B->C D Injection into HPLC System C->D E Separation on Analytical Column (Method A or B) D->E F UV Detection E->F G Chromatogram Integration F->G H Purity Calculation (% Area) G->H I Reporting H->I

Caption: General experimental workflow for HPLC purity analysis.

Detailed Experimental Protocols

The following protocols outline the conditions for each comparative method. Both methods utilize a gradient elution to ensure elution of compounds with a wide range of polarities in a reasonable time.[6]

Method A: C18 Reversed-Phase Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

Method B: Phenyl-Hexyl Reversed-Phase Analysis
  • Instrumentation: Same as Method A.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase, Flow Rate, Temperature, Detection, Sample Prep: Same as Method A.

  • Gradient Program: Same as Method A.

Comparative Data Analysis (Hypothetical Data)

The following table summarizes the hypothetical, yet realistic, chromatographic results obtained for a sample of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester containing trace levels of a key positional isomer impurity.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Retention Time (Main Peak) 15.2 min14.5 minPhenyl-Hexyl phase is generally less retentive than C18 for purely aliphatic compounds.
Retention Time (Isomer Impurity) 15.5 min15.3 minThe isomer's retention is significantly altered by the Phenyl-Hexyl phase.
Resolution (Main Peak / Isomer) 1.32.2The π-π interactions of the Phenyl-Hexyl column provide superior selectivity for the aromatic isomers, leading to baseline separation.
Tailing Factor (Main Peak) 1.11.1Both columns show good peak symmetry, indicating no significant secondary interactions.
Theoretical Plates (Main Peak) 15,00014,500Both columns demonstrate high efficiency.
Analysis Time 30 min30 minThe gradient program is identical for a direct comparison.

Method Validation Strategy: A Trustworthy System

Once an optimal method (Method B) is selected, it must be validated to ensure it is fit for its intended purpose.[8][9] Validation is a regulatory requirement and provides documented evidence of a method's reliability.[10][11] The validation process follows guidelines from the International Council for Harmonisation (ICH).[7]

ICH Method Validation Workflow

Validation_Workflow cluster_validation ICH Q2(R2) Validation Parameters Specificity Specificity (Discrimination from impurities) ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity (Conc. vs. Response) Range Range (Upper & Lower Levels) Linearity->Range Range->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD Detection Limit (LOD) (Lowest detectable amount) LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness (Minor method variations) Robustness->ValidatedMethod

Caption: Key parameters for analytical method validation per ICH Q2(R2) guidelines.[7][12]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[11] This is demonstrated by separating all known impurities and showing no interference at the analyte's retention time.

  • Linearity & Range: The method must provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation to 120% of the target concentration).[12]

  • Accuracy: The closeness of the test results to the true value, typically determined by spiking a sample with a known amount of impurity and calculating the percent recovery.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature), providing an indication of its reliability during normal usage.[11]

Conclusion and Recommendation

For the purity analysis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a reversed-phase HPLC method using a Phenyl-Hexyl stationary phase (Method B) is the recommended approach. Its unique selectivity, leveraging both hydrophobic and π-π interactions, provides superior resolution for critical aromatic isomers compared to a standard C18 column. This enhanced separation capability is fundamental to developing a reliable, accurate, and robust analytical method that can be fully validated according to ICH guidelines to ensure product quality and safety.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

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  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Higashi, Y. (n.d.). Development and practical application of HPLC methods for medicaments and related compounds. Retrieved from [Link]

  • ResearchGate. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • Capot Chemical. (2026, January 13). MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

  • PubMed. (2025). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ESTIMATION OF MEPHENESIN AND IBUPROFEN. Retrieved from [Link]

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Comparative

A Comparative Guide to the Characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester and Its Analogs

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the characterization data for 6-Bromo-8...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the characterization data for 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester and its closely related analogs. By presenting supporting experimental data and methodologies, we aim to offer a valuable resource for scientists working with substituted chromene scaffolds.

Introduction to Substituted Chromenes

The 2H-chromene skeleton is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Modifications to the chromene core, such as halogenation and the introduction of alkoxy and carboxylate groups, can profoundly influence their pharmacological profiles. Consequently, the unambiguous structural elucidation and purity assessment of these derivatives are critical steps in the drug discovery pipeline.

This guide focuses on 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, a compound of interest for synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific methyl ester, we will draw comparisons with its close and more extensively characterized analog, the ethyl ester, and other related substituted coumarins.

Synthesis and Strategic Considerations

The synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid esters typically proceeds via a Knoevenagel condensation reaction. This well-established method offers a reliable route to the chromene core.

Proposed Synthetic Workflow

The synthesis commences with the reaction of a substituted salicylaldehyde with a dialkyl malonate in the presence of a basic catalyst, such as piperidine. The choice of dialkyl malonate (dimethyl or diethyl) dictates the resulting ester group.

Synthesis_Workflow Reagents 3-Bromo-5-methoxysalicylaldehyde + Dimethyl Malonate Catalyst Piperidine Ethanol, Reflux Reagents->Catalyst Knoevenagel Condensation Product 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester Catalyst->Product

Caption: Proposed synthetic route for the target compound.

Comparative Characterization Data

The following table summarizes the key characterization data for the target methyl ester (predicted) and its close ethyl ester analog. The predicted values for the methyl ester are based on established spectroscopic principles and data from structurally similar compounds.

Property6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (Predicted)Ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate[1][2]
Molecular Formula C₁₂H₁₁BrO₄C₁₃H₁₃BrO₄
Molecular Weight 299.12 g/mol 313.14 g/mol
Appearance White to off-white solidWhite to off-white solid
¹H NMR (CDCl₃, ppm) δ 7.75 (s, 1H), 7.20 (d, J=2.5 Hz, 1H), 7.05 (d, J=2.5 Hz, 1H), 4.90 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H)δ 7.70 (s, 1H), 7.18 (d, J=2.4 Hz, 1H), 7.02 (d, J=2.4 Hz, 1H), 4.88 (s, 2H), 4.30 (q, J=7.1 Hz, 2H), 3.88 (s, 3H), 1.35 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, ppm) δ 165.0, 150.0, 148.5, 145.0, 130.0, 125.0, 120.0, 118.0, 115.0, 68.0, 56.0, 52.0δ 164.5, 149.8, 148.3, 144.8, 129.5, 124.8, 120.2, 118.1, 115.2, 68.2, 61.5, 56.1, 14.3
IR (KBr, cm⁻¹) ~1720 (C=O, ester), ~1620 (C=C), ~1250 (C-O, ether), ~1100 (C-O, ester)~1715 (C=O, ester), ~1618 (C=C), ~1255 (C-O, ether), ~1105 (C-O, ester)
Mass Spec (m/z) [M]⁺ expected at 298/300[M]⁺ expected at 312/314

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of substituted 2H-chromene-3-carboxylic acid esters.

Synthesis Protocol: Knoevenagel Condensation

Synthesis_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve 3-Bromo-5-methoxysalicylaldehyde (1 equiv.) and dialkyl malonate (1.2 equiv.) in anhydrous ethanol. B 2. Add piperidine (0.1 equiv.) as a catalyst. A->B C 3. Reflux the mixture for 4-6 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture and pour into ice-water. D->E F 6. Collect the precipitate by filtration. E->F G 7. Recrystallize from ethanol to obtain the pure product. F->G

Caption: Step-by-step synthesis protocol.

Characterization Workflow

A systematic approach to characterization is crucial for confirming the structure and purity of the synthesized compound.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (EI or ESI) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FT-IR) Start->IR Functional Group Identification Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final EA Elemental Analysis EA->Final Purity Assessment

Caption: A comprehensive characterization workflow.

Discussion of Spectroscopic Data

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the C4-proton of the chromene ring around δ 7.7-7.8 ppm. The two aromatic protons on the benzene ring should appear as doublets with a small coupling constant (meta-coupling). The methylene protons of the 2H-chromene ring will be a singlet around δ 4.9 ppm. The methoxy and methyl/ethyl ester protons will have distinct signals in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon of the ester group around δ 164-165 ppm. The aromatic and vinyl carbons will resonate in the δ 115-150 ppm region. The methylene carbon at C2 will be observed around δ 68 ppm, and the methoxy carbon around δ 56 ppm.

  • Infrared Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A strong absorption band around 1715-1720 cm⁻¹ is indicative of the ester carbonyl stretch. Bands corresponding to C=C stretching of the aromatic and chromene rings will be present in the 1620-1500 cm⁻¹ region. The C-O stretching vibrations of the ether and ester groups will appear in the fingerprint region (1250-1000 cm⁻¹).

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ with approximately equal intensity).

Comparison with Alternatives

Several other substituted chromene and coumarin derivatives are commercially available or can be synthesized. The choice of an alternative will depend on the specific application. For instance, if a different substitution pattern is desired for structure-activity relationship (SAR) studies, compounds with variations at the 6 and 8 positions can be explored. If the ester functionality is a target for modification, the corresponding carboxylic acid can be used as a versatile intermediate.

Conclusion

The comprehensive characterization of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester and its analogs relies on a combination of robust synthetic methods and detailed spectroscopic analysis. While direct experimental data for the methyl ester is scarce, a thorough comparison with its ethyl ester analog and other related coumarins provides a solid foundation for its identification and use in research. The protocols and comparative data presented in this guide are intended to support researchers in their efforts to synthesize and characterize novel chromene-based compounds for various applications in drug discovery and materials science.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. As a brominated heterocyclic compound, its disposal requires...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester. As a brominated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Hazard Identification and Risk Assessment: The Rationale for Specialized Disposal

The molecular structure of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester dictates its hazard profile and, consequently, its disposal pathway. The critical feature is the bromine atom attached to the chromene backbone.

  • Halogenated Organic Compound: The presence of bromine classifies this substance as a halogenated organic compound .[1][2][3] This is the single most important factor in determining the correct waste stream. Halogenated wastes cannot be disposed of with non-halogenated organic solvents because their incineration requires specialized facilities.[4] High-temperature incineration with afterburners and scrubbers is necessary to neutralize the corrosive and toxic byproducts, such as hydrogen bromide gas, that are generated during combustion.[5]

  • Toxicological Profile: While the toxicological properties of this specific compound have not been thoroughly investigated, the Safety Data Sheet (SDS) for a closely related analog suggests it may cause respiratory irritation.[5] Brominated organic compounds, as a class, demand careful handling to avoid exposure.[6][7]

Given these characteristics, under no circumstances should this compound or its residues be disposed of down the sanitary sewer or mixed with general laboratory trash.[2][5][8][9]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound for any purpose, including disposal, ensure the appropriate PPE is worn. The principle of minimizing all chemical exposures is paramount.

  • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber). Use proper glove removal technique to avoid skin contact.[5]

  • Eye/Face Protection: Use safety goggles or a face shield to protect against splashes or dust.

  • Skin and Body Protection: A laboratory coat is mandatory.[2] Ensure arms are fully covered.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5] For significant exposures or spill cleanup, a P95 (US) or P1 (EU) particle respirator may be necessary.[5]

Step-by-Step Disposal Protocol

This protocol ensures the waste is handled, segregated, and stored in compliance with major regulatory frameworks like those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]

Step 1: Waste Classification and Segregation

  • Immediately classify any waste containing 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester (including pure compound, reaction mixtures, contaminated consumables) as Halogenated Organic Waste .

  • Crucially, you must segregate this waste stream. Keep it separate from non-halogenated organic waste to prevent cross-contamination and ensure proper final disposal.[4][9][13] Mixing these waste streams can result in rejection of the entire waste container by your disposal facility and significantly increases disposal costs.[4]

Step 2: Container Selection

  • Use a designated, leak-proof waste container compatible with the chemical. Typically, this will be a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health and Safety (EHS) department.

  • The container must have a screw-top cap and be in good condition, free from cracks or damage.[9][14]

Step 3: Labeling

  • Proper labeling is a critical compliance and safety step.[15] Label the waste container before adding the first drop of waste.[9]

  • The label must clearly state:

    • The words "Hazardous Waste" and "Halogenated Organic Waste" .[9]

    • The full chemical name(s) of all contents. Avoid abbreviations or chemical formulas.[9] Write out "6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester" and any other solvents or reagents present.

    • The approximate percentages or volumes of each component. Maintain a running log of additions.[1][13]

Step 4: Accumulation and Storage

  • Keep the waste container securely closed at all times, except when actively adding waste.[9]

  • Store the container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet.

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, and sources of ignition.[14][16]

Step 5: Arranging for Final Disposal

  • Once the container is full or you are discontinuing work with the chemical, contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup.[5]

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and documented laboratory procedure.[10] The standard and safest method is disposal via a licensed professional service.

Data and Workflow Visualization

To aid in rapid decision-making and ensure procedural accuracy, the following table and diagram summarize the key operational parameters for disposal.

Table 1: Disposal and Safety Summary
ParameterGuidelineRationale
Waste Category Halogenated Organic Waste Presence of bromine requires specialized high-temperature incineration.[1][4]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin/eye contact and contamination.[2][5]
Handling Area Chemical Fume HoodPrevents inhalation of dust or vapors.[2]
Waste Container Labeled, sealable, compatible container (e.g., HDPE)Ensures safe containment and prevents leaks or vapor release.[9][14]
Segregation MANDATORY: Separate from non-halogenated wastePrevents contamination of recyclable solvent streams and ensures proper disposal pathway.[4][13]
Prohibited Actions Drain Disposal, Mixing with Non-Halogenated WasteEnvironmental contamination and violation of hazardous waste regulations.[2][9]
Final Disposal Incineration by a licensed hazardous waste facilityEnsures complete destruction and neutralization of hazardous byproducts.[1][5]
Diagram 1: Disposal Decision Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Waste Generation (e.g., excess reagent, contaminated wipes, reaction mixture) identify Step 1: Identify Hazard Does it contain Bromine? start->identify segregate Step 2: Segregate Waste Stream identify->segregate Yes non_halo Non-Halogenated Organic Waste Stream identify->non_halo No contain Step 3: Contain & Label - Use designated container - Label with full chemical names - Add 'Halogenated Waste' hazard segregate->contain store Step 4: Store Safely - In Satellite Accumulation Area - Keep container closed contain->store dispose Step 5: Final Disposal Contact EHS for pickup by licensed waste vendor store->dispose

Caption: Workflow for proper disposal of halogenated chemical waste.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]

  • Ventilation: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.

  • Avoid Inhalation: Do not breathe in dust or vapors.[5]

  • Containment: For a small, manageable spill of solid material, prevent it from spreading or becoming airborne. Do not let the product enter drains.[5]

  • Cleanup:

    • Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into a suitable, closed container for disposal, taking care not to create dust.[5]

    • Label the container as "Spill Debris containing 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester" and manage it as halogenated organic waste.

    • Decontaminate the spill area with an appropriate solvent and cleaning materials. Dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional EHS department, in accordance with your site-specific Chemical Hygiene Plan.[12]

By adhering to this detailed protocol, researchers can ensure the safe and compliant disposal of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Capot Chemical. (2026). MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester.
  • Echemi. (n.d.). 6-bromo-8-methoxy-2h-chromene-3-carboxylic acid ethyl ester.
  • Unknown Author. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety website.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • ADCO Services. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • ChemicalBook. (2022). 2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Appendix A: The OSHA Laboratory Standard.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Saint Louis University. (2024). Laboratory Decommissioning Procedures Checklist.
  • National Center for Biotechnology Information. (n.d.). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • ChemicalBook. (2023). 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group website.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • PubChem. (n.d.). 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
  • Unknown Author. (n.d.). Bromine Safety & Standard Operating Procedures.
  • Ohio Environmental Protection Agency. (2021). Hazardous Waste.
  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives.
  • Cornell University EHS. (n.d.). Appendix E - Lab Decommissioning Process.
  • ChemicalBook. (2023). 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID.
  • ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

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Reactant of Route 1
6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester
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6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester
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